molecular formula C47H63F3N10O8 B10800830 PMX 205 Trifluoroacetate

PMX 205 Trifluoroacetate

Cat. No.: B10800830
M. Wt: 953.1 g/mol
InChI Key: JPQOMEWKZCTQMA-AZRFDLDXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PMX 205 Trifluoroacetate is a useful research compound. Its molecular formula is C47H63F3N10O8 and its molecular weight is 953.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H63F3N10O8

Molecular Weight

953.1 g/mol

IUPAC Name

N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C45H62N10O6.C2HF3O2/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33;3-2(4,5)1(6)7/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49);(H,6,7)/t34-,35-,36+,37-,38-;/m0./s1

InChI Key

JPQOMEWKZCTQMA-AZRFDLDXSA-N

Isomeric SMILES

C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PMX-205 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PMX-205 is a potent, orally active, and brain-penetrant cyclic hexapeptide that functions as a specific and insurmountable antagonist of the complement C5a receptor 1 (C5aR1).[1][2][3][4] Its mechanism of action centers on the inhibition of the pro-inflammatory signaling cascade initiated by the anaphylatoxin C5a. By blocking this pathway, PMX-205 effectively mitigates detrimental inflammatory responses, particularly within the central nervous system (CNS), and shifts glial cell polarization towards a neuroprotective phenotype. This has positioned PMX-205 as a promising therapeutic candidate for a range of neurodegenerative and inflammatory disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and colitis.[1][3][5]

Core Mechanism of Action: C5aR1 Antagonism

The primary molecular target of PMX-205 is the C5a receptor 1 (C5aR1 or CD88), a G protein-coupled receptor (GPCR).[6][7] The complement system, a crucial component of innate immunity, produces the potent pro-inflammatory mediator C5a upon activation. The binding of C5a to C5aR1 on immune cells, such as microglia, astrocytes, neutrophils, and monocytes, triggers a robust inflammatory response.[6][8][9]

PMX-205 acts as a potent, non-competitive, and insurmountable antagonist at this receptor.[1][2][5] This means it binds to C5aR1, likely at an allosteric site, and prevents the receptor from being activated by C5a, thereby blocking the initiation of downstream intracellular signaling cascades.[10] This blockade is pseudo-irreversible, leading to a prolonged duration of action.[11]

Modulation of Signaling Pathways

The antagonism of C5aR1 by PMX-205 results in a significant shift in cellular signaling, suppressing inflammatory pathways while promoting those associated with cellular repair and neuroprotection.

Inhibition of Pro-Inflammatory Signaling

In pathological states, the C5a-C5aR1 axis drives neuroinflammation. PMX-205 effectively curtails this by inhibiting the downstream effects of C5aR1 activation, which include the recruitment and activation of microglia and astrocytes.[6] Studies have shown that treatment with PMX-205 leads to the suppression of inflammatory signaling pathways such as PROS, Pecam1, and EPHA.[2][12]

G cluster_0 C5a-C5aR1 Pro-Inflammatory Cascade cluster_1 Inhibition by PMX-205 C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds G_Protein G-Protein Activation C5aR1->G_Protein Activates Blocked SIGNAL BLOCKED Inflammation Microglia & Astrocyte Activation (PROS, Pecam1, EPHA Pathways) G_Protein->Inflammation Neuroinflammation Neuroinflammation & Neuronal Damage Inflammation->Neuroinflammation PMX205 PMX-205 PMX205->C5aR1

Caption: Inhibition of the C5a-C5aR1 pro-inflammatory pathway by PMX-205.
Promotion of Neuroprotective Signaling

Beyond simple blockade, C5aR1 inhibition by PMX-205 actively promotes a neuroprotective environment. Treatment has been shown to upregulate signaling pathways associated with cell growth and repair, including Transforming Growth Factor-beta (TGFβ) and Fibroblast Growth Factor (FGF).[2][12] Furthermore, PMX-205 alters microglial gene expression, reducing the prevalence of neurotoxic disease-associated microglia while enriching for genes involved in synapse organization and learning.[2][13] This includes the upregulation of the neuroprotective receptor GPR37L1 and modulation of Csf1 and CD45 signaling pathways, which are relevant for the clearance of amyloid-beta plaques.[1]

G cluster_0 PMX-205 Mediated Cellular Reprogramming PMX205 PMX-205 C5aR1 C5aR1 Blockade PMX205->C5aR1 Glial Glial Cell Reprogramming (Microglia & Astrocytes) C5aR1->Glial TGFb TGFβ / FGF Pathways Glial->TGFb GPR37L1 GPR37L1 Upregulation Glial->GPR37L1 Synapse Synaptic Gene Expression Glial->Synapse Neuroprotection Neuroprotection & Cognitive Improvement TGFb->Neuroprotection GPR37L1->Neuroprotection Synapse->Neuroprotection

Caption: PMX-205 promotes neuroprotective signaling pathways in glial cells.

Quantitative Data Summary

The potency and pharmacokinetic profile of PMX-205 have been characterized in several studies.

ParameterValueSpecies/SystemReference
Potency
IC₅₀31 nMHuman C5a Receptor[3][4]
Pharmacokinetics
Oral Bioavailability~23%Mouse[14]
CNS PenetrationYesMouse[2][3][14]
Elimination Half-life~20 min (IV)Mouse[14]
Primary Excretion RouteRenalMouse[14]
In Vivo Dosing
Oral (ALS model)1 mg/kg/dayRat[6][7]
Oral (Colitis model)100-200 µ g/day Mouse[5]
Drinking Water (AD model)20 µg/mLMouse[6][7]

Key Experimental Protocols

The mechanism and efficacy of PMX-205 have been elucidated through various in vitro and in vivo experiments.

In Vivo Efficacy in Alzheimer's Disease (AD) Mouse Models

This protocol is representative of studies assessing the therapeutic potential of PMX-205 in neurodegeneration.

  • Model: Tg2576 or Arctic48 transgenic mouse models of AD.[1][13]

  • Objective: To determine the effect of PMX-205 on AD-related pathology (amyloid plaques, tau hyperphosphorylation) and cognitive function.

  • Methodology:

    • Animal Selection: Aged (e.g., 12-month-old) Tg2576 mice, at the onset of amyloid pathology, are selected.[1]

    • Treatment Administration: PMX-205 is administered chronically, often mixed into the drinking water at a concentration of approximately 20 µg/mL. A control group receives untreated water.[6][7]

    • Duration: Treatment typically lasts for several months (e.g., 12 weeks).[1]

    • Behavioral Testing: Near the end of the treatment period, cognitive function is assessed using tests such as the Morris water maze or Y-maze to evaluate spatial and short-term memory.[12][13]

    • Post-mortem Analysis: Following euthanasia, brain tissue is harvested. Immunohistochemistry and biochemical assays are used to quantify fibrillar amyloid plaque load (e.g., using Thioflavin S staining) and levels of hyperphosphorylated tau.[1][6]

    • Gene Expression Analysis: Single-cell or single-nucleus RNA sequencing (scRNA-seq/snRNA-seq) may be performed on specific brain regions like the hippocampus to analyze changes in glial gene expression profiles.[12][13]

G start Select Aged AD Mouse Model treatment Chronic Oral PMX-205 (in drinking water) start->treatment control Vehicle Control start->control behavior Cognitive Behavioral Testing treatment->behavior control->behavior tissue Harvest Brain Tissue behavior->tissue analysis Histological & Biochemical Analysis (Plaques, Tau, scRNA-seq) tissue->analysis

Caption: General experimental workflow for in vivo testing of PMX-205 in AD models.
In Vivo Pharmacodynamic (PD) Assay: PMN Mobilization

This protocol is used to confirm that the drug is engaging its target (C5aR1) in a living animal and exerting a biological effect.[15][16]

  • Objective: To measure the ability of PMX-205 to block C5a-induced mobilization of polymorphonuclear leukocytes (PMNs) from the bone marrow into the bloodstream.

  • Methodology:

    • Drug Administration: Mice are pre-treated with PMX-205 (or vehicle) via a relevant route (e.g., intravenous, subcutaneous).[15][16]

    • C5a Challenge: After a set period, mice are challenged with an intravenous injection of recombinant mouse C5a (e.g., 50 µg/kg), which normally induces a rapid increase in circulating PMNs.[15][16]

    • Blood Sampling: Blood is collected at a specific time point after the C5a challenge (e.g., 60 minutes).

    • Cell Counting: Flow cytometry or other hematological methods are used to count the number of circulating PMNs.

    • Outcome: Effective C5aR1 antagonism by PMX-205 will result in a significant reduction in C5a-induced PMN mobilization compared to vehicle-treated animals.[15]

Conclusion

PMX-205 Trifluoroacetate operates through a precise and potent mechanism: the insurmountable antagonism of the C5aR1 receptor. This action effectively disrupts a key driver of inflammation, particularly in the CNS. The subsequent modulation of cellular signaling pathways suppresses neurotoxic glial activity while promoting neuroprotective and reparative functions. The compelling preclinical data, demonstrating efficacy in models of several major diseases, underscores the significant therapeutic potential of targeting the C5a-C5aR1 axis with compounds like PMX-205.

References

PMX 205 Trifluoroacetate: A Technical Guide to a Potent C5a Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PMX 205 Trifluoroacetate is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1). As a noncompetitive inhibitor, PMX 205 offers a promising therapeutic strategy for a wide range of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth overview of the mechanism of action, pharmacological data, and key experimental protocols related to PMX 205, intended to support ongoing research and drug development efforts.

Introduction to C5a and the C5a Receptor 1 (C5aR1)

The complement system is a critical component of the innate immune system. Upon activation, it generates the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects primarily through binding to its G protein-coupled receptor, C5aR1 (also known as CD88), which is expressed on a variety of immune and non-immune cells.[1][2] The C5a-C5aR1 signaling axis is a key driver of inflammation, mediating leukocyte chemotaxis, activation, and the release of pro-inflammatory cytokines.[3][4] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory conditions, including inflammatory bowel disease, neurodegenerative disorders like Alzheimer's disease and amyotrophic lateral sclerosis (ALS), and allergic asthma.[3][4][5][6] Consequently, antagonism of C5aR1 represents a compelling therapeutic target.

This compound: Mechanism of Action

PMX 205 is a selective, non-competitive antagonist of C5aR1.[2][7] Unlike competitive antagonists that bind to the same site as the endogenous ligand, PMX 205 binds to an allosteric site on the receptor. This insurmountable antagonism effectively blocks C5a-induced signal transduction, thereby mitigating the downstream inflammatory cascade.

C5aR1 Signaling Pathway and PMX 205 Inhibition

The binding of C5a to C5aR1 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades. These pathways culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory mediators. PMX 205, by binding to an allosteric site, prevents this C5a-induced receptor activation and subsequent signaling.

C5aR1_Signaling_and_PMX205_Inhibition C5a C5a C5aR1 C5aR1 C5a->C5aR1 Binds PMX205 PMX 205 PMX205->C5aR1 Allosteric Binding G_Protein G-Protein Activation C5aR1->G_Protein Activates Signaling Downstream Signaling (e.g., ERK1/2, NF-κB) G_Protein->Signaling Response Inflammatory Response (Chemotaxis, Cytokine Release) Signaling->Response DSS_Colitis_Workflow start Start: Select Mice (e.g., C57BL/6) dss_admin Induce Colitis: Administer DSS in drinking water start->dss_admin pmx_admin Administer PMX 205 (Prophylactic or Therapeutic) dss_admin->pmx_admin monitoring Daily Monitoring: - Body Weight - Clinical Score pmx_admin->monitoring termination Study Termination (Day 7-10) monitoring->termination analysis Endpoint Analysis: - Histology - Cytokine Levels - Colon Length termination->analysis

References

PMX 205 Trifluoroacetate: A Technical Guide for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PMX 205 Trifluoroacetate is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1).[1][2][3] Emerging as a significant tool in neuroinflammation research, PMX 205 offers a targeted approach to investigating the role of the complement system in the pathogenesis of various neurological disorders. By selectively blocking the pro-inflammatory signaling cascade initiated by the binding of the anaphylatoxin C5a to its receptor C5aR1, PMX 205 has demonstrated considerable therapeutic potential in preclinical models of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[4][5][6] This technical guide provides an in-depth overview of PMX 205, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

PMX 205 is a non-competitive inhibitor of the C5aR1, also known as CD88.[1][7] The complement system, a crucial component of the innate immune system, can become dysregulated in neurodegenerative diseases, leading to chronic inflammation.[8] Activation of the complement cascade generates C5a, a potent pro-inflammatory mediator.[4][7] C5a binds to C5aR1, which is expressed on various immune cells in the central nervous system (CNS), including microglia and astrocytes.[4][9] This interaction triggers a G protein-coupled signaling cascade that results in glial cell activation, chemotaxis, and the release of pro-inflammatory cytokines, contributing to a feed-forward loop of inflammation and neuronal damage.[10][11]

PMX 205 acts by binding to C5aR1 and preventing its activation by C5a, thereby disrupting this inflammatory cascade.[1] This targeted inhibition downstream of complement activation is advantageous as it avoids interfering with the potentially beneficial upstream functions of the complement system.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Physicochemical Properties

ParameterValueReference
IC50 31 nM[2][3]
Molecular Weight 839.05 g/mol [2]
Formula C45H62N10O6[2]
Solubility Soluble to 1 mg/mL in water with sonication[2]
Purity ≥95%[2]

Table 2: Pharmacokinetic Parameters in Mice

ParameterRoute of AdministrationValueReference
Elimination Half-life Intravenous, Intraperitoneal, Subcutaneous, Oral~20 min[1][12]
Oral Bioavailability Oral23%[1][12]
Subcutaneous Bioavailability Subcutaneous>90%[1][12]
Major Route of Elimination IntravenousUrinary Excretion (~50% unchanged within 12h)[1][12]
CNS Penetration YesOrally active and brain penetrant[2][3]

Table 3: Efficacy in Preclinical Models of Neuroinflammation

Disease ModelAnimal ModelTreatment RegimenKey FindingsReference
Alzheimer's Disease Tg2576 Mice20 µg/mL in drinking water for 12 weeks- 49-62% reduction in fibrillar amyloid deposits- 42-68% reduction in activated glia- Improved cognitive performance[4]
Alzheimer's Disease 3xTg Mice20 µg/mL in drinking water69% reduction in hyperphosphorylated tau[4]
Amyotrophic Lateral Sclerosis (ALS) hSOD1G93A Mice9 mg/kg/day in drinking water- Improved hindlimb grip strength- Slowed disease progression- Extended survival[5]
Traumatic Brain Injury (TBI) Controlled Cortical Impact (CCI) in Mice1 mg/kg administered 1h post-TBI- Improved cognitive function- Reduced brain lesion size[6]
Colitis DSS-induced Colitis in Mice100 or 200 µ g/day orally- Significantly prevented colon inflammation- Lowered pro-inflammatory cytokine production[13][14]

Signaling Pathways and Experimental Workflows

C5a-C5aR1 Signaling Pathway in Neuroinflammation

The following diagram illustrates the C5a-C5aR1 signaling cascade and the inhibitory action of PMX 205.

C5a_C5aR1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response C5aR1 C5aR1 (CD88) G_protein G-protein Activation C5aR1->G_protein Activates C5a C5a (Anaphylatoxin) C5a->C5aR1 Binds PMX205 PMX 205 PMX205->C5aR1 Inhibits MAPK MAPK Pathway G_protein->MAPK NFkB NF-κB Activation G_protein->NFkB Cytokines Pro-inflammatory Cytokine Release MAPK->Cytokines NFkB->Cytokines Chemokines Chemokine Production NFkB->Chemokines Glial_Activation Glial Cell Activation Cytokines->Glial_Activation Chemotaxis Chemotaxis Chemokines->Chemotaxis Neuroinflammation Neuroinflammation Glial_Activation->Neuroinflammation Chemotaxis->Neuroinflammation

Caption: C5a-C5aR1 signaling pathway and the inhibitory action of PMX 205.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of PMX 205 in a mouse model of neuroinflammation.

InVivo_Workflow start Start animal_model Induce Neuroinflammation (e.g., AD transgenic mice, CCI) start->animal_model treatment Administer PMX 205 (e.g., in drinking water, oral gavage, s.c.) animal_model->treatment behavioral Behavioral Testing (e.g., passive avoidance, rotarod) treatment->behavioral tissue Tissue Collection (Brain, Spinal Cord) behavioral->tissue histology Immunohistochemistry (e.g., Aβ plaques, p-tau, glial markers) tissue->histology biochemical Biochemical Analysis (e.g., ELISA for cytokines, Aβ levels) tissue->biochemical data Data Analysis and Interpretation histology->data biochemical->data end End data->end

Caption: A typical in vivo experimental workflow for PMX 205 evaluation.

Experimental Protocols

In Vitro Microglia/Astrocyte Activation Assay

Objective: To assess the ability of PMX 205 to inhibit C5a-induced activation of microglia or astrocytes in culture.

Methodology:

  • Cell Culture:

    • Culture primary microglia or astrocytes, or a relevant cell line (e.g., BV-2 microglia), in appropriate media.

    • Plate cells in 96-well plates at a suitable density and allow them to adhere.

  • Treatment:

    • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a known concentration of recombinant C5a. Include vehicle-only and C5a-only controls.

  • Endpoint Analysis (24-48 hours post-stimulation):

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or a multiplex immunoassay.

    • Nitric Oxide Production: Measure nitric oxide release into the supernatant using the Griess reagent.

    • Cell Viability: Assess cell viability using an MTT or similar assay to rule out toxicity of the compound.[7]

In Vivo Alzheimer's Disease Mouse Model Study

Objective: To evaluate the therapeutic efficacy of PMX 205 in reducing neuropathology and improving cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576 or 3xTg-AD).[4]

Methodology:

  • Animal Model and Treatment:

    • Use aged transgenic mice exhibiting established pathology (e.g., 12-15 months old Tg2576 mice).[4]

    • Administer PMX 205 in the drinking water at a concentration of 20 µg/mL for a period of 12 weeks.[4] A control group of transgenic mice should receive regular drinking water.

    • Monitor water intake and body weight regularly to ensure animal welfare and calculate the approximate daily dose.

  • Behavioral Assessment:

    • Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. The passive avoidance task is a suitable test for contextual memory.[4]

  • Tissue Processing and Analysis:

    • At the end of the study, euthanize the mice and perfuse with saline.

    • Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected and frozen for biochemical analysis.

    • Immunohistochemistry:

      • Stain brain sections with Thioflavin S to visualize fibrillar amyloid plaques.[4]

      • Use antibodies against Aβ (e.g., 6E10) to detect total amyloid deposits.[4]

      • Use antibodies against markers of activated microglia (e.g., CD45, Iba1) and astrocytes (e.g., GFAP).[4]

      • In relevant models (e.g., 3xTg-AD), stain for hyperphosphorylated tau (e.g., AT8 antibody).[4]

    • Biochemical Analysis:

      • Perform ELISA to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.[4]

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of PMX 205 following various routes of administration.[1][12]

Methodology:

  • Animal Dosing:

    • Administer a single dose of PMX 205 to mice via intravenous, intraperitoneal, subcutaneous, or oral routes at a specified dose (e.g., 1 mg/kg).[1]

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • At the final time point, collect brain and spinal cord tissue.

  • Sample Processing and Analysis:

    • Process the blood to obtain plasma.

    • Homogenize the CNS tissue.

    • Quantify the concentration of PMX 205 in plasma and tissue homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[1][12]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as elimination half-life, peak plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).

    • Determine the oral and subcutaneous bioavailability by comparing the AUC after these routes to the AUC after intravenous administration.

Conclusion

This compound is a valuable research tool for investigating the role of the C5a-C5aR1 axis in neuroinflammation. Its demonstrated efficacy in a range of preclinical models highlights its potential as a therapeutic agent for neurodegenerative diseases. This guide provides a comprehensive overview of its properties and applications to aid researchers in designing and conducting rigorous studies in this promising area of drug discovery.

References

PMX205 Trifluoroacetate in Alzheimer's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs), and sustained neuroinflammation. The complement system, a key component of the innate immune response, has been implicated in the inflammatory processes that contribute to AD pathogenesis. Specifically, the C5a-C5aR1 signaling axis is a potent driver of inflammation. PMX205, a cyclic hexapeptide antagonist of the C5a receptor 1 (C5aR1), has emerged as a promising therapeutic agent in preclinical models of AD. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and key findings related to PMX205 in various AD mouse models.

Core Mechanism of Action: Targeting the C5a-C5aR1 Axis

The complement system, when activated by Aβ plaques or hyperphosphorylated tau, leads to the generation of the anaphylatoxin C5a.[1][2] C5a then binds to its receptor, C5aR1 (also known as CD88), which is expressed on various cells in the brain, including microglia and astrocytes.[3] This interaction triggers a cascade of pro-inflammatory responses, including the recruitment and activation of glial cells, leading to a chronic inflammatory state that exacerbates neuronal damage and cognitive decline.[4][5]

PMX205 is a potent and specific antagonist of C5aR1 with an IC50 of 31 nM. By blocking the binding of C5a to C5aR1, PMX205 effectively dampens the downstream inflammatory signaling, thereby mitigating the detrimental effects of complement activation in the AD brain.[6][7] This targeted inhibition is thought to shift microglia from a detrimental inflammatory state towards a more neuroprotective phenotype, reduce gliosis, and ultimately preserve neuronal function.[1][8]

Signaling Pathway of C5a-C5aR1 and PMX205 Inhibition

G Ab_plaque Aβ Plaque Complement Complement Activation Ab_plaque->Complement C5a C5a Complement->C5a C5aR1 C5aR1 C5a->C5aR1 Binds Microglia Microglia / Astrocyte C5aR1->Microglia Activates PMX205 PMX205 PMX205->C5aR1 Inhibits Inflammation Pro-inflammatory Response Microglia->Inflammation Neurotoxicity Gliosis & Neurotoxicity Inflammation->Neurotoxicity

Caption: C5a-C5aR1 signaling pathway and the inhibitory action of PMX205.

Quantitative Data from Preclinical Studies

PMX205 has been evaluated in several transgenic mouse models of Alzheimer's disease, demonstrating significant reductions in key pathological markers. The data below summarizes the main quantitative findings.

Table 1: Effects of PMX205 on Neuropathology in Tg2576 Mice
ParameterTreatment DetailsAge of MiceDuration% Reduction (vs. Untreated)p-valueReference
Fibrillar Amyloid 20 µg/ml in drinking water12-15 months12 weeks44% (Cortex & Hippocampus)< 0.0006[3]
Total Amyloid (6E10) 20 µg/ml in drinking water12-15 months12 weeks29% (Cortex & Hippocampus)< 0.03[3]
Activated Microglia (CD45) 20 µg/ml in drinking water12-15 months12 weeks49%< 0.02[3]
Reactive Astrocytes (GFAP) 20 µg/ml in drinking water12-15 months12 weeks54%< 0.003[3]
Insoluble Aβ42 20 µg/ml in drinking water12-15 months12 weeks43%0.272 (NS)[3]
Table 2: Effects of PMX205 on Neuropathology in 3xTg-AD Mice
ParameterTreatment DetailsAge of MiceDuration% Reduction (vs. Untreated)p-valueReference
Hyperphosphorylated Tau 20 µg/ml in drinking water17-20 months3 months69%< 0.02[3]
Fibrillar Amyloid 20 µg/ml in drinking water17-20 months3 monthsSubstantial reductionNot specified[3]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of PMX205.

Animal Models
  • Tg2576 Mice : This model overexpresses a mutant form of human amyloid precursor protein (APP695) with the Swedish (K670N/M671L) mutation, leading to age-dependent development of Aβ plaques and cognitive deficits.[9]

  • 3xTg-AD Mice : These mice harbor three mutations associated with familial AD (APP Swedish, MAPT P301L, and PSEN1 M146V), developing both Aβ plaques and neurofibrillary tangles.[10]

  • Arctic (Arc) Mice : This model carries a human APP transgene with the Arctic (E693G) mutation, leading to aggressive amyloid pathology.[4][8]

Drug Administration

PMX205 is orally bioavailable and can cross the blood-brain barrier.[11] In the cited studies, the primary route of administration was ad libitum in the drinking water.

  • Preparation : PMX205 trifluoroacetate (B77799) is dissolved in the drinking water of the animals.

  • Dosage : A common concentration used is 20 µg/ml, which was shown to be non-toxic with no significant changes in weight or water intake over 12 weeks.[3]

  • Duration : Treatment typically lasts for 2-3 months, initiated either at the onset of pathology or after substantial plaque deposition has occurred.[2][3]

Experimental Workflow for Preclinical Efficacy Testing

G start Select AD Mouse Model (e.g., Tg2576) treatment Administer PMX205 (e.g., 20 µg/ml in water) start->treatment control Administer Vehicle (Control Group) start->control duration Chronic Treatment (e.g., 12 weeks) treatment->duration control->duration behavior Behavioral Testing (e.g., Passive Avoidance) duration->behavior euthanize Euthanasia & Tissue Collection behavior->euthanize histo Histological Analysis (IHC for Aβ, Glia, Tau) euthanize->histo biochem Biochemical Analysis (ELISA for Aβ levels) euthanize->biochem data Data Analysis & Quantification histo->data biochem->data

Caption: A generalized workflow for evaluating PMX205 in AD mouse models.

Behavioral Analysis
  • Passive Avoidance Task : This test assesses contextual memory. Mice learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). PMX205-treated Tg2576 mice showed improved performance in this task, indicating a rescue of cognitive impairment.[2][3]

  • Y-Maze Test : Used to assess short-term spatial memory. In the Arctic mouse model, PMX205 treatment attenuated deficits in the Y-maze task, particularly in female mice.[8]

Histological and Biochemical Analyses
  • Immunohistochemistry (IHC) :

    • Fibrillar Amyloid : Thioflavin S staining is used to visualize dense-core fibrillar plaques.

    • Total Amyloid : Antibodies such as 6E10 are used to detect total Aβ deposits.

    • Microglia : Anti-CD45 or Anti-Iba1 antibodies are used to identify activated microglia.[3][6]

    • Astrocytes : Anti-GFAP (Glial Fibrillary Acidic Protein) antibodies are used to detect reactive astrocytes.[3]

    • Hyperphosphorylated Tau : Antibodies targeting specific phosphorylated tau epitopes are used in relevant models like the 3xTg-AD mouse.

  • Image Analysis : Quantification of the stained area in specific brain regions (e.g., cortex and hippocampus) is performed using imaging software to determine the plaque load and glial reactivity.[3]

  • ELISA (Enzyme-Linked Immunosorbent Assay) : Brain homogenates are used to measure the levels of soluble and insoluble Aβ40 and Aβ42. While trends showed a reduction in insoluble Aβ with PMX205 treatment, the results did not always reach statistical significance due to inter-animal variability.[3]

Mechanism of Therapeutic Effect

The beneficial effects of PMX205 extend beyond simply reducing inflammation. By inhibiting C5aR1, PMX205 influences glial cell behavior and gene expression, leading to a multifaceted therapeutic outcome.

Logical Relationship of PMX205 Action and Effects

G pmx205 PMX205 Treatment inhibition C5aR1 Inhibition pmx205->inhibition microglia_mod Modulation of Microglial Polarization inhibition->microglia_mod astrocyte_mod Reduced Astrocyte Reactivity inhibition->astrocyte_mod gene_exp Suppression of Inflammatory Glial Gene Expression microglia_mod->gene_exp synapse Rescue of Synaptic Loss microglia_mod->synapse Reduces excessive synaptic pruning astrocyte_mod->gene_exp pathology_red Reduced Aβ Deposition & Tau Hyperphosphorylation gene_exp->pathology_red cognition Improved Cognitive Function pathology_red->cognition synapse->cognition

Caption: Logical flow from PMX205 administration to cognitive improvement.

Studies have shown that PMX205 treatment can:

  • Suppress Neurotoxic Microglia : PMX205 treatment drastically reduces microglial clusters expressing neurotoxic disease-associated genes.[8]

  • Promote Neuroprotective Pathways : C5aR1 inhibition promotes signaling pathways associated with cell growth and repair, such as TGFβ.[8]

  • Reduce Synaptic Pruning : PMX205 treatment may reduce the excessive engulfment of synapses by microglia, thereby rescuing presynaptic loss.[1]

  • Decrease Dystrophic Neurites : A significant reduction in swollen dendrites and axons surrounding neuritic plaques is observed following treatment.[1][7]

Conclusion and Future Directions

PMX205 trifluoroacetate, as a potent C5aR1 antagonist, demonstrates significant therapeutic potential in preclinical models of Alzheimer's disease. Its ability to mitigate neuroinflammation, reduce core pathologies, and improve cognitive function provides a strong rationale for its further development. The data consistently show that targeting the C5a-C5aR1 axis can interfere with disease progression.[2] Future research should focus on long-term safety, optimal therapeutic windows, and the translation of these promising preclinical findings into human clinical trials for Alzheimer's disease and other neurodegenerative disorders characterized by a significant neuroinflammatory component.

References

The Role of PMX 205 Trifluoroacetate in Allergic Asthma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils. The complement system, a key component of innate immunity, and specifically the C5a-C5aR1 signaling axis, has been implicated in the pathogenesis of allergic asthma. PMX 205 Trifluoroacetate, a potent and specific cyclic peptide antagonist of the C5a receptor 1 (C5aR1/CD88), has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of the function of this compound in preclinical models of allergic asthma, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways and experimental workflows.

Introduction: The Complement System in Allergic Asthma

The complement system plays a crucial role in the inflammatory response. Upon activation, the complement cascade generates several potent pro-inflammatory mediators, including the anaphylatoxin C5a. C5a exerts its effects by binding to its G protein-coupled receptor, C5aR1 (CD88), which is expressed on various immune cells, including mast cells, eosinophils, neutrophils, and T cells.[1][2] The engagement of C5a with C5aR1 triggers a cascade of intracellular signaling events that lead to chemotaxis, degranulation, and the release of inflammatory cytokines, thereby amplifying the allergic inflammatory response.[1][3]

This compound: A C5aR1 Antagonist

This compound is a low molecular weight, pseudo-irreversible and insurmountable peptidomimetic antagonist of C5aR1.[4] Its chemical structure, a lipophilic analogue of PMX53, confers enhanced efficacy and in vivo stability.[4] PMX 205 acts by specifically blocking the binding of C5a to C5aR1, thereby inhibiting the downstream signaling pathways that contribute to the inflammatory cascade in allergic asthma.[1][3] Pharmacokinetic studies in mice have shown that subcutaneous administration of PMX 205 results in high bioavailability (over 90%) and prolonged plasma and central nervous system exposure.[4]

Mechanism of Action of PMX 205 in Allergic Asthma

The therapeutic potential of PMX 205 in allergic asthma lies in its ability to modulate the inflammatory response by inhibiting the C5a/C5aR1 axis. This inhibition leads to a reduction in the recruitment and activation of key inflammatory cells and a decrease in the production of pro-inflammatory cytokines.

Signaling Pathway Blockade

The binding of C5a to C5aR1 initiates a signaling cascade that is central to the pro-inflammatory effects observed in allergic asthma. PMX 205 effectively blocks this initial step.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 Binds to PMX205 PMX 205 Trifluoroacetate PMX205->C5aR1 Blocks G_protein G-protein Activation C5aR1->G_protein Activates Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) G_protein->Signaling_Cascade Inflammatory_Response Pro-inflammatory Responses: - Chemotaxis - Cytokine Release - Degranulation Signaling_Cascade->Inflammatory_Response

Figure 1: PMX 205 blocks C5a binding to C5aR1.

Quantitative Effects of PMX 205 in a Murine Model of Allergic Asthma

Studies utilizing a standard ovalbumin (OVA)-induced allergic asthma model in BALB/c mice have demonstrated the significant anti-inflammatory effects of PMX 205.

Reduction in Airway Inflammatory Cell Influx

Administration of PMX 205 prior to and during allergen sensitization and challenge phases substantially reduces the influx of inflammatory cells into the airways.[1][3]

Cell TypePercent Reduction with PMX 205Reference
Total Cells60%[1][3]
Eosinophils65%[1][3]
Neutrophils66%[1][3]

Table 1: Effect of PMX 205 on Inflammatory Cell Influx in Bronchoalveolar Lavage Fluid (BALF).

Modulation of Th2 Cytokine Production

PMX 205 treatment also leads to a significant reduction in the levels of key Th2 cytokines in the bronchoalveolar lavage fluid (BALF), which are crucial mediators of the allergic response.[1][3]

CytokineEffect of PMX 205Reference
IL-13Significantly reduced[1][3]
IL-5Slight, non-significant decrease[3]
IL-4No significant reduction[3]

Table 2: Effect of PMX 205 on Th2 Cytokine Levels in BALF.

Other Pathological Features

While effective in reducing cellular inflammation and certain cytokines, PMX 205 did not show a significant impact on all aspects of the asthmatic pathology in the murine model.

Pathological FeatureEffect of PMX 205Reference
Serum IgE LevelsNo reduction[1][3]
Mucous/Goblet Cell GenerationNo reduction[1][3]
Airway Hyperresponsiveness (AHR)No reduction[3]

Table 3: Effect of PMX 205 on Other Asthma-Related Pathologies.

Experimental Protocols

The following section details the methodology for a standard ovalbumin (OVA)-induced allergic asthma model in mice, as cited in the literature, to evaluate the efficacy of compounds like PMX 205.[1][3][5][6]

Murine Model of Allergic Asthma

cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization Day12_14 Day 12-14: Booster Sensitization Day0->Day12_14 i.p. injection of OVA/Alum Challenge Days 20-25: Aerosolized OVA Challenge Day12_14->Challenge Analysis 24h Post-Final Challenge: - BALF Analysis - Histopathology - AHR Measurement Challenge->Analysis

Figure 2: Experimental workflow for OVA-induced asthma.

Animals:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.[1][5]

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)[6]

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)[6]

  • This compound or vehicle control (e.g., sterile PBS)[1][3]

  • Methacholine (B1211447) for airway hyperresponsiveness measurement[3]

Protocol:

  • Sensitization:

    • On days 0 and 12 (or 14), sensitize mice via intraperitoneal (i.p.) injection of 20-50 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile PBS.[5][6]

  • Treatment:

    • Administer PMX 205 (e.g., 1 mg/kg) or vehicle control subcutaneously prior to and during the sensitization and challenge phases.[1][3][4]

  • Allergen Challenge:

    • On days 20 to 25 (or a similar schedule), challenge the mice by exposing them to an aerosol of 1% OVA in sterile PBS for 30 minutes daily.[6]

  • Endpoint Analysis (24 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) and cytokine levels (IL-4, IL-5, IL-13) by ELISA.[1][3]

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing doses of methacholine using whole-body plethysmography.[3][6]

    • Histopathology: Collect lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).[1][3]

    • Serum IgE: Collect blood to measure total and OVA-specific IgE levels by ELISA.[1][3]

Conclusion and Future Directions

This compound has demonstrated significant efficacy in reducing key features of allergic airway inflammation in preclinical models, specifically by targeting the C5a/C5aR1 axis. Its ability to substantially decrease the influx of eosinophils and neutrophils, as well as reduce the levels of the pro-inflammatory cytokine IL-13, highlights its potential as a therapeutic agent for allergic asthma.[1][3] However, the lack of effect on airway hyperresponsiveness and IgE production in the described models suggests that the C5a/C5aR1 pathway may be more critical for the inflammatory cell recruitment phase than for the established allergic sensitization and airway remodeling.[3]

Future research should focus on:

  • Investigating the efficacy of PMX 205 in combination with other therapeutic agents that target different pathways in asthma pathogenesis.

  • Exploring the role of PMX 205 in different subtypes of asthma, including non-eosinophilic and severe, steroid-resistant asthma.

  • Conducting further studies to elucidate the precise downstream signaling pathways affected by PMX 205 in different immune cell types.

The targeted inhibition of the C5a/C5aR1 pathway with molecules like PMX 205 represents a promising and novel therapeutic strategy for the management of allergic asthma.

References

Technical Guide: PMX205 Trifluoroacetate as a Modulator of Neuroinflammation in Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to fatal paralysis. A growing body of evidence implicates neuroinflammation as a significant contributor to disease progression.[1] The complement system, a key component of the innate immune response, is notably up-regulated in ALS patients and preclinical models.[1][2] Specifically, the C5a-C5aR1 signaling axis has been identified as a critical driver of inflammatory pathology. PMX205 trifluoroacetate (B77799) is a potent, selective, and orally active cyclic peptide antagonist of the C5a receptor 1 (C5aR1).[2] Preclinical studies in the hSOD1G93A mouse model of ALS demonstrate that pharmacological blockade of C5aR1 with PMX205 can slow disease progression, improve motor function, and extend survival, validating this pathway as a promising therapeutic target for ALS.[2][3] This document provides a detailed overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to PMX205 in the context of ALS.

Mechanism of Action: Targeting the C5a-C5aR1 Axis

The pathogenesis of ALS involves a complex interplay of factors, with neuroinflammation recognized as a key pathological driver.[1][4] The complement system is activated in the central nervous system (CNS) of ALS patients and animal models.[5] This activation leads to the generation of the potent anaphylatoxin C5a. C5a exerts its pro-inflammatory effects by binding to its G protein-coupled receptor, C5aR1, which is significantly up-regulated on microglia and astrocytes in the spinal cord of hSOD1G93A rodents.[2][5]

PMX205 acts as a non-competitive antagonist of C5aR1, effectively blocking the downstream signaling cascade that promotes neuroinflammation and contributes to motor neuron degeneration.[2] This inhibition mitigates the recruitment and activation of inflammatory cells, such as macrophages and microglia, at sites of pathology in both the CNS and the peripheral nervous system, including skeletal muscle.[1][4]

Signaling Pathway Diagram

Caption: C5a-C5aR1 signaling pathway and the inhibitory action of PMX205.

Preclinical Efficacy in the hSOD1G93A Mouse Model

The hSOD1G93A transgenic mouse is the most widely utilized preclinical model for ALS, recapitulating key features of the human disease, including progressive motor neuron loss and muscle atrophy.[2][6] Studies using this model have demonstrated the therapeutic potential of PMX205.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a pivotal study administering PMX205 in the drinking water (9 mg/kg/day) to hSOD1G93A mice.[2]

Table 1: Effect of PMX205 on Disease Progression and Survival

Treatment GroupOnset of Disease (Days)Survival (Days)Change in Survival
Pre-onset Treatment
Vehicle (n=14)91.4 ± 2.1129.5 ± 2.0-
PMX205 (n=14)99.1 ± 2.5137.9 ± 2.4+8.4 days
Post-onset Treatment
Vehicle (n=10)-127.4 ± 1.6-
PMX205 (n=10)-134.1 ± 1.9+6.7 days
Data presented as mean ± SEM.

Table 2: Effect of PMX205 on Motor Function (Hindlimb Grip Strength)

Age (Days)Vehicle-Treated (g force)PMX205-Treated (g force)% Improvement
91105.3 ± 4.5118.1 ± 3.9+12.2%
10578.3 ± 4.695.8 ± 4.1+22.3%
11949.0 ± 3.868.9 ± 4.9+40.6%
Pre-onset treatment group. Data presented as mean ± SEM.

Table 3: Effect of PMX205 on Peripheral Immune Cell Populations

Cell TypeVehicle-TreatedPMX205-TreatedChange
Pro-inflammatory MonocytesIncreasedReducedReduction
GranulocytesIncreasedReducedReduction
T-helper LymphocytesUnchangedIncreasedIncrease
Changes observed during disease progression in pre-onset treatment group.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The protocols below are based on the key efficacy studies of PMX205 in the hSOD1G93A mouse model.[2]

Animal Model
  • Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (hSOD1G93A).[6]

  • Source: Commercially available from vendors such as The Jackson Laboratory.[7]

  • Husbandry: Standard housing conditions with ad libitum access to food and water. Genotyping is performed to confirm the presence of the transgene.[8]

Drug Administration
  • Compound: PMX205 trifluoroacetate.

  • Formulation: Dissolved in drinking water to achieve a target dose of approximately 9 mg/kg/day.[2]

  • Dosing Regimens:

    • Pre-onset: Treatment initiated at 35 days of age, prior to the typical onset of motor deficits, and continued until the experimental endpoint.[2]

    • Post-onset: Treatment initiated at 91 days of age, after significant motor performance decline is evident.[2]

  • Control: Vehicle (drinking water without the compound) administered to a parallel cohort.

Behavioral Testing
  • Hindlimb Grip Strength:

    • A digital force gauge equipped with a T-bar is used.[2]

    • The mouse is held by the tail and lowered so its hindlimbs grasp the T-bar.

    • The mouse is pulled horizontally and steadily away from the gauge until its grip is released.[2][7]

    • The maximal force (in grams) is recorded. The test is repeated for a total of three attempts, and the highest value is used for analysis.

  • Body Weight and Clinical Scoring:

    • Body weight is measured regularly (e.g., twice weekly) as an indicator of general health and disease progression.

    • Clinical scoring is used to define disease onset and progression based on motor deficits (e.g., limb tremor, paralysis).[7]

Pharmacokinetic Analysis
  • Objective: To determine PMX205 concentrations in plasma, brain, and spinal cord tissue.[2]

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.[2][9]

    • Sample Collection: Blood is collected via cardiac puncture. CNS tissues (motor cortex, spinal cord) are harvested following perfusion with PBS.

    • Sample Preparation: Tissues are homogenized, and proteins are precipitated using acetonitrile.

    • Analysis: Samples are analyzed by LC-MS/MS to quantify PMX205 levels, typically expressed as ng/mL for plasma and ng/g for tissue.[2]

Flow Cytometry for Blood Analysis
  • Objective: To analyze major immune cell populations in peripheral blood.[2]

    • Sample Collection: Whole blood is collected at various disease stages (e.g., pre-symptomatic, onset, end-stage).

    • Staining: Samples are stained with a panel of fluorescently-conjugated antibodies against cell surface markers for monocytes, granulocytes, and T lymphocytes.

    • Analysis: Stained cells are analyzed on a flow cytometer to quantify the relative proportions of each cell population.

Experimental Workflow Diagram

G start hSOD1G93A Mice (35 days old) treatment Initiate Treatment: - PMX205 in drinking water (9 mg/kg/day) - Vehicle control start->treatment monitoring Weekly Monitoring: - Body Weight - Clinical Score treatment->monitoring Continuous pk_analysis Pharmacokinetic Sub-study: (Separate Cohort) LC-MS/MS of Plasma & CNS treatment->pk_analysis behavior Bi-weekly Behavioral Testing: Hindlimb Grip Strength monitoring->behavior end Endpoint: - Survival Analysis - Post-mortem Tissue Collection monitoring->end behavior->monitoring flow_cytometry Blood Analysis: (Terminal Bleed) Flow Cytometry end->flow_cytometry

Caption: Workflow for a preclinical efficacy study of PMX205 in hSOD1G93A mice.

Conclusion and Future Directions

The selective C5aR1 antagonist PMX205 trifluoroacetate demonstrates significant therapeutic potential in the most common preclinical model of ALS.[2][3] By targeting the C5a-C5aR1 neuroinflammatory axis, PMX205 attenuates disease pathology, improves motor function, and extends survival. These robust preclinical findings strongly support the C5a-C5aR1 pathway as a viable therapeutic target for slowing disease progression in ALS.[3] Early phase clinical trials have been conducted to evaluate the safety and pharmacokinetics of PMX205 (also known as ALS-205) in human subjects, which will be critical in determining its potential for translation to ALS patients.[10][11] Further research should focus on optimizing dosing regimens, exploring combination therapies, and identifying biomarkers to monitor target engagement and therapeutic response in a clinical setting.

References

PMX 205 Trifluoroacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PMX 205 Trifluoroacetate (B77799), a potent and selective antagonist of the complement C5a receptor 1 (C5aR1). This document consolidates key information on its molecular structure, mechanism of action, and significant preclinical findings, with a focus on its therapeutic potential in neurodegenerative diseases.

Molecular Structure and Formula

PMX 205 is a cyclic hexapeptide. The trifluoroacetate salt is the common formulation used in research. There is some variability in the reported molecular formula and weight in commercial listings, which likely arises from differences in the number of trifluoroacetate counter-ions associated with the peptide. The formula for the free base of PMX 205 is consistently reported.

Table 1: Chemical and Physical Properties of PMX 205

PropertyValueSource(s)
Chemical Name N2-(1-oxo-3-phenylpropyl)-L-ornithyl-L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-arginine, (5→1)-lactam, trifluoroacetate[1]
Molecular Formula (Free Base) C45H62N10O6[2]
Molecular Weight (Free Base) 839.05 g/mol [2]
Molecular Formula (Trifluoroacetate Salt) C45H62N10O6 • xCF3COOH[1][3]
Molecular Weight (Trifluoroacetate Salt) 953.06 g/mol (representative)[4][5]
Appearance White to off-white powder or lyophilized solid[6]
SMILES (Free Base) O=C(--INVALID-LINK--(CC1=CNC2=C1C=CC=C2)NC(--INVALID-LINK--NC([C@]4(N5CCC4)[H])=O)=O)N--INVALID-LINK--C(NCCC--INVALID-LINK--(C5=O)NC(CCC6=CC=CC=C6)=O)=O[1]
IC50 for C5aR1 ~31 nM[1][7]

A 2D representation of the chemical structure of PMX 205 is provided below.

PMX 205 Chemical Structure

Mechanism of Action

PMX 205 is a potent and selective antagonist of the C5a receptor 1 (C5aR1), also known as CD88. C5aR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade. The binding of the anaphylatoxin C5a to C5aR1 on immune cells, such as neutrophils, macrophages, and microglia, triggers a pro-inflammatory response.

By binding to C5aR1, PMX 205 allosterically inhibits the binding of C5a, thereby blocking the downstream signaling pathways. This inhibition mitigates the inflammatory response, making PMX 205 a promising therapeutic agent for various inflammatory and neurodegenerative diseases.

C5aR1 Signaling Pathway

The binding of C5a to C5aR1 initiates a cascade of intracellular events primarily through the Gαi subunit of the G protein complex. This leads to the activation of several downstream effectors, including:

  • Phospholipase C (PLC): Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.

  • Extracellular signal-regulated kinase (ERK) 1/2: The ERK pathway is a key regulator of cell proliferation, differentiation, and survival.

  • β-arrestin2 recruitment: This leads to receptor desensitization and internalization, as well as initiating G protein-independent signaling.

The culmination of these signaling events results in chemotaxis, degranulation, and the release of pro-inflammatory cytokines. PMX 205 blocks these downstream effects by preventing the initial binding of C5a to C5aR1.

C5aR1_Signaling_Pathway cluster_membrane Cell Membrane C5aR1 C5aR1 G_protein Gαi/βγ C5aR1->G_protein Activates beta_arrestin β-arrestin2 C5aR1->beta_arrestin Recruits PLC PLC G_protein->PLC ERK ERK1/2 G_protein->ERK C5a C5a C5a->C5aR1 Binds PMX205 PMX 205 PMX205->C5aR1 Blocks Inflammation Inflammation Chemotaxis Cytokine Release PLC->Inflammation ERK->Inflammation beta_arrestin->Inflammation

C5aR1 Signaling Pathway and Inhibition by PMX 205.

Quantitative Data Summary

PMX 205 has demonstrated significant efficacy in preclinical models of Alzheimer's disease. The following tables summarize the key quantitative findings from studies using transgenic mouse models.

Table 2: Efficacy of PMX 205 in the Tg2576 Mouse Model of Alzheimer's Disease

ParameterTreatment GroupResultPercent Reduction vs. Controlp-valueSource(s)
Fibrillar Amyloid Plaques PMX 205 (20 µg/mL in drinking water)Significant decrease49-62%<0.05[8]
Activated Glia (CD45) PMX 205 (20 µg/mL in drinking water)Significant decrease42-68%<0.05[8]
Aβ40 Levels (Formic acid-soluble) PMX 205 (20 µg/mL in drinking water)Reduction observed21%0.198 (NS)[8]
Aβ42 Levels (Formic acid-soluble) PMX 205 (20 µg/mL in drinking water)Reduction observed43%0.272 (NS)[8]

Table 3: Efficacy of PMX 205 in the 3xTg Mouse Model of Alzheimer's Disease

ParameterTreatment GroupResultPercent Reduction vs. Controlp-valueSource(s)
Hyperphosphorylated Tau PMX 205 (in drinking water)Significant decrease69%<0.02[8]
Fibrillar Amyloid Plaques PMX 205 (in drinking water)Significant decrease49%<0.05[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PMX 205.

Competitive Radioligand Binding Assay for C5aR1

This protocol is adapted from methodologies used for GPCR antagonist characterization.

Objective: To determine the inhibitory constant (Ki) of PMX 205 for the human C5aR1.

Materials:

  • Membrane preparations from cells expressing human C5aR1 (e.g., CHO or HEK293 cells)

  • [125I]-C5a (Radioligand)

  • PMX 205 Trifluoroacetate

  • Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of PMX 205 in binding buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled C5a (for non-specific binding).

    • 50 µL of the diluted PMX 205.

    • 50 µL of [125I]-C5a at a concentration close to its Kd.

    • 50 µL of the C5aR1 membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the PMX 205 concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PMX 205 Dilutions - [125I]-C5a - C5aR1 Membranes Start->Prepare_Reagents Assay_Plate Set up 96-well Assay Plate Prepare_Reagents->Assay_Plate Incubation Incubate at RT (60-90 min) Assay_Plate->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Workflow for C5aR1 Competitive Binding Assay.
In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease

This protocol is a summary of the methodology used in studies with the Tg2576 and 3xTg mouse models.

Objective: To evaluate the effect of PMX 205 on the pathology and cognitive function in a transgenic mouse model of Alzheimer's disease.

Animal Model:

  • Tg2576 or 3xTg mice, which develop age-dependent amyloid plaques and/or tau pathology.

  • Age-matched wild-type littermates as controls.

Treatment:

  • Route of Administration: Oral administration via drinking water is a common and effective method.[8]

  • Dose: A typical dose is 20 µg/mL in the drinking water.[8]

  • Duration: Treatment duration is typically 2-3 months.[8]

Experimental Groups:

  • Transgenic mice receiving PMX 205.

  • Transgenic mice receiving vehicle (control).

  • Wild-type mice receiving PMX 205.

  • Wild-type mice receiving vehicle (control).

Outcome Measures:

  • Behavioral Testing: Assess cognitive function using tests such as the Morris water maze or passive avoidance task.

  • Histopathology:

    • Sacrifice animals at the end of the treatment period and perfuse with saline followed by paraformaldehyde.

    • Harvest brains and process for cryosectioning or paraffin (B1166041) embedding.

    • Perform immunohistochemistry for:

      • Amyloid plaques (e.g., using 6E10 antibody).

      • Fibrillar amyloid (e.g., using Thioflavin S staining).

      • Activated microglia and astrocytes (e.g., using antibodies against CD45, Iba1, or GFAP).

      • Hyperphosphorylated tau (in relevant models like 3xTg, using antibodies like AT8).

  • Biochemical Analysis:

    • Homogenize brain tissue to extract proteins.

    • Measure levels of Aβ40 and Aβ42 using ELISA.

Data Analysis:

  • Compare the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • Correlate pathological findings with behavioral outcomes.

Conclusion

This compound is a well-characterized C5aR1 antagonist with demonstrated efficacy in preclinical models of neuroinflammation and neurodegeneration. Its oral bioavailability and ability to cross the blood-brain barrier make it a compelling candidate for further investigation as a therapeutic agent for Alzheimer's disease and other inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

The Brain-Penetrant Capabilities of PMX205: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain-penetrant capabilities of PMX205, a potent antagonist of the complement C5a receptor 1 (C5aR1). PMX205 has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases by effectively crossing the blood-brain barrier (BBB) and modulating neuroinflammatory pathways. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to offer a comprehensive resource for professionals in the field.

Core Mechanism of Action

PMX205 is a cyclic hexapeptide that acts as a pseudo-irreversible and insurmountable antagonist of the C5a receptor 1 (C5aR1 or CD88) at nanomolar concentrations.[1] By blocking the interaction of the pro-inflammatory anaphylatoxin C5a with C5aR1, PMX205 effectively inhibits downstream signaling cascades that contribute to neuroinflammation and neuronal damage. C5aR1 is expressed on various cells within the central nervous system (CNS), including microglia, astrocytes, and neurons.[2] Its activation by C5a is implicated in the recruitment and activation of glial cells, leading to the production of inflammatory mediators and contributing to the pathology of several neurodegenerative disorders.[2][3]

Brain Penetration and Pharmacokinetics

A critical attribute of any CNS-targeted therapeutic is its ability to cross the blood-brain barrier. Studies have confirmed that PMX205 is brain penetrant and can be administered orally or subcutaneously to achieve pharmacologically active concentrations in the CNS.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of PMX205 from preclinical studies in mice.

Parameter Value Route of Administration Notes Source
Oral Bioavailability23%Per-oral (p.o.)Higher than the parent molecule PMX53 (9%).[6]
Subcutaneous Bioavailability>90%Subcutaneous (s.c.)Results in prolonged plasma and CNS exposure.[1][6]
Elimination Half-life~20 minutesIntravenous (i.v.)Follows a two-compartment model.[6][7]
CNS EntryEfficientMultipleMore efficient at entering the intact CNS than PMX53.[6]
Study Model Administration Key Findings Source
hSOD1G93A Mice (ALS)In drinking waterIncreased entry into the CNS as disease progressed, correlating with BBB breakdown.[5][8]
Wild-Type Mices.c. (1 mg/kg) or drinking water (60 mg/L) for 5 daysNo accumulation of the drug in the brain, spinal cord, or blood.[1]
Tg2576 Mice (AD)20 µg/mL in drinking water for 3 monthsSignificantly reduced fibrillar plaque load.[2][9]
3xTg Mice (AD)Same as Tg2576Significantly reduced hyperphosphorylated tau (69%).[2][9]

Signaling Pathway of PMX205 Action

The following diagram illustrates the mechanism by which PMX205 inhibits the pro-inflammatory cascade initiated by the binding of C5a to its receptor, C5aR1.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Microglia/Astrocyte) C5a C5a (Anaphylatoxin) C5aR1 C5aR1 (CD88) C5a->C5aR1 Binds PMX205 PMX205 PMX205->C5aR1 Blocks G_protein G-protein Activation C5aR1->G_protein Activates Inflammation Pro-inflammatory Gene Expression G_protein->Inflammation Chemotaxis Cellular Chemotaxis G_protein->Chemotaxis Neurotoxicity Neurotoxicity Inflammation->Neurotoxicity Chemotaxis->Neurotoxicity

Caption: PMX205 blocks C5a binding to C5aR1, inhibiting neuroinflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the literature on PMX205.

Pharmacokinetic Analysis using LC-MS/MS

This protocol outlines the general procedure for quantifying PMX205 levels in biological matrices.

G start Start: Sample Collection (Plasma, Brain, Spinal Cord) protein_precipitation Protein Precipitation (e.g., with acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_ms LC-MS/MS Analysis supernatant_transfer->lc_ms_ms data_analysis Data Analysis (Pharmacokinetic Modeling) lc_ms_ms->data_analysis

Caption: Workflow for pharmacokinetic analysis of PMX205.

Methodology:

  • Sample Collection: Blood, brain, and spinal cord tissues are collected from mice at various time points following administration of PMX205 via different routes (intravenous, intraperitoneal, subcutaneous, or oral).[6]

  • Sample Preparation: Tissues are homogenized. Proteins in plasma and tissue homogenates are precipitated using a solvent like acetonitrile.

  • Extraction: Samples are centrifuged, and the supernatant containing the drug is transferred for analysis.

  • LC-MS/MS Analysis: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of PMX205.[5]

  • Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software (e.g., WINNONIN) to determine parameters such as area under the curve (AUC), half-life (t1/2), and bioavailability.[10]

Assessment of Neuropathology in AD Mouse Models

This protocol describes the evaluation of amyloid plaques and neuroinflammation in transgenic mouse models of Alzheimer's disease.

Methodology:

  • Animal Models: Tg2576 and 3xTg mouse models of Alzheimer's disease are commonly used.[2]

  • Treatment: PMX205 is administered to the mice, typically in their drinking water, for a specified period (e.g., 2-3 months).[2]

  • Tissue Processing: After the treatment period, mice are euthanized, and their brains are collected. The brains are fixed and sectioned for histological analysis.

  • Immunohistochemistry:

    • Amyloid Plaques: Brain sections are stained with Thioflavin S to visualize fibrillar amyloid deposits.[2]

    • Activated Glia: Sections are stained with antibodies against markers of activated microglia (e.g., CD45, Iba1, CD68) and astrocytes.[2][3]

    • Hyperphosphorylated Tau: In relevant models like the 3xTg mouse, antibodies targeting phosphorylated tau are used.[2]

  • Image Analysis: Stained sections are imaged using microscopy, and the area of plaque load and the density of activated glial cells are quantified using image analysis software.

  • Statistical Analysis: The data from treated and untreated groups are compared statistically to determine the effect of PMX205 on neuropathology.

Behavioral Testing in AD Mouse Models

The passive avoidance task is used to assess contextual memory in mouse models.

Methodology:

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a door. The floor of the dark compartment can deliver a mild foot shock.

  • Training: A mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

  • Testing: After a set period (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured.[2]

  • Interpretation: A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus. This test was used to show that PMX205 treatment improved performance in Tg2576 mice.[2]

Conclusion

PMX205 demonstrates significant potential as a therapeutic agent for neurodegenerative diseases due to its ability to penetrate the CNS and modulate neuroinflammatory pathways by antagonizing the C5aR1 receptor. The data presented in this guide highlight its favorable pharmacokinetic profile, particularly with subcutaneous administration, and its efficacy in reducing key pathological markers in preclinical models of Alzheimer's disease and ALS. The detailed experimental protocols provide a foundation for further research and development of this promising compound.

References

Methodological & Application

PMX 205 Trifluoroacetate: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMX 205 Trifluoroacetate is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of the complement C5a receptor (C5aR1, CD88).[1] It functions by non-competitively inhibiting the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, thereby mitigating downstream inflammatory cascades.[2][3] The complement system, a critical component of innate immunity, can become dysregulated in various pathologies, leading to chronic inflammation and tissue damage. By blocking C5aR1 signaling, PMX 205 has demonstrated therapeutic potential in a range of preclinical in vivo models, including neurodegenerative diseases, inflammatory conditions, and as an adjunct to cancer therapy.[1][4][5]

These application notes provide a comprehensive overview of experimental protocols for in vivo studies using this compound, compiled from various research applications.

Mechanism of Action

PMX 205 specifically targets the C5aR1, a G protein-coupled receptor.[6] Activation of C5aR1 by its ligand C5a triggers a signaling cascade that promotes chemotaxis of immune cells, release of inflammatory mediators, and cellular activation. In pathological conditions, excessive C5a-C5aR1 signaling can contribute to tissue damage. PMX 205 blocks this interaction, thereby reducing the influx of inflammatory cells and the production of pro-inflammatory cytokines.[4]

PMX 205 Mechanism of Action C5a C5a C5aR1 C5aR1 Receptor C5a->C5aR1 Binds & Activates Inflammation Pro-inflammatory Response C5aR1->Inflammation Initiates PMX205 PMX 205 PMX205->Block Inhibits PMX 205 Neurodegenerative Disease Experimental Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis AnimalModel Select Animal Model (e.g., Tg2576, SOD1 G93A) Baseline Baseline Assessment (Behavioral, Imaging) AnimalModel->Baseline Treatment Administer PMX 205 (Oral or s.c.) Baseline->Treatment Monitoring Monitor Health & Behavior Treatment->Monitoring Endpoint Endpoint Behavioral Testing Monitoring->Endpoint Histology Histopathological Analysis (Plaques, Glia, Tau) Endpoint->Histology Biochem Biochemical Analysis Endpoint->Biochem

References

Dissolving PMX 205 Trifluoroacetate for Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMX 205 Trifluoroacetate is a potent and specific cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2] As a G protein-coupled receptor, C5aR1 plays a crucial role in inflammatory responses.[1][3] Upon binding of its ligand, the anaphylatoxin C5a, C5aR1 activation triggers a cascade of downstream signaling events that mediate chemotaxis, inflammation, and cell activation.[1][2] PMX 205 blocks this interaction, making it a valuable tool for studying inflammatory pathways and for the development of therapeutics targeting complement-mediated diseases.[4][5][6]

This document provides detailed protocols for the dissolution of this compound and its application in cell culture assays.

Product Information

PropertyValue
Molecular Formula C47H63F3N10O8
Molecular Weight 953.06 g/mol [1]
Appearance White to off-white solid[3]
Target Complement C5a Receptor 1 (C5aR1/CD88)[1][2]
IC50 31 nM for C5a receptor[4][5]

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility.

Solubility Data

This compound exhibits solubility in various organic solvents but is poorly soluble in aqueous solutions.[3] It is essential to use high-purity, anhydrous solvents to prepare stock solutions.

SolventSolubility
DMSO (Dimethyl Sulfoxide) ≥ 100 mg/mL (≥ 104.93 mM)[3]
DMF (Dimethylformamide) 30 mg/mL[4][5][7]
Ethanol 30 mg/mL[4][5][7]
Water < 0.1 mg/mL (insoluble)[3]
Ethanol:PBS (pH 7.2) (1:6) 0.14 mg/mL[4][5][7]

Note: For optimal results, use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[3] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[3][7]

Storage Recommendations

Proper storage is crucial to prevent degradation of the compound.

FormStorage TemperatureStability
Solid Powder -20°C[1][3][5]≥ 4 years[5]
In Solvent -80°C6 months[1][3]
-20°C1 month[1][3]

Store in a sealed container, protected from moisture.[1][3] For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Weighing (Optional but Recommended): For precise concentration, weigh the required amount of PMX 205. For example, for 1 mL of a 10 mM solution, you would need 9.53 mg. Alternatively, if purchased in pre-weighed vials (e.g., 1 mg, 5 mg), calculate the volume of DMSO to add.

  • Reconstitution: Add the appropriate volume of sterile DMSO to the vial of this compound. For example, to a 1 mg vial, add 104.93 µL of DMSO to achieve a 10 mM concentration.[1]

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to facilitate dissolution if necessary.[3][7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]

General Protocol for Treating Cells in Culture

This protocol outlines the general steps for diluting the stock solution and treating cells for an assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Cells plated in a suitable format (e.g., 96-well plate)

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM PMX 205 stock solution at room temperature.

  • Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. It is crucial to perform serial dilutions to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5% and ideally below 0.1%.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of PMX 205 used in your experiment.

  • Cell Treatment: Remove the existing medium from your plated cells and replace it with the medium containing the desired concentrations of PMX 205 or the vehicle control.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design. For example, an MTT assay might involve incubation for 24, 48, or 72 hours.[1]

  • Assay: Proceed with your specific cell-based assay (e.g., MTT, ELISA, flow cytometry) to assess the effects of PMX 205.

Visualization of Workflow and Mechanism

Experimental Workflow for PMX 205 Dissolution and Application

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application A PMX 205 Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D 10 mM Stock Solution C->D E Aliquot D->E F Store at -80°C E->F G Thaw Stock Aliquot F->G H Prepare Serial Dilutions in Culture Medium G->H I Treat Cells in Culture Plate H->I J Incubate for Desired Time I->J K Perform Cell-Based Assay J->K

Caption: Workflow for preparing and using PMX 205 in cell culture.

PMX 205 Mechanism of Action: C5aR1 Antagonism

G cluster_pathway C5aR1 Signaling Pathway C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds G_protein G-Protein Activation C5aR1->G_protein Activates PMX205 PMX 205 PMX205->C5aR1 Blocks Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling Response Cellular Responses (Inflammation, Chemotaxis) Signaling->Response

Caption: PMX 205 blocks C5a binding to C5aR1, inhibiting signaling.

References

Oral Administration of PMX205 Trifluoroacetate in Drinking Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMX205 is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1). As a key mediator of inflammation, the C5a-C5aR1 axis is implicated in a variety of inflammatory and neurodegenerative diseases. PMX205 has demonstrated therapeutic potential in several preclinical models, including those for amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and colitis.[1][2][3] This document provides detailed application notes and protocols for the oral administration of PMX205 Trifluoroacetate (B77799) in the drinking water of laboratory animals, a common method for chronic dosing in preclinical studies.

Mechanism of Action: The Complement C5a-C5aR1 Signaling Pathway

The complement system is a crucial component of the innate immune response. Its activation leads to the generation of anaphylatoxin C5a, which exerts its potent pro-inflammatory effects primarily through binding to C5aR1 on various immune cells. This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of inflammatory cytokines. PMX205 acts as a non-competitive antagonist of C5aR1, effectively blocking these downstream inflammatory responses.

PMX205 blocks C5a binding to C5aR1, inhibiting inflammatory signaling.

Data Presentation: Dosing and Pharmacokinetics

The oral administration of PMX205 in drinking water has been utilized in numerous preclinical studies. The following tables summarize the key quantitative data from these investigations.

Animal Model Concentration in Drinking Water Approximate Daily Dose Study Duration Reference
Tg2576 Mice (Alzheimer's Model)10-20 µg/mL~3-6 mg/kg/day2-3 months[3]
Tg2576 Mice (Alzheimer's Model)20 µg/mL~2-8 mg/kg/day12 weeks[4]
hSOD1G93A Mice (ALS Model)20 or 60 µg/mL3 and 9 mg/kg/day, respectivelyFrom 35 days of age to end-stage[5]
Wild-Type Mice60 mg/LNot specified5 days[6]
SOD1G93A Rats (ALS Model)Not specified1 mg/kg/dayFrom day 28 or 70 onward[1]
Pharmacokinetic Parameter Value Route of Administration Animal Model Reference
Oral Bioavailability~23%OralMice[6][7]
Elimination Half-life~20 minutesIntravenousMice[6]
CNS PenetrationYesOral (drinking water)Mice[6]
Accumulation (repeated dosing)No accumulation in blood, brain, or spinal cordOral (drinking water) and SubcutaneousMice[6]

Experimental Protocols

Preparation of PMX205 Trifluoroacetate in Drinking Water

This protocol provides a general guideline for the preparation of a PMX205 solution for administration in drinking water. It is recommended to prepare the solution fresh, though some studies have prepared it on a weekly basis.

Materials:

  • PMX205 Trifluoroacetate powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile containers (e.g., glass or polypropylene (B1209903) bottles)

  • Sonicator (optional, but recommended for initial dissolution)

  • Calibrated scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required amount of PMX205 Trifluoroacetate:

    • Determine the desired final concentration in the drinking water (e.g., 20 µg/mL).

    • Calculate the total volume of drinking water needed for the study duration or for a specific period (e.g., one week).

    • Multiply the final concentration by the total volume to determine the total mass of PMX205 Trifluoroacetate required.

      • Example: For 100 mL of a 20 µg/mL solution, you would need 2 mg of PMX205 Trifluoroacetate.

  • Dissolution:

    • Weigh the calculated amount of PMX205 Trifluoroacetate powder accurately.

    • In a sterile container, add a small amount of the sterile water to the powder to create a slurry.

    • Gradually add the remaining volume of water while mixing.

    • For complete dissolution, sonication may be required. One supplier suggests that PMX205 is soluble up to 1 mg/mL in water with sonication.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage and Administration:

    • It is best practice to prepare the medicated drinking water fresh daily.[1] However, some protocols have involved weekly preparation. If preparing in larger batches, store the stock solution at -20°C or -80°C for long-term stability.[8]

    • Provide the PMX205 solution as the sole source of drinking water to the animals.

    • Monitor the daily water consumption to ensure adequate dosing and to observe any potential effects on palatability. One study noted no change in daily water intake in mice treated with PMX205.[3]

Experimental Workflow for Chronic Oral Dosing Studies

The following diagram outlines a typical experimental workflow for a chronic study involving the oral administration of PMX205 in drinking water.

Workflow for chronic oral PMX205 administration in preclinical studies.

Important Considerations

  • Stability: While PMX205 has shown good in vivo stability, its stability in drinking water at room temperature over several days should be considered.[6] Fresh preparation of the solution is highly recommended to ensure accurate dosing.

  • Palatability: Although studies have not reported significant changes in water consumption, it is crucial to monitor for any signs of aversion to the medicated water, which could lead to dehydration and under-dosing.

  • Trifluoroacetate Salt: The trifluoroacetate (TFA) salt form is common for synthetic peptides. While generally well-tolerated at the concentrations used, researchers should be aware of the potential for TFA to affect experimental outcomes in sensitive models, although this is unlikely at the low doses administered.

  • Vehicle Control: The control group should receive drinking water prepared in the same manner as the treatment group, without the addition of PMX205.

By following these protocols and considering the provided data, researchers can effectively utilize oral administration of PMX205 Trifluoroacetate in drinking water for their preclinical investigations into the therapeutic potential of C5aR1 antagonism.

References

Application Notes and Protocols for Subcutaneous Injection of PMX 205 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the subcutaneous (s.c.) administration of PMX 205 Trifluoroacetate, a potent and selective antagonist of the complement C5a receptor 1 (C5aR1).[1] This document is intended for researchers, scientists, and drug development professionals working with in vivo models.

Introduction

PMX 205 is a cyclic hexapeptide that acts as a noncompetitive inhibitor of the C5a receptor 1 (C5aR1), a key component of the complement system involved in inflammatory responses.[1] Due to its role in modulating inflammation, PMX 205 has been investigated in various preclinical models of disease, including neurological disorders, inflammatory bowel disease, and allergic asthma.[1][2][3] Subcutaneous administration of PMX 205 is a preferred route as it offers high bioavailability (over 90%) and prolonged plasma and central nervous system (CNS) exposure.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the subcutaneous administration of this compound based on preclinical studies in mice.

Table 1: Pharmacokinetic Parameters of PMX 205 Following Subcutaneous Administration in Mice

ParameterValueReference
Bioavailability> 90%[1]
Elimination Half-life (t½)~20 minutes (following i.v. administration)[1][5]
Dosing Regimen (Efficacy Studies)1 mg/kg daily or ~2 mg/kg (50 µ g/mouse ) prior to challenge[1][3][5]
Dosing Regimen (Chronic Studies)1 mg/kg twice weekly[6]
Accumulation (Repeated Daily Dosing)No accumulation in blood, brain, or spinal cord[1]

Table 2: Recommended Solution Preparations for In Vivo Studies

Stock SolutionDiluent for InjectionFinal ConcentrationReference
10 mg/mL in sterile water with 5% ethanol (B145695)5% dextrose in sterile waterVaries by dose[1][5]
Not specified1% ethanol0.5 mg/mL (for 50 µ g/100 µL dose)[3]
50 mg/mL in DMSO10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL[7]
50 mg/mL in DMSO10% DMSO, 90% Corn oil≥ 5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of PMX 205 Solution for Subcutaneous Injection (Aqueous-Based)

This protocol is based on methods described in pharmacokinetic studies.[1][5]

Materials:

  • This compound powder

  • Sterile water for injection

  • Ethanol (200 proof)

  • 5% dextrose in sterile water for injection

  • Sterile, pyrogen-free vials and syringes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution (10 mg/mL): a. In a sterile vial, dissolve this compound powder in sterile water for injection containing 5% ethanol. b. For example, to prepare 1 mL of stock solution, add 10 mg of PMX 205 to 950 µL of sterile water and 50 µL of ethanol. c. Vortex thoroughly until the powder is completely dissolved. d. Store the stock solution at -20°C.[1][5]

  • Prepare Dosing Solution: a. On the day of the experiment, thaw the stock solution. b. Calculate the required volume of stock solution based on the desired final dose and the weight of the animal. c. Dilute the calculated volume of the stock solution with 5% dextrose in sterile water to the final injection volume. d. Warm the final dosing solution to 37°C before administration.[1][5]

Protocol 2: Subcutaneous Injection Procedure in Mice

This protocol outlines the standard procedure for subcutaneous injection in mice.

Materials:

  • Prepared PMX 205 dosing solution

  • Appropriate gauge needles (e.g., 27-30G) and syringes (e.g., 1 mL)

  • Animal restraint device (optional)

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation: a. Weigh the animal to determine the correct injection volume. b. Gently restrain the mouse. The scruff of the neck is a common and effective method.

  • Injection Site: a. The preferred site for subcutaneous injection is the loose skin over the shoulders (interscapular region).[1] b. Wipe the injection site with 70% ethanol.

  • Administration: a. Lift the skin to create a "tent." b. Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. c. Gently aspirate to ensure the needle has not entered a blood vessel. d. Slowly inject the calculated volume of the PMX 205 solution.

  • Post-Injection: a. Withdraw the needle and apply gentle pressure to the injection site for a few seconds. b. Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Signaling Pathway of PMX 205 Action

PMX205_Signaling_Pathway cluster_complement Complement Cascade Activation cluster_cell Target Cell (e.g., Neutrophil, Macrophage) C5 Complement Component 5 (C5) C5a C5a (Anaphylatoxin) C5->C5a Proteolytic Cleavage C5aR1 C5a Receptor 1 (C5aR1/CD88) A G-protein coupled receptor C5a->C5aR1 Binds and Activates G_protein G-protein Signaling C5aR1->G_protein Inflammation Pro-inflammatory Responses (Cytokine Release, Chemotaxis, etc.) G_protein->Inflammation PMX205 PMX 205 PMX205->C5aR1 Inhibits

Caption: PMX 205 inhibits the C5a-C5aR1 signaling axis.

Experimental Workflow for Subcutaneous Administration

SC_Injection_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration prep_stock 1. Prepare PMX 205 Stock Solution (e.g., 10 mg/mL in 5% EtOH/Water) prep_dose 2. Prepare Final Dosing Solution (Dilute stock in 5% Dextrose) prep_stock->prep_dose warm_dose 3. Warm Solution to 37°C prep_dose->warm_dose weigh 4. Weigh Animal warm_dose->weigh Proceed to Administration restrain 5. Restrain Animal weigh->restrain inject 6. Administer Subcutaneously (over shoulders) restrain->inject monitor 7. Monitor Animal inject->monitor Post-Injection pk_pd 8. Conduct Pharmacokinetic/ Pharmacodynamic Analysis monitor->pk_pd

Caption: Workflow for subcutaneous injection of PMX 205.

References

Preparing PMX 205 Trifluoroacetate Stock Solution with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMX 205 Trifluoroacetate is a potent and specific antagonist of the complement C5a receptor 1 (C5aR1), a key player in the inflammatory cascade.[1][2][3] As a cyclic hexapeptide, it is a valuable tool for investigating the role of the C5a/C5aR1 axis in various inflammatory and neurodegenerative diseases.[4][5][6] Proper preparation of a stock solution is the first critical step for reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueSource(s)
Molecular Formula C47H63F3N10O8[1][3]
Molecular Weight 953.06 g/mol [1][3]
Purity ≥95%[4][5]
Solubility in DMSO ≥ 100 mg/mL (104.93 mM)[1]
30 mg/mL[4][5][7]
Recommended Storage (Powder) -20°C[1][4]
Recommended Storage (Stock Solution in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[2]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a fume hood or other contained environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.53 mg of the compound.

  • Calculation of DMSO Volume: Calculate the required volume of DMSO to achieve the desired concentration.

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For 9.53 mg (0.00953 g) to make a 10 mM (0.01 mol/L) solution:

      • Volume (L) = 0.00953 g / (0.01 mol/L * 953.06 g/mol ) = 0.001 L = 1 mL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[2][7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[2]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Ensure the vials are tightly sealed.

Mandatory Visualizations

C5aR1 Signaling Pathway

The complement fragment C5a is a potent pro-inflammatory mediator that exerts its effects through the G protein-coupled receptor, C5aR1.[8][9][10] Activation of C5aR1 triggers a cascade of intracellular signaling events, leading to various cellular responses, including inflammation, chemotaxis, and cytokine release.[11][12] PMX 205 acts as an antagonist at this receptor, blocking these downstream effects.[4][13][14]

C5aR1_Signaling_Pathway cluster_membrane Cell Membrane C5aR1 C5aR1 G_protein Gαi/G16 C5aR1->G_protein Activates C5a C5a C5a->C5aR1 Binds & Activates PMX205 PMX 205 PMX205->C5aR1 Antagonizes PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) G_protein->MAPK Akt Akt PI3K->Akt Inflammation Inflammation (Cytokine Release, Chemotaxis) Akt->Inflammation MAPK->Inflammation

Caption: C5aR1 signaling pathway and the antagonistic action of PMX 205.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh PMX 205 Trifluoroacetate Powder start->weigh calculate Calculate Required Volume of DMSO weigh->calculate add_dmso Add DMSO to Powder calculate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

PMX 205 Trifluoroacetate stability and long-term storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

PMX-205 Trifluoroacetate is a potent and specific cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2][3] It is an orally active and brain-penetrant compound that has demonstrated efficacy in various animal models of inflammatory diseases, including colitis, allergic asthma, and neurodegenerative conditions like Alzheimer's disease.[2][4][5] These application notes provide essential information on the stability and long-term storage of PMX-205 Trifluoroacetate, along with protocols for its handling and use in research settings.

2. Stability and Long-Term Storage

Proper storage and handling of PMX-205 Trifluoroacetate are crucial to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions and stability information.

Table 1: Storage Conditions and Stability of PMX-205 Trifluoroacetate

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°C≥ 4 yearsStore in a sealed container, away from moisture.[1][2][3]
-20°C3 years
In Solvent -80°CUp to 6 monthsSealed storage, away from moisture.[1][3]
-20°CUp to 1 monthSealed storage, away from moisture.[1][3]
-80°C1 year

Shipping Conditions: PMX-205 Trifluoroacetate is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[1][2] Some suppliers may ship with blue ice.

3. Handling and Experimental Protocols

3.1. Reconstitution of PMX-205 Trifluoroacetate

For in vitro and in vivo studies, PMX-205 Trifluoroacetate needs to be dissolved in an appropriate solvent.

Solubility:

  • DMSO: ≥ 97.8 mg/mL[6]

  • Ethanol: ≥ 48 mg/mL[6]

  • Water: Insoluble[6]

  • DMF: 30 mg/mL[2][7]

  • Ethanol:PBS (pH 7.2) (1:6): 0.14 mg/mL[2][7]

Protocol for Reconstitution:

  • Equilibrate the vial of PMX-205 Trifluoroacetate to room temperature before opening to prevent moisture condensation.

  • Add the desired volume of the appropriate solvent (e.g., DMSO for a stock solution) to the vial.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • For long-term storage of the stock solution, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

3.2. In Vitro Cell-Based Assay Protocol (Example)

This protocol is a general guideline based on methodologies used in published studies.

  • Cell Culture: Plate cells (e.g., 4T1 mouse mammary tumor cells) in a 96-well plate at a density of 5.0 x 10^4 cells/mL in complete medium and incubate for 24 hours.[3]

  • Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cell cycle.[3]

  • Treatment: Treat the cells with the desired concentration of PMX-205 Trifluoroacetate. A positive control and a vehicle control should be included.[3]

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).[3]

  • Assay: Perform the desired cell-based assay, such as an MTT assay, to assess the effect of the compound.[3]

3.3. In Vivo Administration Protocol (Example)

PMX-205 is orally active and can be administered to animal models through drinking water or oral gavage.

  • Preparation of Dosing Solution: Based on the desired dosage (e.g., 1 mg/kg/day or 20 µg/mL in drinking water), prepare the appropriate concentration of PMX-205 in the vehicle.[1][3]

  • Administration:

    • Drinking Water: Add the calculated amount of PMX-205 to the animals' drinking water.[1][3]

    • Oral Gavage: Administer the prepared solution directly into the stomach of the animal using a gavage needle.

  • Monitoring: Monitor the animals for the duration of the study for any changes in health and for the desired experimental outcomes.[3]

4. Signaling Pathway and Workflow Diagrams

4.1. C5aR Signaling Pathway

PMX-205 acts as an antagonist to the C5a receptor (C5aR), a key component of the complement system's inflammatory cascade. The following diagram illustrates the simplified signaling pathway.

C5aR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR C5aR (GPCR) C5a->C5aR binds G_protein G-protein C5aR->G_protein activates PLC PLC G_protein->PLC activates PKC PKC PLC->PKC activates MAPK MAPK PKC->MAPK activates NFkB NF-κB MAPK->NFkB activates Inflammation Inflammatory Response (e.g., cytokine release, chemotaxis) NFkB->Inflammation promotes PMX205 PMX-205 PMX205->C5aR blocks

Caption: C5aR Signaling Pathway and PMX-205 Inhibition.

4.2. Experimental Workflow for PMX-205 Trifluoroacetate

The following diagram outlines a typical workflow for handling and using PMX-205 Trifluoroacetate in a research setting.

PMX205_Workflow cluster_storage Storage cluster_preparation Preparation cluster_experimentation Experimentation Receive Receive PMX-205 (Solid) Store_Solid Store at -20°C (Sealed, away from moisture) Receive->Store_Solid Equilibrate Equilibrate to Room Temp. Store_Solid->Equilibrate Reconstitute Reconstitute in Solvent (e.g., DMSO) Equilibrate->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store_Solution Store Aliquots (-80°C or -20°C) Aliquot->Store_Solution Prepare_Working Prepare Working Solution Store_Solution->Prepare_Working In_Vitro In Vitro Assay Prepare_Working->In_Vitro In_Vivo In Vivo Study Prepare_Working->In_Vivo Analyze Analyze Results In_Vitro->Analyze In_Vivo->Analyze

Caption: PMX-205 Trifluoroacetate Handling Workflow.

5. Degradation Pathways

Currently, there is limited publicly available information detailing the specific degradation pathways of PMX-205 Trifluoroacetate. As a peptide-based molecule, it may be susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH or elevated temperatures. It is recommended to use freshly prepared solutions for experiments and to store stock solutions under the recommended conditions to minimize degradation.

PMX-205 Trifluoroacetate is a valuable research tool for studying the role of the C5a-C5aR axis in various diseases. Adherence to the storage and handling guidelines outlined in these application notes will help ensure the compound's stability and the reproducibility of experimental results.

References

Calculating the correct PMX 205 Trifluoroacetate concentration for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of PMX 205 Trifluoroacetate, a potent and specific antagonist of the complement C5a receptor 1 (C5aR1), in various experimental settings. The following information is intended to guide researchers in calculating the correct concentrations and applying appropriate methodologies for their studies.

Product Information and Properties

This compound is a cyclic hexapeptide that acts as a non-competitive antagonist of C5aR1, also known as CD88.[1][2] By blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, PMX 205 effectively mitigates inflammatory responses.[1][2] This makes it a valuable tool for investigating the role of the C5a-C5aR1 axis in various physiological and pathological processes.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C47H63F3N10O8
Molecular Weight 953.06 g/mol
Appearance White to off-white solid
Purity ≥95%
IC50 31 nM for C5a receptor[2][3]

Solubility and Storage:

Proper storage and handling of this compound are crucial for maintaining its stability and activity.

SolventSolubilityStorage of Stock Solutions
DMSO ≥ 100 mg/mL (≥ 104.93 mM)-80°C for up to 6 months; -20°C for up to 1 month
Ethanol 30 mg/mLAs above
DMF 30 mg/mLAs above
Water < 0.1 mg/mL (practically insoluble)Not recommended for stock solutions
Ethanol:PBS (pH 7.2) (1:6) 0.14 mg/mLPrepare fresh

Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions to ensure maximum solubility. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Signaling Pathway

PMX 205 exerts its effect by inhibiting the C5a-C5aR1 signaling pathway. The binding of C5a to its G protein-coupled receptor, C5aR1, triggers a cascade of intracellular events that lead to a potent pro-inflammatory response. This includes chemotaxis, degranulation of immune cells, and the production of reactive oxygen species and inflammatory cytokines. PMX 205 blocks these downstream effects by preventing the initial ligand-receptor interaction.

C5a_C5aR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 G_protein G-protein Activation C5aR1->G_protein PMX205 PMX 205 PMX205->C5aR1 Antagonism PLC PLC Activation G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Inflammatory_Response Pro-inflammatory Response (Chemotaxis, Cytokine Release) PLC->Inflammatory_Response PI3K->Inflammatory_Response MAPK->Inflammatory_Response

C5a-C5aR1 Signaling Pathway and PMX 205 Inhibition.

Experimental Protocols

In Vitro Cell-Based Assays

3.1.1. Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on 4T1 mouse mammary tumor cells.[4]

Objective: To assess the effect of PMX 205 on cell viability.

Methodology:

  • Cell Seeding: Plate 4T1 cells in a 96-well plate at a density of 5 x 10^4 cells/mL in complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation: Replace the medium with a serum-free medium and incubate for another 24 hours to synchronize the cell cycle.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute the stock solution in a serum-free medium to the desired final concentrations. A typical final concentration to test for antagonism might be in the range of the IC50 (e.g., 10-100 nM).

    • Add 5 µL of the diluted PMX 205 solution to the respective wells. Include appropriate controls (e.g., vehicle control, positive control if applicable).

  • MTT Addition: Five hours before the desired time point (e.g., 24, 48, or 72 hours post-treatment), add 5 µL of 12 mM MTT solution to each well.

  • Solubilization: Three hours before reading, add 50 µL of SDS-HCl solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow for MTT Assay:

MTT_Workflow A Seed 4T1 cells (5x10^4 cells/mL) B Incubate 24h A->B C Serum Starve 24h B->C D Treat with PMX 205 (e.g., 10-100 nM) C->D E Incubate for 24, 48, or 72h D->E F Add MTT solution E->F G Incubate 5h F->G H Add SDS-HCl solution G->H I Incubate 3h H->I J Read Absorbance at 570 nm I->J

Workflow for the MTT Cell Viability Assay.
In Vivo Animal Studies

3.2.1. Alzheimer's Disease Mouse Model

This protocol is based on studies using the Tg2576 mouse model of Alzheimer's disease.[5]

Objective: To evaluate the therapeutic efficacy of PMX 205 in reducing Alzheimer's disease pathology.

Methodology:

  • Animal Model: Use Tg2576 mice, which develop amyloid plaques with age.

  • Treatment Initiation: Begin treatment at 12 months of age, when amyloid deposition is significant.

  • Drug Administration:

    • Dissolve this compound in the drinking water at a concentration of 20 µg/mL.

    • Provide the medicated water ad libitum for 3 months.

    • Monitor water consumption and animal weight regularly to ensure proper dosing.

  • Control Group: An age-matched cohort of Tg2576 mice should receive regular drinking water.

  • Endpoint Analysis: After the treatment period, sacrifice the animals and collect brain tissue for analysis.

    • Immunohistochemistry: Assess fibrillar amyloid plaque load using Thioflavin S staining. Quantify the plaque area in specific brain regions (e.g., hippocampus, cortex).

    • ELISA: Measure the levels of Aβ40 and Aβ42 in brain homogenates.

    • Western Blot: Analyze the levels of hyperphosphorylated tau.

Quantitative Outcomes from a Representative Study: [5]

Pathological MarkerTreatment Group% Reduction Compared to Untreated
Fibrillar Amyloid Deposits PMX 205 (20 µg/mL in drinking water)49 - 62%
Activated Glia PMX 205 (20 µg/mL in drinking water)42 - 68%
Hyperphosphorylated Tau (in 3xTg mice) PMX 205 (20 µg/mL in drinking water)69%

3.2.2. Experimental Colitis Mouse Model

This protocol is adapted from studies using the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.[6]

Objective: To assess the anti-inflammatory effects of PMX 205 in a model of inflammatory bowel disease.

Methodology:

  • Induction of Colitis: Administer 5% DSS in the drinking water to BALB/c mice for 5-7 days.

  • Treatment Regimens:

    • Prophylactic: Start oral administration of PMX 205 one day before DSS induction.

    • Therapeutic: Begin oral administration of PMX 205 after the onset of clinical signs of colitis (e.g., day 3).

  • Drug Administration:

    • Prepare a solution of PMX 205 in water.

    • Administer orally via gavage at a dose of 100 or 200 µg per mouse per day.[6]

  • Control Group: Administer the vehicle (water) to a cohort of DSS-treated mice.

  • Monitoring: Record daily body weight, stool consistency, and the presence of blood in the stool to calculate a clinical disease activity index.

  • Endpoint Analysis: At the end of the experiment, sacrifice the animals and collect the colons.

    • Macroscopic Evaluation: Measure the colon length.

    • Histology: Prepare colon sections and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in colon tissue homogenates.

Dose-Response in Experimental Colitis: [6][7]

DoseAdministration RouteModelOutcome
100 µ g/mouse/day Oral gavageDSS-induced colitisSignificant reduction in clinical illness and colon inflammation[6]
200 µ g/mouse/day Oral gavageDSS-induced colitisSignificant reduction in clinical illness and colon inflammation[6]
4 mg/kg/day OralInflammatory bowel disease modelNo significant effect[7]
8 mg/kg/day OralInflammatory bowel disease modelEfficacious in reducing disease pathology[7]

Conclusion

This compound is a powerful research tool for investigating the role of the C5a-C5aR1 signaling pathway in health and disease. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments with this potent antagonist. Accurate calculation of concentrations and adherence to established methodologies are essential for obtaining reliable and reproducible results.

Disclaimer: The information provided is for research purposes only and not for human or veterinary use. Researchers should always consult the relevant literature and safety data sheets before handling and using any chemical compound. The specific concentrations and protocols may need to be optimized for different cell lines, animal models, and experimental conditions.

References

Safety handling procedures for PMX 205 Trifluoroacetate powder.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of PMX 205 Trifluoroacetate (B77799) powder, a potent C5a receptor peptide antagonist.[1] Due to its pharmacological activity, this compound should be handled with care by personnel trained in the safe management of potent pharmaceutical ingredients.[2]

Compound Information and Physical Properties

PMX 205 is a cyclic hexapeptide that acts as a potent antagonist of the C5a receptor (C5aR), with an IC50 of 31 nM.[3][4][5] It is an orally active and brain-penetrant compound that has been shown to block inflammatory signaling in various animal models.[3][5] The trifluoroacetate salt is a common formulation for research use.

Table 1: Physical and Chemical Properties of PMX 205 Trifluoroacetate

PropertyValueSource
Molecular Formula C47H63F3N10O8[6]
Molecular Weight 953.06 g/mol [6]
Appearance Crystalline solid[5]
Purity ≥95% to 99.50%[1][5]
Storage Temperature -20°C, sealed from moisture[1][6]
Solubility Water: Soluble to 1 mg/mL with sonicationDMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:6): 0.14 mg/mL[1][3][4]

Hazard Identification and Safety Precautions

Table 2: Hazard Identification and Recommended Safety Measures

HazardDescriptionRecommended Precautions & First Aid
Acute Toxicity (Oral, Dermal, Inhalation) Toxic.[2] The quantitative toxicological properties (e.g., LD50/LC50) have not been fully characterized. As a potent compound, exposure should be minimized.Handling: Use appropriate engineering controls (e.g., chemical fume hood, ventilated balance enclosure) and personal protective equipment (PPE). Avoid inhalation of powder and contact with skin and eyes.[2]
Skin Irritation Moderate to severe irritant.[2]Precautions: Wear nitrile gloves (double-gloving recommended), a lab coat, and disposable sleeves. First Aid: In case of skin contact, immediately flush with copious amounts of water and remove contaminated clothing.[2]
Eye Irritation Moderate to severe irritant.[2]Precautions: Wear safety glasses or goggles. For powder handling, a full-face respirator is recommended. First Aid: In case of eye contact, flush with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[2]
Inhalation Hazard Powder can be aerosolized and inhaled.Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood or other containment device. Use a powered air-purifying respirator (PAPR) for handling larger quantities. First Aid: If inhaled, move to fresh air. If breathing is difficult, provide oxygen.[2]
Ingestion Hazard Potentially toxic if swallowed.Precautions: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. First Aid: If swallowed, wash out the mouth with water. Seek immediate medical attention.[2]

Occupational Exposure Limits (OELs): Specific OELs for this compound have not been established. In the absence of such data, a precautionary approach is necessary. The principles of Occupational Exposure Banding (OEB) for potent compounds should be applied, which involves implementing stringent containment and control measures to minimize exposure.

Experimental Protocols

General Handling and Storage Protocol

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a designated, well-ventilated, and secure location at -20°C.[1][6]

  • Keep the container tightly sealed and protected from moisture.[6]

Weighing the Powder:

  • Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.

  • Wear appropriate PPE: a lab coat, double nitrile gloves, and safety goggles. For larger quantities, a PAPR is recommended.

  • Use dedicated spatulas and weighing boats.

  • Clean the weighing area and equipment with a suitable solvent (e.g., 70% ethanol) after use to decontaminate surfaces.

  • Dispose of all contaminated materials as hazardous waste.

Protocol for Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution. The choice of solvent will depend on the specific experimental requirements.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, sterile water)

  • Sterile, conical-bottom tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended for aqueous solutions)

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • Perform all operations in a laminar flow hood or a chemical fume hood.

  • Carefully weigh the desired amount of powder and transfer it to a sterile tube.

  • Add the calculated volume of the chosen solvent to the tube. For example, to prepare a 10 mM stock solution in DMSO (MW = 953.06 g/mol ), add 1.0493 mL of DMSO to 1 mg of the powder.

  • Vortex the solution until the powder is completely dissolved.

  • If preparing an aqueous solution, sonication may be necessary to achieve full dissolution (e.g., for a 1 mg/mL solution in water).[1]

  • Once dissolved, the solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C. Stock solutions in solvent are generally stable for at least one month at -20°C and up to a year at -80°C.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound Powder cluster_prep Preparation cluster_handling Handling in Containment cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Weigh_Powder Weigh Powder in Ventilated Enclosure Gather_Materials->Weigh_Powder Prepare_Solution Prepare Solution in Fume Hood Weigh_Powder->Prepare_Solution Aliquot_and_Store Aliquot and Store at -20°C Prepare_Solution->Aliquot_and_Store Decontaminate Decontaminate Surfaces & Equipment Aliquot_and_Store->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: Workflow for safe handling of this compound powder.

PPE_Selection_Protocol PPE Selection Protocol for this compound Start Start: Handling PMX 205 Handling_Powder Handling Powder? Start->Handling_Powder Handling_Solution Handling Solution? Handling_Powder->Handling_Solution No Large_Quantity Large Quantity? Handling_Powder->Large_Quantity Yes Base_PPE Minimum PPE: Lab Coat, Safety Glasses, Single Gloves Handling_Solution->Base_PPE No (Indirect Handling) Enhanced_PPE Enhanced PPE: Lab Coat, Safety Goggles, Double Gloves Handling_Solution->Enhanced_PPE Yes Large_Quantity->Enhanced_PPE No (Small Quantity) Full_Protection Full Protection: Lab Coat, Full-Face Respirator, Double Gloves, Sleeves Large_Quantity->Full_Protection Yes

Caption: Decision tree for selecting appropriate PPE.

References

Application Notes and Protocols for the Oral Pharmacokinetics of PMX 205 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the pharmacokinetic profile of PMX 205 Trifluoroacetate following oral administration, with protocols tailored for researchers, scientists, and professionals in drug development.

Introduction

PMX 205 is a potent, orally active, and selective non-competitive antagonist of the complement C5a receptor 1 (C5aR1).[1] As a cyclic hexapeptide, it has demonstrated therapeutic potential in various preclinical models of inflammatory diseases, including neurodegenerative disorders.[2][3] Understanding its pharmacokinetic properties is crucial for designing effective dosing regimens and ensuring its safety and efficacy in further clinical development.[1][4]

Pharmacokinetic Profile of PMX 205

Following oral administration in mice, PMX 205 is rapidly absorbed.[1][5][6] The compound follows a two-compartment model with a short elimination half-life of approximately 20 minutes.[5][6] The primary route of elimination is through urinary excretion, with about 50% of the drug excreted unchanged within the first 12 hours after intravenous dosing.[5][6] Notably, repeated daily oral administration of PMX 205 has not shown any accumulation in the blood, brain, or spinal cord, indicating a favorable safety profile for chronic dosing.[4]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of PMX 205 after oral dosing in mice.

Table 1: Oral Bioavailability and Peak Plasma Concentration of PMX 205 in Mice

ParameterValueReference
Oral Bioavailability~1% - 23%[1][4][7]
Peak Plasma Concentration (Cmax) at 1 mg/kg0.04 µg/mL[7]
Time to Peak Plasma Concentration (Tmax) at 1 mg/kg35 min[7]

Table 2: Pharmacokinetic Parameters of PMX 205 via Different Administration Routes in Mice (1 mg/kg dose)

Route of AdministrationBioavailabilityCmax (µg/mL)Tmax (min)
Intravenous (i.v.)---
Intraperitoneal (i.p.)63.1%5.9614
Per-oral (p.o.)~1%0.0435
Subcutaneous (s.c.)>92%5.6229

Data compiled from a study by Kumar et al., as referenced in UQ eSpace.[7]

Experimental Protocols

This section outlines the detailed methodologies for conducting pharmacokinetic studies of PMX 205 following oral administration in a murine model.

Protocol 1: Single-Dose Oral Pharmacokinetic Study in Mice

1. Animal Models:

  • Use adult male C57BL/6J mice (8-12 weeks old).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow mice to acclimate for at least one week before the experiment.

2. Dosing Solution Preparation:

  • Prepare this compound in a suitable vehicle for oral administration (e.g., sterile water or saline).

  • The concentration should be calculated based on the desired dose (e.g., 1 mg/kg) and the average weight of the mice.

3. Oral Administration:

  • Administer the PMX 205 solution to the mice via oral gavage.

  • Ensure accurate dosing by using calibrated gavage needles.

4. Blood Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Collect approximately 50-100 µL of blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

5. Sample Analysis (LC-MS/MS):

  • Extract PMX 205 from the plasma samples using a suitable protein precipitation method (e.g., with acetonitrile).

  • Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4]

  • Quantify the concentration of PMX 205 in each sample by comparing it to a standard curve.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).

Protocol 2: Excretion Study in Mice

1. Animal Models and Dosing:

  • Use metabolic cages for housing individual mice to allow for the separate collection of urine and feces.[1][4]

  • Administer PMX 205 orally as described in Protocol 1.

2. Sample Collection:

  • Collect urine and feces at specified intervals (e.g., 0-6, 6-12, 12-24, and 24-48 hours) post-dosing.

  • Measure the volume of urine and the weight of the feces collected at each interval.

  • Store samples at -80°C until analysis.

3. Sample Analysis:

  • Homogenize fecal samples in a suitable buffer.

  • Extract PMX 205 from urine and fecal homogenates.

  • Analyze the samples using a validated LC-MS/MS method to determine the concentration of unchanged PMX 205.[4]

4. Data Analysis:

  • Calculate the cumulative amount of PMX 205 excreted in urine and feces over time.

  • Determine the major route of elimination.[1][4]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PMX 205 and the experimental workflow for its pharmacokinetic analysis.

PMX205_Mechanism_of_Action cluster_Complement_Cascade Complement Activation cluster_Cellular_Response Cellular Response C3 C3 Convertase C5 C5 C3->C5 cleaves C5a C5a C5->C5a C5b C5b-9 (MAC) C5->C5b C5aR1 C5aR1 C5a->C5aR1 binds & activates Inflammation Pro-inflammatory Response C5aR1->Inflammation triggers PMX205 PMX 205 PMX205->C5aR1 antagonizes Pharmacokinetic_Workflow cluster_InVivo In-Vivo Experiment cluster_Sample_Processing Sample Processing cluster_Analysis Analysis Dosing Oral Dosing (PMX 205) Sampling Blood Sampling (Time Points) Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Extraction Protein Precipitation & Extraction Centrifugation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis ADME_Process Absorption Oral Absorption (Rapid) Distribution Distribution (CNS Penetration) Absorption->Distribution Metabolism Metabolism (Limited information) Distribution->Metabolism Excretion Urinary Excretion (Major Route) Distribution->Excretion Direct Metabolism->Excretion

References

Troubleshooting & Optimization

Improving the solubility of PMX 205 Trifluoroacetate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of PMX 205 Trifluoroacetate (B77799) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is PMX 205 Trifluoroacetate and why is its solubility a concern?

PMX 205 is a potent, cyclic hexapeptide antagonist of the complement C5a receptor (C5aR1), with an IC50 of 31 nM.[1] It is a valuable tool for investigating the role of the C5a/C5aR1 signaling axis in various inflammatory and neurodegenerative diseases.[1][2] As a peptide with hydrophobic residues, its solubility in aqueous solutions can be limited, which presents a challenge for in vitro and in vivo experiments that require precise concentrations.[3][4] The trifluoroacetate (TFA) salt form is a common result of the peptide purification process and can influence the pH and solubility of the final solution.[5][6][7]

Q2: My this compound is not dissolving in water. What should I do?

Direct dissolution in water can be challenging. One supplier notes solubility of up to 1 mg/mL in water with sonication, while another reports insolubility.[8] If you observe poor solubility, do not discard the sample. First, try the following physical methods:

  • Sonication: This can help break down aggregates and facilitate dissolution.[3][9]

  • Gentle Warming: Briefly warming the solution can sometimes improve solubility, but avoid excessive heat to prevent peptide degradation.[3][9]

  • Vortexing: Gentle vortexing can aid in dissolving the peptide.[5]

If these methods are insufficient, co-solvents will likely be necessary. It is always recommended to test solubility with a small amount of the peptide before dissolving the entire stock.[3][5]

Q3: What are the recommended co-solvents for dissolving this compound?

For hydrophobic peptides like PMX 205, organic solvents are often required to create a stock solution, which can then be diluted into your aqueous experimental medium.[3][9][10] The most commonly recommended co-solvent is Dimethyl Sulfoxide (DMSO).[3][11][12][13][14] Other options include dimethylformamide (DMF) and ethanol.[3][10][13][14]

Important: Always use fresh, high-purity solvents. Moisture-absorbing DMSO can reduce solubility.[12] For cell-based assays, it is crucial to keep the final concentration of organic solvents low (typically ≤1% v/v) to avoid cellular toxicity.[3][4]

Q4: How does the trifluoroacetate (TFA) salt affect my experiments?

Residual trifluoroacetic acid from HPLC purification can make the peptide solution acidic.[4][5] This can be problematic for experiments sensitive to low pH.[5] If you suspect TFA interference, you may consider exchanging the TFA salt for an acetate (B1210297) or hydrochloride salt, though this is a more complex procedure.[6][7][15]

Q5: My PMX 205 precipitates when I dilute my stock solution into my aqueous buffer. How can I prevent this?

This is a common issue when diluting a peptide from an organic stock solution into an aqueous medium. Here are some troubleshooting tips:

  • Stepwise Dilution: Add the aqueous buffer to the organic stock solution slowly and stepwise, while vortexing or sonicating.[3]

  • pH Adjustment: The pH of the final solution can significantly impact peptide solubility.[3][4][10][16] Since PMX 205 contains basic residues (Arginine, Ornithine), dissolving it in a slightly acidic buffer might improve solubility.[3][17]

  • Use of Surfactants or Other Excipients: For in vivo formulations, excipients like PEG300, Tween-80, or SBE-β-CD can be used to maintain solubility.[8][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lyophilized powder is difficult to dissolve in water. High hydrophobicity of the peptide.Start with a small amount of an organic co-solvent like DMSO to create a stock solution.[3][9] Use sonication to aid dissolution.[3]
Solution is cloudy or contains visible particles. Incomplete dissolution or aggregation.Centrifuge the solution to pellet any undissolved material before use.[3][10] Attempt to redissolve using the methods described above (sonication, gentle warming).
Peptide precipitates upon dilution into aqueous buffer. Change in solvent polarity leading to aggregation.Perform a stepwise dilution, adding the aqueous buffer to the stock solution slowly while mixing.[3] Consider adjusting the pH of the final buffer.[4][16]
Inconsistent experimental results. Inaccurate concentration due to poor solubility or degradation.Ensure the peptide is fully dissolved before use. Prepare fresh working solutions for each experiment.[11] Store stock solutions appropriately.
Cell toxicity observed in in vitro assays. High concentration of the organic co-solvent (e.g., DMSO).Ensure the final concentration of the organic solvent in your assay is low (e.g., ≤1% v/v).[3][4]

Solubility Data

The solubility of this compound can vary depending on the solvent system. The following table summarizes reported solubility data.

Solvent System Reported Solubility Source
WaterSoluble to 1 mg/mL (with sonication)
Water< 0.1 mg/mL (ultrasonic, insoluble)[8]
DMSO30 mg/mL[13][14]
DMSO100 mg/mL[12]
DMF30 mg/mL[13][14]
Ethanol30 mg/mL[13][14]
Ethanol:PBS (pH 7.2) (1:6)0.14 mg/mL[13][14]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (Clear solution)[8][11]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (Clear solution)[8][11]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (Clear solution)[8][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: The molecular weight of PMX 205 (free base) is 839.05 g/mol .[1] The molecular weight of the trifluoroacetate salt is approximately 953.06 g/mol .[18] Use the molecular weight provided by the supplier for the specific batch. For this example, we will use the free base molecular weight. To prepare 1 mL of a 10 mM stock solution, you would need 8.39 mg of PMX 205.

  • Weigh the peptide: Carefully weigh the required amount of lyophilized this compound in a microcentrifuge tube.

  • Add DMSO: Add 1 mL of fresh, high-purity DMSO to the tube.

  • Dissolve: Gently vortex the tube. If necessary, sonicate the solution in a water bath for short intervals until the peptide is fully dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.[11][19] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation (Co-solvent/Saline)

This protocol is adapted from published methods for in vivo administration.[8][11]

  • Prepare a concentrated stock in DMSO: Prepare a stock solution of PMX 205 in DMSO (e.g., 25 mg/mL).[11]

  • Add PEG300: In a sterile tube, add the required volume of the DMSO stock solution. Then, add 4 volumes of PEG300 (e.g., for 100 µL of DMSO stock, add 400 µL of PEG300) and mix thoroughly.

  • Add Tween-80: To the DMSO/PEG300 mixture, add 0.5 volumes of Tween-80 (e.g., 50 µL) and mix until the solution is homogeneous.

  • Add Saline: Finally, add 4.5 volumes of sterile saline (e.g., 450 µL) to reach the final desired concentration and volume. Mix well.

  • Administration: The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.[11]

Visualizations

G C5a-C5aR1 Signaling Pathway C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds G_protein G-protein (Gαi, Gβγ) C5aR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK IP3_DAG IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular Response (Chemotaxis, Inflammation, Cytokine Release) PI3K->Cellular_Response MAPK->Cellular_Response Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response PMX205 PMX 205 PMX205->C5aR1 Antagonizes

Caption: C5a binding to its receptor C5aR1 activates downstream signaling, which is blocked by PMX 205.

G PMX 205 Solubilization Workflow cluster_0 Initial Dissolution cluster_1 Dilution for Aqueous Solution cluster_2 Troubleshooting start Weigh Lyophilized PMX 205 TFA add_solvent Add Organic Co-solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock_solution Clear Stock Solution dissolve->stock_solution add_buffer Stepwise Addition of Aqueous Buffer stock_solution->add_buffer mix Mix Thoroughly add_buffer->mix final_solution Final Working Solution mix->final_solution check_solubility Precipitate Forms? mix->check_solubility check_solubility->final_solution No adjust_ph Adjust pH check_solubility->adjust_ph Yes use_excipients Add Excipients (e.g., Tween-80) check_solubility->use_excipients Yes adjust_ph->mix use_excipients->mix

Caption: A general workflow for dissolving this compound for experimental use.

References

Optimizing PMX 205 Trifluoroacetate dosage for neurodegenerative disease models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PMX 205 Trifluoroacetate in neurodegenerative disease models.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1).[1][2][3] It is a cyclic hexapeptide that is orally active and can penetrate the blood-brain barrier.[1][4] Its mechanism of action involves blocking the pro-inflammatory signaling cascade initiated by the binding of the complement component C5a to its receptor C5aR1.[5][6] This inhibition has been shown to reduce neuroinflammation, decrease the accumulation of pathological protein aggregates like fibrillar amyloid deposits and hyperphosphorylated tau, and ultimately rescue cognitive function in animal models of neurodegenerative diseases.[1][7]

2. In which neurodegenerative disease models has PMX 205 been shown to be effective?

PMX 205 has demonstrated therapeutic potential in various preclinical models of neurodegenerative diseases, including:

  • Alzheimer's Disease (AD): Studies have shown that PMX 205 can reduce amyloid plaque load, decrease hyperphosphorylated tau levels, and improve cognitive performance in transgenic mouse models of AD such as Tg2576 and 3xTg mice.[1][7]

  • Amyotrophic Lateral Sclerosis (ALS): In the hSOD1G93A mouse model of ALS, PMX 205 has been shown to improve hindlimb grip strength, slow disease progression, and extend survival.[1][8]

  • Huntington's Disease (HD): In a rat model of Huntington's disease induced by 3-nitropropionic acid, PMX 205 administration significantly reduced body weight loss, motor deficits, and striatal lesion size.[9]

3. What is the recommended storage condition for this compound?

For long-term storage, this compound powder should be stored at -20°C.[1] Stock solutions can be stored at -80°C for up to one year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Recommendation
Poor solubility in aqueous media This compound has limited solubility in water.[10]For in vitro assays, dissolve the compound in DMSO first to prepare a stock solution (e.g., ≥ 100 mg/mL).[3][10] Further dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).
Inconsistent results in cell-based assays - Cell line variability.- Inconsistent drug concentration.- Degradation of the compound.- Ensure consistent cell passage number and health.- Prepare fresh dilutions from a validated stock solution for each experiment.- Store stock solutions properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][3]
In Vivo Experiments
Issue Possible Cause Recommendation
Precipitation of the compound in the drinking water The solubility of PMX 205 in water is low.While administration via drinking water has been reported, it is crucial to ensure complete dissolution.[7][11] Consider preparing a fresh solution daily and monitoring for any precipitation. For higher or more consistent dosing, subcutaneous or oral gavage administration may be more suitable.[12]
Low bioavailability with oral administration The oral bioavailability of PMX 205 is approximately 23%.[13]While orally active, subcutaneous administration results in higher bioavailability (>90%) and may be a more effective route for achieving sustained plasma and CNS concentrations.[12][13]
Variability in therapeutic efficacy - Timing of treatment initiation.- Animal model characteristics.- Dosage and route of administration.- The timing of treatment initiation can be critical. Earlier intervention may yield better outcomes.[5][14]- Consider the specific pathology of your animal model and titrate the dose accordingly.- Refer to the dosage table below for reported effective doses in different models and routes.
No observed effect on amyloid plaque load In some aggressive models of amyloid pathology, PMX 205 may not reduce plaque load but can still prevent cognitive deficits by modulating the inflammatory response.[5][14]Assess other endpoints beyond plaque reduction, such as glial activation, synaptic markers, and cognitive performance, to evaluate the therapeutic efficacy of PMX 205.

Dosage and Administration Data

The following table summarizes reported dosages of PMX 205 used in various neurodegenerative disease models.

Animal Model Route of Administration Dosage Observed Effects Reference
Tg2576 Mouse (AD) Drinking Water20 µg/mLReduced fibrillar amyloid deposits and activated glia; improved cognitive performance.[7]
3xTg Mouse (AD) Drinking Water20 µg/mLSignificantly reduced hyperphosphorylated tau.[7]
hSOD1G93A Mouse (ALS) Drinking Water9 mg/kg/dayImproved hindlimb grip strength, slowed disease progression, and extended survival.[8]
Rat Model (HD) Oral Gavage10 mg/kg/dayReduced body weight loss, motor deficits, and striatal lesion size.[9]
SOD1G93A Rat (ALS) Oral Gavage1 mg/kg/dayExtended survival time and reduced end-stage motor scores.[11]
Wild-Type Mice Subcutaneous (s.c.)1 mg/kgHigh bioavailability (>90%) and prolonged plasma and CNS exposure.[12][13]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Oral Administration (Drinking Water):

  • Calculate the total daily water consumption of the mice to be treated.

  • Based on the desired dosage (e.g., 20 µg/mL), calculate the total amount of this compound needed.

  • Dissolve the calculated amount of PMX 205 in a small volume of sterile water. Sonication may be used to aid dissolution.[1]

  • Add the concentrated PMX 205 solution to the total volume of drinking water and mix thoroughly.

  • Provide the medicated water to the animals.

  • Prepare fresh medicated water daily to ensure stability and prevent precipitation.

Oral Gavage:

  • For a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg of PMX 205.

  • A common vehicle for oral gavage is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10][15]

  • First, dissolve the PMX 205 in DMSO.

  • Then, sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition.

  • Administer the solution to the animal using an appropriate gavage needle.

Subcutaneous Injection:

  • A suitable vehicle for subcutaneous injection is sterile saline.

  • Prepare a stock solution of PMX 205 in a minimal amount of a solubilizing agent like DMSO if necessary, and then dilute it to the final concentration with sterile saline.

  • Ensure the final concentration of the solubilizing agent is low to avoid irritation at the injection site.

  • Administer the solution subcutaneously in the scruff of the neck.

Visualizations

Signaling Pathway

C5aR1_Signaling_Pathway cluster_0 Complement Activation Cascade cluster_1 Cell Membrane cluster_2 Intracellular Signaling & Cellular Response C3 C3 Convertase C5 C5 C3->C5 cleaves C5a C5a (Anaphylatoxin) C5->C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 binds G_protein G-protein Activation C5aR1->G_protein activates downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->downstream response Pro-inflammatory Response: - Cytokine Release - Chemotaxis - Glial Activation downstream->response PMX205 PMX 205 (Antagonist) PMX205->C5aR1 inhibits

Caption: C5a-C5aR1 signaling pathway and the inhibitory action of PMX 205.

Experimental Workflow

Experimental_Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Analysis animal_model Select Neurodegenerative Disease Animal Model (e.g., Tg2576, hSOD1G93A) baseline Baseline Assessment (Cognitive tests, Motor function) animal_model->baseline treatment_group Administer PMX 205 (e.g., Oral, s.c.) baseline->treatment_group control_group Administer Vehicle Control baseline->control_group behavioral Behavioral & Cognitive Testing treatment_group->behavioral control_group->behavioral histology Immunohistochemistry (Amyloid plaques, p-Tau, Glia) behavioral->histology biochemical Biochemical Analysis (ELISA, Western Blot) histology->biochemical data_analysis Data Analysis & Interpretation biochemical->data_analysis

Caption: General experimental workflow for evaluating PMX 205 efficacy.

Troubleshooting Logic

Troubleshooting_Logic cluster_0 Check Compound & Administration cluster_1 Check Experimental Design start No Therapeutic Effect Observed solubility Is the compound fully dissolved? start->solubility dosage Is the dosage appropriate? solubility->dosage Yes solution Actionable Solutions: - Adjust vehicle/formulation - Increase dosage - Change administration route - Modify treatment window - Analyze alternative markers solubility->solution No route Is the route of administration optimal? dosage->route Yes dosage->solution No timing Was treatment initiated at the right time? route->timing Yes route->solution No endpoints Are the chosen endpoints appropriate? timing->endpoints Yes timing->solution No endpoints->solution Yes endpoints->solution No

Caption: A logical approach to troubleshooting experiments with PMX 205.

References

Technical Support Center: PMX 205 Trifluoroacetate In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PMX 205 Trifluoroacetate in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of PMX 205?

PMX 205 is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2][3] It functions as a noncompetitive inhibitor of C5aR1.[1][3]

Q2: What are the known off-target effects of PMX 205 in vivo?

Based on available preclinical data, PMX 205 demonstrates a high degree of selectivity for C5aR1. Notably, it does not inhibit the interaction of C5a with the alternative C5a receptor, C5L2 (also known as GPR77). This specificity suggests that the observed in vivo effects are primarily mediated through the blockade of C5aR1.

While comprehensive off-target screening data for PMX 205 against a broad panel of receptors is not publicly available, studies on its parent molecule, PMX53, showed some interaction with a limited number of other receptors, but only at concentrations at least three times higher than its effective concentration at C5aR1. It is important to note that PMX 205 itself has not been as extensively tested in this regard.

Q3: Have any in vivo toxicity studies been conducted on PMX 205?

Yes, several in vivo studies in murine models have reported a lack of overt toxicity for PMX 205. Chronic administration, either subcutaneously or in drinking water, did not result in weight loss, changes in daily water intake, or signs of distress in the animals.[4][5] Furthermore, repeated daily administration did not lead to accumulation of the drug in the blood, brain, or spinal cord, which supports its safety for chronic dosing regimens.[1][2]

Q4: What is the pharmacokinetic profile of PMX 205 in vivo?

The pharmacokinetic properties of PMX 205 have been characterized in mice. It is rapidly absorbed and distributed, following a two-compartment model. The elimination half-life is approximately 20 minutes. The primary route of elimination is through urinary excretion, with about 50% of the drug excreted unchanged within 12 hours after intravenous administration.[1][2] Bioavailability varies significantly with the route of administration.

Troubleshooting Guide

Issue 1: I am observing unexpected physiological or behavioral effects in my animal models after administering PMX 205.

  • Possible Cause 1: Off-target effects. While PMX 205 is highly selective for C5aR1, the possibility of off-target interactions at high local concentrations or in specific tissues cannot be entirely ruled out without a comprehensive screening panel.

  • Troubleshooting Steps:

    • Review Dosage: Ensure the administered dose is within the range reported in the literature for your specific model and application.

    • Control Experiments: Include a vehicle-only control group to differentiate between effects of the compound and the delivery vehicle.

    • Consider a Rescue Experiment: If feasible and the unexpected effect is quantifiable, co-administration of a C5aR1 agonist could help determine if the effect is on-target.

    • Literature Review: Conduct a thorough literature search for studies using PMX 205 in similar models to see if comparable effects have been reported.

Issue 2: The therapeutic effect of PMX 205 in my experiment is less than expected based on published data.

  • Possible Cause 1: Suboptimal Dosing or Administration Route. The bioavailability and efficacy of PMX 205 are highly dependent on the route of administration.[1][2]

  • Troubleshooting Steps:

    • Optimize Administration Route: Subcutaneous administration has been shown to provide high bioavailability (>90%) and prolonged plasma and CNS exposure compared to other routes like oral administration.[1][2]

    • Adjust Dosing Regimen: Due to its short half-life, more frequent dosing or a continuous delivery method may be necessary to maintain therapeutic concentrations.

    • Confirm Compound Integrity: Ensure the proper storage and handling of the this compound to prevent degradation.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of PMX 205 in Mice

ParameterIntravenous (i.v.)Intraperitoneal (i.p.)Subcutaneous (s.c.)Oral (p.o.)
Dose 1 mg/kg1 mg/kg1 mg/kg1 mg/kg
Elimination Half-life ~20 minNot ReportedNot Reported~20 min
Bioavailability 100%Not Reported>90%~23%
Major Elimination Route Urinary ExcretionNot ReportedNot ReportedNot Reported

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment of PMX 205

This protocol outlines a general procedure for assessing the potential toxicity of PMX 205 in a rodent model.

  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice), with an adequate number of animals for statistical power, including both male and female animals.

  • Groups:

    • Group 1: Vehicle control (e.g., sterile saline).

    • Group 2: Low dose of PMX 205.

    • Group 3: Mid dose of PMX 205.

    • Group 4: High dose of PMX 205.

  • Administration: Administer PMX 205 or vehicle via the desired route (e.g., subcutaneous injection) daily for a predetermined period (e.g., 14 or 28 days).

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity, including changes in behavior, appearance, and posture. Record body weight and food/water consumption.

    • Weekly: Perform a more detailed clinical examination.

  • Terminal Procedures:

    • At the end of the study period, collect blood samples for hematology and clinical chemistry analysis.

    • Perform a complete necropsy and collect major organs for histopathological examination.

  • Data Analysis: Analyze all collected data for statistically significant differences between the treated and control groups.

Mandatory Visualizations

C5aR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds and Activates PMX205 PMX 205 PMX205->C5aR1 Antagonizes G_protein G-protein Activation C5aR1->G_protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Initiates Inflammatory_Response Pro-inflammatory Response (Cytokine release, Chemotaxis) Downstream->Inflammatory_Response Leads to

Caption: C5aR1 signaling and the inhibitory action of PMX 205.

Experimental_Workflow cluster_planning Phase 1: Planning and Design cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis cluster_interpretation Phase 4: Interpretation A1 Define Research Question and Hypothesis A2 Select Animal Model and Determine Group Sizes A1->A2 A3 Establish Dosing Regimen and Administration Route A2->A3 B1 Administer PMX 205 or Vehicle Control A3->B1 B2 Monitor Animal Health and Collect Behavioral Data B1->B2 B3 Collect Biological Samples (Blood, Tissues) B2->B3 C1 Perform Biochemical Assays (e.g., ELISA, Western Blot) B3->C1 C2 Conduct Histopathological Evaluation B3->C2 C3 Statistical Analysis of Results C1->C3 C2->C3 D1 Evaluate On-Target Efficacy C3->D1 D2 Assess for Potential Off-Target Effects/Toxicity C3->D2 D3 Draw Conclusions and Plan Future Studies D1->D3 D2->D3

Caption: General workflow for in vivo studies with PMX 205.

Troubleshooting_Logic Start Unexpected In Vivo Result Observed Check_Dose Is the dose within the published effective range? Start->Check_Dose Check_Route Is the administration route optimal for bioavailability? Check_Dose->Check_Route Yes Review_Protocol Review and optimize experimental protocol. Check_Dose->Review_Protocol No Check_Controls Are appropriate controls (vehicle, etc.) included? Check_Route->Check_Controls Yes Check_Route->Review_Protocol No Consider_Off_Target Consider potential off-target effects. Check_Controls->Consider_Off_Target Yes Check_Controls->Review_Protocol No Consult_Literature Consult literature for similar findings. Consider_Off_Target->Consult_Literature End Refined Experiment Review_Protocol->End Consult_Literature->End

Caption: Troubleshooting logic for unexpected in vivo results.

References

Minimizing variability in PMX 205 Trifluoroacetate experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experimental results using PMX 205 Trifluoroacetate.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound.

IssuePossible CauseRecommended Solution
Inconsistent or lower than expected potency (High IC50) Compound Degradation: Improper storage.[1][2]Store the compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[3] Avoid repeated freeze-thaw cycles by preparing aliquots of stock solutions.[2]
Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent.[1]Use sonication to aid dissolution.[3] For in vivo preparations where precipitation occurs, gentle heating can also be used.[1]
Solvent Quality: Degradation of the solvent, particularly DMSO, can affect compound solubility and stability.[2]Use fresh, high-quality, anhydrous grade DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.[1][2]
High variability between replicate wells in in-vitro assays Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.Prepare a series of intermediate dilutions to work with larger, more manageable volumes. Use calibrated pipettes and proper pipetting techniques.
Cell Seeding Density: Inconsistent cell numbers across wells.Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between seeding replicates.
Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell viability.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Unexpected off-target effects or cellular toxicity High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the assay may be toxic to the cells.Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is below the tolerance level for your specific cell line (typically <0.5%).
Compound Precipitation: The compound may precipitate out of solution at the final assay concentration in aqueous media.Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider using a different solvent system or including a solubilizing agent, if compatible with the assay.
Difficulty reproducing in-vivo results Variable Compound Administration: Inconsistent dosing due to issues with formulation or administration route.[1]For oral administration in drinking water, monitor water consumption to ensure consistent dosing.[1] For other routes, ensure the formulation is homogenous and stable. Prepare fresh working solutions for in-vivo experiments on the day of use.[1]
Biological Variability: Differences between individual animals (e.g., age, weight, genetics) can contribute to variability.[4]Randomize animals into treatment groups. Use a sufficient number of animals per group to achieve statistical power.
Sample Handling for Complement Analysis: The complement system is sensitive to pre-analytical sample handling.[5]If measuring complement activation, use EDTA-plasma and keep samples on ice. Centrifuge at 4°C within 60 minutes of collection to prevent artificial complement activation.[5]

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1).[1][6][7] It functions by blocking the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, thereby inhibiting downstream inflammatory signaling pathways.[8] The complement system, a key component of the innate immune system, can cause inflammation and tissue damage when overactivated.[9][10] PMX 205 has an IC50 of 31 nM for the C5a receptor.[6][11]

2. How should I store this compound?

Proper storage is crucial for maintaining the stability and activity of the compound.

FormatStorage TemperatureDuration
Powder-20°C≥ 4 years[6]
In Solvent-80°C6 months to 1 year[1][2][3]
In Solvent-20°C1 month[1][2]

Note: Always refer to the manufacturer's specific recommendations.

3. What are the recommended solvents for dissolving this compound?

The solubility of this compound varies depending on the solvent.

SolventSolubility
DMSO≥ 100 mg/mL[1][12]
DMF30 mg/mL[3][6]
Ethanol30 mg/mL[3][6]
Ethanol:PBS (pH 7.2) (1:6)0.14 mg/mL[3][6]
Water< 0.1 mg/mL (insoluble)[1][12]

Note: The use of fresh, anhydrous DMSO is highly recommended as it is hygroscopic, and absorbed moisture can reduce the compound's solubility.[2]

4. What are some key considerations for designing in-vitro experiments?

  • Cell Type: Ensure the cells you are using express the C5a receptor (C5aR1).

  • Controls: Include appropriate controls in your assay:

    • Vehicle Control: Cells treated with the same concentration of solvent used to dissolve PMX 205.

    • Negative Control: Untreated cells.

    • Positive Control: Cells stimulated with a known C5aR agonist.

  • Dose-Response: Perform a dose-response curve to determine the optimal concentration of PMX 205 for your specific assay.

5. What are established protocols for in-vivo administration?

PMX 205 is orally active and brain penetrant.[6][11] Common administration routes and dosages from published studies include:

Animal ModelAdministration RouteDosage
Rats (ALS model)Oral (in drinking water)1 mg/kg/day[1]
Mice (Alzheimer's model)Oral (in drinking water)10-20 µg/mL (~3-6 mg/kg/day)[1]
Mice (Alzheimer's model)Oral (drinking water) + s.c.10-20 µg/mL + 1 mg/kg twice weekly[1]

For preparing in-vivo formulations, sequential addition of solvents is often necessary to achieve a clear solution. For example, a common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[1]

Experimental Protocols & Workflows

In-Vitro Cell-Based Assay Workflow

This workflow outlines the general steps for assessing the antagonist activity of PMX 205 in a cell-based assay, such as an MTT assay.[12]

A 1. Prepare Stock Solution Dissolve PMX 205 in fresh DMSO to 100 mM D 4. Treatment Add serial dilutions of PMX 205 to wells. Include vehicle and agonist controls. A->D B 2. Cell Seeding Plate cells (e.g., 4T1) at 5x10^4 cells/mL in a 96-well plate C 3. Cell Synchronization (Optional) Incubate for 24h, then switch to serum-starve medium for 24h B->C C->D E 5. Incubation Incubate for desired time points (e.g., 24, 48, 72h) D->E F 6. Assay Readout Perform assay (e.g., add MTT reagent, solubilize formazan) E->F G 7. Data Analysis Measure absorbance at 570 nm. Calculate IC50. F->G

General workflow for an in-vitro cell-based assay.
Signaling Pathway of C5a and PMX 205

This diagram illustrates the mechanism of action of PMX 205 as a C5aR1 antagonist.

cluster_membrane Cell Membrane C5aR1 C5aR1 Inflammation Pro-inflammatory Response C5aR1->Inflammation Signal Transduction NoResponse No Response C5aR1->NoResponse Pathway Inhibited C5a C5a C5a->C5aR1 Binds & Activates PMX205 PMX 205 PMX205->C5aR1 Binds & Blocks Start Inconsistent Results? Check_Storage Review Compound Storage (-20°C powder, -80°C stock) Start->Check_Storage Check_Solvent Verify Solvent Quality (Fresh, Anhydrous DMSO?) Check_Storage->Check_Solvent Check_Dissolution Confirm Complete Dissolution (Sonication used?) Check_Solvent->Check_Dissolution Check_Protocol Examine Experimental Protocol (Pipetting, Controls, Cell Density) Check_Dissolution->Check_Protocol Check_InVivo Analyze In-Vivo Factors (Formulation, Dosing, Animal Variability) Check_Protocol->Check_InVivo Consistent_Results Results Improved Check_InVivo->Consistent_Results

References

Impact of hygroscopic DMSO on PMX 205 Trifluoroacetate solubility.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PMX 205 Trifluoroacetate (B77799). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of PMX 205 Trifluoroacetate, with a specific focus on the impact of solvent hygroscopicity on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

PMX 205 is a cyclic hexapeptide that functions as a potent antagonist of the C5a receptor (C5aR), a key component of the complement system involved in inflammatory responses.[1][2] It is typically supplied as a trifluoroacetate (TFA) salt in the form of a crystalline solid. The trifluoroacetate counterion is a common artifact of the peptide synthesis and purification process.[3]

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for dissolving this compound, with reported high solubility.[1][4][5] However, it is crucial to use anhydrous or low-water content DMSO for optimal dissolution.[5]

Q3: Why is the hygroscopic nature of DMSO a concern when dissolving this compound?

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8] This absorbed water can significantly decrease the solubility of many compounds, including peptides like this compound.[9][10] The presence of water in DMSO can lead to the formation of a more structured and viscous liquid phase, making it more difficult to dissolve lipophilic compounds.[9] This can result in incomplete dissolution, precipitation of the compound, and inaccurate concentration measurements in your experiments.

Q4: How does the trifluoroacetate (TFA) salt form affect the solubility of PMX 205?

The TFA counterion can influence the pH of the solution when dissolved, which in turn can affect the solubility of the peptide.[3] For some peptides, the presence of TFA can either enhance or hinder solubility depending on the peptide's sequence and the properties of the solvent. While TFA is a common salt form for synthetic peptides, it's a factor to consider if you encounter solubility issues.

Troubleshooting Guide: Solubility Issues with this compound in DMSO

This guide provides a systematic approach to troubleshoot and resolve common solubility problems.

Issue 1: this compound powder does not fully dissolve in DMSO.
  • Root Cause Analysis:

    • Hygroscopic DMSO: The DMSO used may have absorbed a significant amount of water from the atmosphere, reducing its solvating power for the peptide.

    • Compound Aggregation: The lyophilized peptide powder may have formed aggregates that are difficult to break up.

    • Insufficient Solvent Volume: The volume of DMSO may be insufficient for the amount of peptide being dissolved.

  • Troubleshooting Workflow:

    A Start: Incomplete Dissolution B Use fresh, anhydrous DMSO from a newly opened bottle A->B C Did the peptide dissolve? B->C D Yes: Issue resolved. Store stock solution properly. C->D Yes E No: Proceed to physical dissolution aids C->E No F Gently warm the solution (to ~30-40°C) E->F G Briefly sonicate the solution F->G H Did the peptide dissolve? G->H I Yes: Issue resolved. Allow solution to cool to room temperature before use. H->I Yes J No: Consider a small-scale solubility test with a different solvent (e.g., DMF) H->J No

    Troubleshooting workflow for incomplete initial dissolution.

Issue 2: Previously dissolved this compound precipitates out of DMSO solution.
  • Root Cause Analysis:

    • Water Absorption: The DMSO stock solution has likely absorbed moisture over time, leading to decreased solubility and precipitation.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote crystallization and precipitation of the compound.[9]

    • Concentration Exceeds Solubility in "Wet" DMSO: The initial concentration, while stable in anhydrous DMSO, is above the solubility limit in DMSO containing absorbed water.

  • Troubleshooting Steps:

    • Attempt to Re-dissolve: Gently warm and sonicate the solution to see if the precipitate goes back into solution.

    • Dilute with Anhydrous DMSO: If re-dissolving fails, try adding a small amount of fresh, anhydrous DMSO to the solution to lower the overall water content and the concentration of the peptide.

    • Prepare Fresh Stock Solution: If precipitation persists, it is best to discard the old stock solution and prepare a fresh one using anhydrous DMSO.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

    • Sterile, conical microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.

    • Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Cap the tube tightly and vortex gently until the powder is fully dissolved.

    • If the powder does not dissolve completely with vortexing, you may use brief sonication or gentle warming (not exceeding 40°C) to aid dissolution.

    • Once fully dissolved, the stock solution should be clear. Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes to minimize freeze-thaw cycles and moisture absorption.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determining the Impact of Water Content on this compound Solubility in DMSO

This protocol allows you to quantitatively assess how water in DMSO affects the solubility of your compound.

  • Materials:

    • This compound

    • Anhydrous DMSO

    • Deionized water

    • A series of small, clear glass vials with screw caps

    • Magnetic stirrer and stir bars (optional)

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Prepare a series of DMSO/water mixtures with varying water content (e.g., 0%, 2%, 5%, 10%, 20% water by volume).

    • To a pre-weighed vial, add a known amount of this compound (e.g., 5 mg).

    • Add a small, known volume of the first DMSO/water mixture (e.g., 100 µL) to the vial.

    • Cap the vial and vortex or stir at a constant temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

    • Visually inspect the solution for any undissolved solid.

    • If the solid is fully dissolved, add another small, known amount of this compound and repeat steps 4 and 5.

    • If undissolved solid remains, add small, incremental volumes of the same DMSO/water mixture, vortexing/stirring after each addition, until the solid is completely dissolved. Record the total volume of solvent added.

    • The solubility can be calculated as the final mass of the dissolved peptide divided by the total volume of the solvent mixture.

    • Repeat this process for each of the prepared DMSO/water mixtures.

Data Presentation

% Water in DMSO (v/v)Estimated Solubility of this compound (mg/mL)Observations
0% (Anhydrous)[Your experimental value]Clear solution
2%[Your experimental value]
5%[Your experimental value]
10%[Your experimental value]Potential for slower dissolution
20%[Your experimental value]Possible incomplete dissolution or precipitation

Signaling Pathway

PMX 205 acts as an antagonist to the C5a Receptor 1 (C5aR1), a G-protein coupled receptor (GPCR). By blocking the binding of its natural ligand, C5a, PMX 205 inhibits the downstream signaling cascades that lead to inflammatory responses.

C5aR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds & Activates PMX205 PMX 205 PMX205->C5aR1 Blocks G_protein G-protein (Gαi) C5aR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway PLC->MAPK PI3K->MAPK Inflammation Pro-inflammatory Response (e.g., Cytokine Release, Chemotaxis) MAPK->Inflammation

References

Technical Support Center: Enhancing CNS Penetration of PMX205 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at enhancing the central nervous system (CNS) penetration of PMX205 Trifluoroacetate.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo studies with PMX205.

Question Possible Cause(s) Suggested Solution(s)
Why am I observing low or inconsistent brain concentrations of PMX205 in my in vivo mouse model? 1. Suboptimal Route of Administration: Oral bioavailability of PMX205 can be low (~1-23%), leading to variable plasma and CNS concentrations.[1][2][3][4][5] 2. Rapid Metabolism and Clearance: PMX205 has a relatively short elimination half-life (around 20 minutes in mice).[2][3][4][5] 3. Intact Blood-Brain Barrier (BBB): In healthy animals, the BBB effectively restricts the passage of many compounds, including peptides like PMX205. 4. P-glycoprotein (P-gp) Efflux: PMX205 may be a substrate for efflux transporters at the BBB, actively removing it from the brain.1. Optimize Administration Route: Subcutaneous (s.c.) administration has shown high bioavailability (>90%) and prolonged plasma and CNS exposure in mice.[2][3][4] Consider this route for more consistent results. For oral administration, ensure proper formulation to enhance absorption. 2. Adjust Dosing Regimen: More frequent dosing or continuous infusion may be necessary to maintain therapeutic concentrations in the CNS. However, studies have shown no accumulation with repeated daily oral or subcutaneous administration.[2][3][4][5] 3. Utilize Disease Models with BBB Disruption: CNS penetration of PMX205 is enhanced in neurodegenerative models where BBB integrity is compromised.[1][6][7] 4. Co-administration with P-gp Inhibitors: While not specifically reported for PMX205, this is a general strategy to increase CNS penetration of P-gp substrates. Caution is advised as this can lead to systemic toxicity.
My in vitro BBB model (e.g., Transwell assay) shows poor permeability of PMX205. Is this expected? 1. High Tight Junction Integrity: A well-established in vitro BBB model will have robust tight junctions, limiting the paracellular transport of cyclic peptides like PMX205. 2. Efflux Transporter Activity: Cell lines used in these models (e.g., MDCK-MDR1) often overexpress efflux transporters like P-gp, which can actively pump PMX205 back into the apical chamber.[8][9]1. Validate Model Permeability: Include control compounds with known high and low BBB permeability (e.g., diazepam and doxorubicin, respectively) to validate your assay.[10] 2. Assess Efflux Ratio: Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[10] 3. Use Models with Compromised Integrity: To mimic pathological conditions, consider treating your in vitro BBB model with inflammatory agents (e.g., LPS, C5a) known to disrupt tight junctions.[11][12]
I'm having difficulty dissolving PMX205 Trifluoroacetate for my experiments. Inherent Solubility: PMX205 Trifluoroacetate has specific solubility characteristics. It is generally soluble in organic solvents like DMSO and ethanol (B145695) but has poor solubility in water.[13][14]Follow Recommended Solubilization Protocols: For in vitro studies, stock solutions can be prepared in DMSO (≥ 100 mg/mL).[14] For in vivo formulations, co-solvents are often necessary. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[14][15] Always prepare fresh solutions and use sonication if precipitation occurs.[15]
How can I confirm that PMX205 is engaging its target, C5aR1, in the CNS? Direct Measurement Challenges: Directly measuring receptor occupancy in the brain is technically challenging and often requires specialized techniques like positron emission tomography (PET), which may not be readily available.1. Pharmacodynamic Readouts: Measure downstream effects of C5aR1 inhibition. In neuroinflammation models, this could include quantifying levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or assessing microglial and astrocyte activation.[16][17][18] 2. Ex Vivo Analysis: After in vivo dosing, brain tissue can be collected to assess changes in gene expression related to inflammatory pathways or synaptic function.[19]

Frequently Asked Questions (FAQs)

1. What is PMX205 and what is its mechanism of action?

PMX205 is a potent and selective cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1), with an IC₅₀ of approximately 31 nM.[13][20] It acts as a noncompetitive inhibitor.[2] By blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, PMX205 can reduce inflammatory signaling and downstream cellular responses, such as leukocyte chemotaxis and activation.[16][21][22]

2. Is PMX205 Trifluoroacetate brain penetrant?

Yes, PMX205 is considered brain penetrant.[13][20] However, its penetration of the blood-brain barrier (BBB) is influenced by several factors, including the route of administration and the integrity of the BBB itself.[1][7] In mouse models of neurodegeneration where the BBB is compromised, the CNS concentrations of PMX205 are observed to be higher.[1][6][7]

3. What is the role of the C5a-C5aR1 signaling pathway in the CNS?

The C5a-C5aR1 signaling pathway is a crucial component of the innate immune system and plays a significant role in neuroinflammation.[21] C5aR1 is expressed on various CNS cells, including microglia, astrocytes, and neurons.[17][21] Activation of this pathway by C5a, which can be generated during complement activation in response to injury or disease, is implicated in:

  • Recruitment and activation of microglia and astrocytes.[16][18]

  • Production of pro-inflammatory cytokines.[21]

  • Synaptic pruning and neuronal damage.[16][17]

  • Alterations in BBB permeability.[11][12]

Inhibition of this pathway with antagonists like PMX205 has shown therapeutic potential in various preclinical models of neurodegenerative diseases, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[7][16][18][20]

4. What are the key pharmacokinetic parameters of PMX205 in mice?

A comprehensive pharmacokinetic study in mice revealed the following:[2][3][4][5]

Parameter Intravenous (i.v.) Intraperitoneal (i.p.) Subcutaneous (s.c.) Oral (p.o.)
Bioavailability (%) 10063.1>92~1-23
Elimination Half-life (t½) ~20 min~20 min~20 min~20 min
Mean Residence Time (MRT) 9 min26 min104 min44 min

Data from a study in mice with a 1 mg/kg dose.

5. How can I assess the CNS penetration of PMX205 in my experiments?

Several in vitro and in vivo methods can be employed:

  • In Vitro Models:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive diffusion across the BBB.[23]

    • Cell-Based Transwell Assays: Using cell lines like bEnd3 or co-culture models with astrocytes to create an in vitro BBB. These assays can determine the apparent permeability (Papp) and efflux ratio.[10][12][23]

  • In Vivo Models:

    • Brain-to-Plasma Concentration Ratio (Kp): This involves measuring the total drug concentration in the brain and plasma at a specific time point after administration.[10]

    • Unbound Brain-to-Plasma Ratio (Kp,uu): This is considered the gold standard as it measures the ratio of the unbound, pharmacologically active drug in the brain and plasma, providing a more accurate prediction of target engagement.[8][9][10] This requires determining the unbound fraction in both brain tissue and plasma.

    • In Situ Brain Perfusion: A technique to measure the rate of drug transport across the BBB independent of systemic circulation.

Experimental Protocols

Protocol 1: In Vivo Assessment of Brain-to-Plasma Ratio (Kp) in Mice

This protocol provides a general framework for determining the Kp of PMX205.

  • Animal Dosing:

    • Administer PMX205 Trifluoroacetate to mice (e.g., C57BL/6) via the desired route (e.g., subcutaneous injection at 1 mg/kg).

    • Include a vehicle control group.

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), anesthetize the mice.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately perfuse the animals transcardially with cold saline to remove blood from the brain vasculature.[7]

    • Harvest the brains and rinse with cold saline.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Weigh the brains and homogenize them in a suitable buffer.

  • Quantification:

    • Determine the concentration of PMX205 in plasma and brain homogenates using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Calculation:

    • Calculate the Kp value as follows: Kp = Concentration in Brain / Concentration in Plasma

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Transwell)

This protocol outlines a method for assessing PMX205 permeability across a cell-based BBB model.

  • Cell Culture:

    • Culture a suitable brain endothelial cell line (e.g., bEnd3) on microporous membrane inserts (e.g., Transwell inserts).

    • For a more robust model, consider a co-culture system with astrocytes grown on the bottom of the well.

  • Barrier Integrity Measurement:

    • Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER).[12] The assay should only proceed once a stable and high TEER value is achieved.

  • Permeability Assay (Apical to Basolateral):

    • Add PMX205 Trifluoroacetate (at a known concentration) to the apical (upper) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Quantify the concentration of PMX205 in the basolateral samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport into the basolateral chamber.

      • A is the surface area of the membrane insert.

      • C₀ is the initial concentration in the apical chamber.

  • Efflux Ratio Determination (Optional):

    • Perform the permeability assay in the reverse direction (basolateral to apical).

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) .[10]

Visualizations

C5aR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds G_protein G-protein Activation C5aR1->G_protein Activates PLC PLC Activation G_protein->PLC MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Chemotaxis Chemotaxis & Cell Migration G_protein->Chemotaxis PKC PKC Activation PLC->PKC NFkB NF-κB Activation PKC->NFkB MAPK->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) NFkB->Inflammation PMX205 PMX205 PMX205->C5aR1 Inhibits

Caption: C5aR1 Signaling Pathway and Inhibition by PMX205.

CNS_Penetration_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_pd Pharmacodynamic Assessment PAMPA PAMPA Assay (Passive Permeability) Transwell Transwell BBB Model (Papp & Efflux Ratio) Dosing Animal Dosing (e.g., s.c., p.o.) Transwell->Dosing Proceed if promising Sampling Blood & Brain Collection Dosing->Sampling PD Measure Downstream Effects (e.g., Cytokine Levels) Dosing->PD Parallel Study Quantification LC-MS/MS Analysis Sampling->Quantification Kp Calculate Kp Quantification->Kp Kpuu Calculate Kp,uu (Gold Standard) Quantification->Kpuu

Caption: Experimental Workflow for Assessing CNS Penetration.

References

PMX 205 Trifluoroacetate Administration Route Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal administration route for PMX 205 Trifluoroacetate. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common administration routes for this compound in preclinical models?

A1: The most frequently documented administration routes for this compound in animal models are oral (p.o.), subcutaneous (s.c.), intravenous (i.v.), and intraperitoneal (i.p.).[1][2][3] Oral administration can be achieved by adding the compound to drinking water or via gavage.[4][5][6]

Q2: Which administration route provides the highest bioavailability?

A2: Subcutaneous (s.c.) administration of PMX 205 has been shown to result in the highest bioavailability, exceeding 90%.[1][2] This route also leads to prolonged exposure in both plasma and the central nervous system (CNS).[1][2] In comparison, the oral bioavailability of PMX 205 is approximately 23%.[1][2]

Q3: Is this compound effective when administered orally?

A3: Yes, despite its lower bioavailability compared to subcutaneous injection, PMX 205 is orally active and has demonstrated efficacy in various animal models.[4][6][7] It has been successfully administered in drinking water to achieve therapeutic effects in models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[4][5][6]

Q4: What is the mechanism of action of PMX 205?

A4: PMX 205 is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1).[5][6][8] By blocking the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, PMX 205 inhibits downstream inflammatory signaling pathways.[9]

Data Summary: Pharmacokinetic Parameters of PMX 205

The following table summarizes key pharmacokinetic data for different administration routes of PMX 205 in mice.

Administration RouteBioavailability (%)Key FindingsReference
Subcutaneous (s.c.) > 90%High bioavailability and prolonged plasma and CNS exposure.[1][2][1][2]
Oral (p.o.) ~ 23%Orally active and effective in various disease models.[1][2][7][1][2]
Intravenous (i.v.) Not ApplicableRapid distribution and elimination.[1][2][1][2]
Intraperitoneal (i.p.) Data not specifiedA common route for preclinical studies.[1][2]

Troubleshooting Guide

Problem 1: Poor solubility of this compound for in vivo administration.

  • Solution: this compound is sparingly soluble in water.[5] For in vivo preparations, it is recommended to first create a stock solution in an organic solvent like DMSO.[4][5][10] This stock solution can then be further diluted in appropriate vehicles. Common solvent systems include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]

    • 10% DMSO, 90% (20% SBE-β-CD in saline).[5]

    • 10% DMSO, 90% corn oil.[5]

    • For oral administration in vivo, a formulation of 20% ethanol/water has been used.[9]

  • Pro-Tip: If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[4][6] It is also recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4][6]

Problem 2: Choosing the right administration route for a central nervous system (CNS) disease model.

  • Recommendation: For studies targeting the CNS, subcutaneous (s.c.) administration is suggested as an optimal route due to its high bioavailability and prolonged exposure in the CNS.[1][2] Although orally active and brain-penetrant, the higher and more sustained CNS levels achieved with s.c. administration may be advantageous.[1][2][7]

Problem 3: Unexpected variability in experimental results with oral administration in drinking water.

  • Possible Cause: Animal-to-animal variability in water consumption can lead to inconsistent dosing.

  • Troubleshooting Steps:

    • Monitor daily water intake for each animal to get a more accurate estimation of the dose received.

    • Ensure the drug solution is stable in the drinking water for the duration it is offered to the animals.

    • For more precise dosing, consider switching to oral gavage.

Experimental Protocols

Protocol 1: Oral Administration of PMX 205 in Drinking Water (Mouse Model of Alzheimer's Disease)

  • Animal Model: Tg2576 mice.[4][5]

  • Preparation of PMX 205 Solution: Dissolve PMX 205 in the drinking water to a final concentration of 10-20 μg/mL.[4][5] This is equivalent to a daily dose of approximately 3-6 mg/kg.[4]

  • Administration: Provide the PMX 205-containing water to the mice as their sole source of drinking water.

  • Treatment Duration: 2-3 months.[4][5]

  • Control Group: Administer regular drinking water to the control group of animals.[4]

Protocol 2: Subcutaneous Administration of PMX 205 (Pharmacokinetic Study in Mice)

  • Animal Model: Wild-type mice.[1]

  • Dosage: 1 mg/kg.[1]

  • Preparation of Injection Solution: Prepare a clear solution of PMX 205 in a suitable vehicle (e.g., a mix of DMSO and saline, see Troubleshooting Guide).

  • Administration: Administer the solution via subcutaneous injection.

  • Pharmacokinetic Analysis: Collect blood and CNS tissue samples at various time points post-injection to determine drug levels.[1]

Visualizations

PMX_205_Signaling_Pathway C5a C5a C5aR1 C5a Receptor (C5aR1) C5a->C5aR1 Binds G_protein G-protein Signaling C5aR1->G_protein Activates PMX205 This compound PMX205->C5aR1 Antagonizes Inflammation Pro-inflammatory Response G_protein->Inflammation Leads to

Caption: Mechanism of action of PMX 205 as a C5aR1 antagonist.

Experimental_Workflow start Start: Define Experimental Goal cns_target CNS Target? start->cns_target systemic_target Systemic Target? cns_target->systemic_target No sc_route Consider s.c. Route (High Bioavailability, CNS Penetration) cns_target->sc_route Yes po_route Consider p.o. Route (Oral Gavage or Drinking Water) systemic_target->po_route Yes iv_ip_route Consider i.v. or i.p. Route (Rapid Onset) systemic_target->iv_ip_route No (e.g., acute inflammation) prepare_solution Prepare Dosing Solution (See Troubleshooting Guide) sc_route->prepare_solution po_route->prepare_solution iv_ip_route->prepare_solution administer Administer PMX 205 prepare_solution->administer end End: Analyze Results administer->end

Caption: Decision workflow for selecting an administration route.

Troubleshooting_Logic issue Encountering Issue? solubility Poor Solubility issue->solubility Yes variability High Variability (p.o.) issue->variability Yes cns_effect Low CNS Effect issue->cns_effect Yes solubility_solution Use Co-solvents (DMSO, PEG300) Apply Sonication/Heat solubility->solubility_solution variability_solution Monitor Water Intake Switch to Oral Gavage variability->variability_solution cns_effect_solution Switch to s.c. Administration Verify Dose cns_effect->cns_effect_solution

Caption: Troubleshooting common experimental issues.

References

Long-term stability of PMX 205 Trifluoroacetate in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of PMX 205 Trifluoroacetate in solution, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound should be stored at -20°C, sealed from moisture.[1][2][3][4] Under these conditions, it is stable for at least three years.

2. How should I prepare stock solutions of this compound?

It is recommended to prepare a concentrated stock solution in an appropriate organic solvent such as DMSO. For in vitro studies, DMSO is a suitable solvent.[4] For in vivo experiments, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility in aqueous environments.[1] Always use high-purity, anhydrous solvents to minimize degradation.

3. What is the stability of this compound in solution?

The stability of this compound in solution is highly dependent on the solvent and storage temperature. Supplier recommendations indicate that stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1][3] For aqueous solutions, the pH is a critical factor, with cyclic peptides generally showing the greatest stability at a slightly acidic pH.

4. Can I store this compound solutions at room temperature or 4°C?

Long-term storage at room temperature or 4°C is not recommended. For short-term use, solutions may be kept at 4°C for a few days to a couple of weeks, but for any extended period, frozen storage is essential to prevent degradation.

5. How many times can I freeze-thaw a solution of this compound?

To maintain the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can contribute to the degradation of the peptide.

6. What are the potential degradation pathways for this compound?

As a cyclic hexapeptide, PMX 205 may be susceptible to hydrolysis of its amide bonds, particularly at non-neutral pH. The presence of specific amino acid residues can influence degradation rates and pathways. For instance, aspartyl residues in hexapeptides are known to be prone to degradation via the formation of a cyclic imide intermediate.

Data on Solution Stability

The following tables summarize the available data on the stability of this compound in various solutions.

Table 1: Supplier Recommended Storage Conditions for this compound Solutions

Solvent SystemStorage TemperatureRecommended Storage Duration
In solvent (e.g., DMSO)-80°C6 months[1][3]
In solvent (e.g., DMSO)-20°C1 month[1][3]

Table 2: Stability of PMX 205 in Biological Matrices at 37°C

Biological MatrixIncubation Time (minutes)Remaining PMX 205 (%)
Serum60Data not explicitly quantified in the provided search results
Plasma60Data not explicitly quantified in the provided search results
Gastric Fluid60Data not explicitly quantified in the provided search results
Intestinal Fluid60Data not explicitly quantified in the provided search results

Note: A study by Kumar et al. (2018) investigated the stability in these matrices, and a graphical representation of the data is available in the original publication. For precise quantitative values, consulting the source is recommended.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation upon addition to aqueous buffer - Low solubility of PMX 205 in aqueous solutions.- The final concentration exceeds the solubility limit.- Change in pH affecting solubility.- Increase the proportion of organic co-solvent (e.g., DMSO) in the final solution.- Prepare a more dilute solution.- Use sonication to aid dissolution.- Ensure the pH of the aqueous buffer is compatible with the peptide's solubility.
Loss of biological activity over time - Degradation of the peptide due to improper storage (temperature, repeated freeze-thaw cycles).- Hydrolysis in aqueous solution.- Oxidation of sensitive residues.- Prepare fresh solutions for each experiment.- Aliquot stock solutions to avoid freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.- Use degassed buffers for peptides containing oxidation-prone amino acids.
Change in solution appearance (e.g., color, turbidity) - Microbial contamination.- Degradation of the peptide leading to insoluble products.- Precipitation due to solvent evaporation.- Filter-sterilize aqueous solutions before storage.- If degradation is suspected, verify the purity of the solution using an analytical method like HPLC.- Ensure vials are tightly sealed to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, high-precision micro-pipettes and tips

    • Sterile polypropylene (B1209903) microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution until the peptide is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Stability Assessment of this compound in Solution by LC-MS/MS

This protocol is adapted from the method described by Kumar et al. (2018) for the quantification of PMX 205 in biological matrices and can be applied to assess stability in various solutions.

  • Objective: To quantify the concentration of this compound in a solution over time to determine its stability.

  • Materials:

    • This compound solution to be tested

    • Internal standard (e.g., a structurally similar peptide)

    • Acetonitrile (ACN) with 0.1% formic acid

    • Water with 0.1% formic acid

    • LC-MS/MS system

    • C18 analytical column

  • Procedure:

    • Sample Preparation:

      • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the PMX 205 solution.

      • Add a known concentration of the internal standard.

      • Perform a protein precipitation step if the matrix contains proteins (e.g., with ACN), followed by centrifugation.

      • Transfer the supernatant to an autosampler vial for analysis.

    • LC-MS/MS Analysis:

      • Liquid Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).

      • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PMX 205 and the internal standard.

    • Data Analysis:

      • Generate a standard curve using known concentrations of PMX 205.

      • Calculate the concentration of PMX 205 in the test samples at each time point by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

      • Plot the concentration of PMX 205 as a percentage of the initial concentration versus time to determine the stability profile.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare PMX 205 Solution aliquot Aliquot into Time-Point Samples prep->aliquot store Store at Desired Temperature (e.g., RT, 4°C, -20°C) aliquot->store sample Sample at t=0, t=1, t=2... store->sample add_is Add Internal Standard sample->add_is analyze Analyze by LC-MS/MS add_is->analyze quantify Quantify Remaining PMX 205 analyze->quantify

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_logic Troubleshooting Logic for Solution Instability cluster_precipitation Precipitation Issues cluster_activity Loss of Activity start Observe Issue with PMX 205 Solution (e.g., precipitation, inactivity) precip_check Is the solution cloudy or has visible particles? start->precip_check activity_check Does the compound show reduced biological effect? start->activity_check solubility Check Solubility Limit precip_check->solubility Yes ph_check Verify pH of Aqueous Buffer solubility->ph_check solvent_ratio Adjust Co-solvent Ratio ph_check->solvent_ratio storage_cond Review Storage Conditions (Temp, Freeze-Thaw) activity_check->storage_cond Yes fresh_sol Prepare Fresh Solution storage_cond->fresh_sol purity_analysis Check Purity by HPLC/LC-MS fresh_sol->purity_analysis

Caption: Logical workflow for troubleshooting common issues with PMX 205 solutions.

References

Addressing batch-to-batch variability of PMX 205 Trifluoroacetate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PMX 205 Trifluoroacetate (B77799). This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistency and reliability of your experiments. Batch-to-batch variability can be a significant challenge in peptide research, and this guide provides troubleshooting advice and detailed protocols to help you navigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the use of PMX 205 Trifluoroacetate, focusing on identifying the root causes of variability and providing actionable solutions.

Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What is the likely cause?

A1: Inconsistent results between different batches of a synthetic peptide like PMX 205 are often attributable to variability in three key areas: purity, peptide content, and the nature of the counterion.[1]

  • Purity Profile: The percentage of the correct, full-length PMX 205 peptide can differ between synthesis batches.[2] Impurities, such as truncated or deletion sequences that can arise during solid-phase peptide synthesis (SPPS), may possess altered or no biological activity, thereby affecting the effective concentration of the active peptide.[3]

  • Peptide Content: The actual amount of peptide in the lyophilized powder is not 100%. The total weight includes the peptide itself, counterions (in this case, trifluoroacetate) from the purification process, and residual water.[1] Variations in the ratio of these components will alter the final concentration when the peptide is reconstituted.

  • Trifluoroacetate (TFA) Counterion: The trifluoroacetate counterion, a remnant of the HPLC purification process, can itself have biological effects.[4][5] At certain concentrations, TFA has been shown to inhibit cell proliferation, which could confound the results of your experiments, especially in sensitive cell-based assays.[6][7]

Troubleshooting Steps:

  • Request and meticulously review the Certificate of Analysis (CoA) for each batch. Compare the purity as determined by HPLC, the mass confirmed by mass spectrometry (MS), and any other provided analytical data.

  • Perform in-house quality control on each new batch. It is best practice to analytically verify the key parameters of each new lot of peptide. Recommended tests are detailed in the Experimental Protocols section below.

  • Consider counterion exchange. If you suspect the TFA counterion is affecting your results, you can perform a counterion exchange to replace trifluoroacetate with a more biologically compatible counterion like acetate (B1210297) or hydrochloride.[5]

Q2: How can I confirm the identity and purity of a new batch of this compound?

A2: Verifying the identity and purity of each new batch is crucial for ensuring reproducible results. The two primary analytical techniques for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8]

  • HPLC for Purity: Reverse-phase HPLC (RP-HPLC) is the standard method for assessing peptide purity.[9] It separates the target peptide from impurities. The purity is calculated as the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[9]

  • Mass Spectrometry for Identity: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide, thereby verifying its identity.[10]

Troubleshooting Inconsistent Purity Results:

  • Different HPLC Conditions: Ensure that the HPLC method (e.g., column, mobile phases, gradient) is consistent between analyses. Different conditions can lead to variations in the separation of impurities and, consequently, different calculated purity values.[1]

  • Peptide Solubility Issues: Incomplete dissolution of the peptide before injection into the HPLC system can lead to an inaccurate assessment of purity.[1] It is important to test different solvents to ensure complete solubility.

  • Degradation During Analysis: If the analytical process itself causes the peptide to degrade, this will manifest as impurities in the chromatogram. Ensure that the mobile phases are freshly prepared and suitable for the peptide.

Q3: My calculated concentration of this compound seems inaccurate, leading to dosing inconsistencies. How can I determine the active peptide concentration?

A3: The concentration of the active peptide in a solution is often overestimated if calculated based solely on the weight of the lyophilized powder. This is because the powder contains not only the peptide but also water and counterions.[1] To determine the active peptide concentration accurately, you need to determine the net peptide content.

Methods for Accurate Concentration Determination:

  • Amino Acid Analysis (AAA): This is considered the most accurate method for determining the absolute peptide concentration.[1] The peptide is hydrolyzed into its constituent amino acids, which are then quantified. This technique provides the true amount of peptide in a sample.[1]

  • UV Spectrophotometry: For peptides containing tryptophan, like PMX 205, the concentration can be estimated by measuring the absorbance at 280 nm. However, this method is less accurate than AAA and can be affected by impurities that also absorb at this wavelength.

Q4: We are observing a complete loss of activity with a new batch of this compound. What could be the issue?

A4: A complete loss of activity, assuming the identity of the peptide has been confirmed by mass spectrometry, could be due to several factors:

  • Improper Storage and Handling: PMX 205, like most peptides, is sensitive to temperature fluctuations and repeated freeze-thaw cycles.[11] It should be stored at -20°C or lower. Once reconstituted, it should be aliquoted and stored at -80°C to minimize degradation.[11]

  • Solubility Issues: PMX 205 has poor solubility in water.[12] If the peptide is not fully dissolved, the actual concentration in solution will be much lower than expected. It is highly soluble in DMSO.[13]

  • Peptide Degradation: Peptides can degrade over time, especially if not stored correctly. Check the expiration date on the Certificate of Analysis.

Data Presentation

Table 1: Key Quality Attributes of this compound from a Typical Certificate of Analysis

ParameterTypical SpecificationAnalytical MethodImportance for Experimental Consistency
Identity Conforms to expected molecular weight (e.g., ~953.06 g/mol for the trifluoroacetate salt)Mass Spectrometry (MS)Ensures you are working with the correct molecule.
Purity ≥95%High-Performance Liquid Chromatography (HPLC)High purity is crucial for minimizing off-target effects from impurities.[14]
Peptide Content 70-90% (variable)Amino Acid Analysis (AAA) or UV SpectrophotometryEssential for accurate and reproducible dosing.[1]
Counterion Content 10-30% (as Trifluoroacetate)Ion Chromatography or NMRHigh levels of TFA can have independent biological effects.[6]
Water Content ≤10%Karl Fischer TitrationAffects the net peptide content and therefore the accuracy of concentration calculations.

Experimental Protocols

Protocol 1: Identity and Purity Analysis of this compound

This protocol outlines the steps for verifying the identity and purity of a new batch of this compound using Mass Spectrometry and HPLC.

1.1. Mass Spectrometry (MS) for Identity Verification

  • Method: Electrospray Ionization (ESI) Mass Spectrometry.

  • Procedure:

    • Reconstitute a small amount of the PMX 205 batch in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

    • Infuse the sample directly into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: A major peak corresponding to the molecular weight of PMX 205 should be observed.

1.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Procedure:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., DMSO) and then dilute with Mobile Phase A.

    • Injection: Inject 10-20 µL of the sample.

    • Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Expected Result: A single major peak should be observed with a purity value that meets the specification (typically ≥95%).

Protocol 2: Functional Activity Assessment of this compound

This protocol describes a cell-based assay to confirm the biological activity of PMX 205 as a C5a receptor antagonist.

2.1. C5a-Induced Calcium Mobilization Assay

  • Principle: C5a binding to its receptor (C5aR) on immune cells (like neutrophils or monocytes) triggers a rapid increase in intracellular calcium.[15][16] A functional antagonist like PMX 205 will inhibit this response.

  • Cell Line: A human monocytic cell line (e.g., U937) or freshly isolated human neutrophils.

  • Reagents:

    • Recombinant human C5a.

    • This compound from different batches.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Procedure:

    • Cell Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Antagonist Pre-incubation: Add varying concentrations of PMX 205 from each batch to the cells and incubate for 15-30 minutes. Include a vehicle control (e.g., DMSO).

    • C5a Stimulation: Add a fixed concentration of C5a (a concentration that gives a robust calcium signal, typically in the low nanomolar range) to the wells.

    • Measurement: Immediately measure the change in fluorescence using a plate reader with kinetic read capabilities.

    • Analysis: Compare the inhibition of the C5a-induced calcium signal by different batches of PMX 205. Calculate the IC50 value for each batch.

  • Expected Result: A potent batch of PMX 205 will show a dose-dependent inhibition of the C5a-induced calcium flux, with a low nanomolar IC50. Inconsistent batches may show a rightward shift in the dose-response curve (lower potency) or a reduced maximal inhibition.

Mandatory Visualizations

G Troubleshooting Workflow for PMX 205 Variability start Inconsistent Experimental Results Observed check_coa Review Certificate of Analysis (CoA) for each batch start->check_coa qc_tests Perform In-House Quality Control check_coa->qc_tests compare_data Compare Purity (HPLC) and Identity (MS) qc_tests->compare_data data_match Data Matches CoA? compare_data->data_match functional_assay Assess Biological Activity (e.g., Calcium Mobilization Assay) data_match->functional_assay Yes contact_supplier Contact Supplier for Support data_match->contact_supplier No activity_ok Activity Consistent Across Batches? functional_assay->activity_ok content_analysis Determine Net Peptide Content (Amino Acid Analysis) activity_ok->content_analysis Yes activity_ok->contact_supplier No concentration_ok Concentration Consistent? content_analysis->concentration_ok tfa_issue Consider Trifluoroacetate (TFA) Counterion Effects concentration_ok->tfa_issue Yes concentration_ok->contact_supplier No counterion_exchange Perform Counterion Exchange tfa_issue->counterion_exchange proceed Proceed with Experiment tfa_issue->proceed If TFA effect is ruled out counterion_exchange->proceed

Caption: Troubleshooting workflow for addressing batch-to-batch variability of PMX 205.

G C5a Signaling Pathway and PMX 205 Inhibition C5a C5a C5aR C5a Receptor (C5aR) C5a->C5aR G_protein G-protein Coupling (Gαi) C5aR->G_protein PMX205 This compound PMX205->C5aR Inhibition PLC Phospholipase C (PLC) Activation G_protein->PLC Chemotaxis Chemotaxis G_protein->Chemotaxis Degranulation Degranulation G_protein->Degranulation IP3 IP3 Production PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release

Caption: Simplified C5a signaling pathway and the inhibitory action of PMX 205.

G Experimental Workflow for Batch Comparison start Receive New Batch of PMX 205 dissolve Reconstitute Peptide in DMSO start->dissolve analytical_qc Analytical QC dissolve->analytical_qc functional_qc Functional QC dissolve->functional_qc hplc Purity Analysis (HPLC) analytical_qc->hplc ms Identity Verification (MS) analytical_qc->ms aaa Peptide Content (AAA) analytical_qc->aaa calcium_assay Calcium Mobilization Assay functional_qc->calcium_assay chemotaxis_assay Chemotaxis Assay functional_qc->chemotaxis_assay compare Compare Results with Previous Batches and CoA hplc->compare ms->compare aaa->compare calcium_assay->compare chemotaxis_assay->compare pass Batch Approved for Use compare->pass Consistent fail Troubleshoot or Contact Supplier compare->fail Inconsistent

Caption: Recommended experimental workflow for comparing new batches of PMX 205.

References

Preventing degradation of PMX 205 Trifluoroacetate during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of PMX 205 Trifluoroacetate to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

PMX 205 is a potent and selective cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1 or CD88), with an IC50 of 31 nM.[1] It functions by blocking the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, thereby inhibiting downstream signaling pathways involved in inflammation.[2] This makes it a valuable tool for studying inflammatory processes in various disease models.[1]

Q2: How should lyophilized this compound be stored to ensure its stability?

For maximum stability, lyophilized this compound should be stored at -20°C in a desiccated environment. Some suppliers suggest that storage at this temperature can maintain stability for at least four years.[2] It is crucial to keep the vial tightly sealed to prevent moisture absorption, as peptides can be hygroscopic.[3]

Q3: What are the recommended solvents for reconstituting this compound?

This compound has varying solubility in different solvents. The choice of solvent will depend on the requirements of the specific experiment.

  • Water: Soluble up to 1 mg/mL with sonication.

  • DMSO: Soluble at concentrations of 30 mg/mL or higher.[2][4]

  • DMF: Soluble at 30 mg/mL.[2]

  • Ethanol: Soluble at 30 mg/mL.[2]

For in vivo studies, complex solvent systems are often required. One example is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Q4: How should I store the reconstituted this compound solution?

Once reconstituted, the stability of the PMX 205 solution depends on the storage temperature and the solvent used. For aqueous solutions, it is recommended to:

  • Store at -20°C for up to 1 month.[5][6]

  • Store at -80°C for up to 6 months.[5][6]

To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is best practice to aliquot the stock solution into single-use volumes before freezing.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty dissolving the lyophilized powder. The peptide may have low solubility in the chosen solvent.* Try gentle warming of the solution. * Use sonication to aid dissolution, especially in aqueous buffers. * For hydrophobic peptides, consider first dissolving in a small amount of an organic solvent like DMSO, then slowly adding the aqueous buffer.
Precipitation observed in the stock solution after freezing and thawing. The peptide may be aggregating or coming out of solution at low temperatures. This can be exacerbated by pH shifts in the buffer upon freezing.* Minimize freeze-thaw cycles by preparing single-use aliquots.[1] * When freezing, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath to prevent solute separation.[1] * If using a phosphate (B84403) buffer, be aware that its pH can change upon freezing, which may affect peptide stability.[1]
Loss of biological activity in experiments. Chemical degradation of the peptide may have occurred.* pH-related degradation: Peptides are most stable at a specific pH. For a similar cyclic hexapeptide, the optimal pH for stability was found to be around 4.7.[7] Avoid highly acidic (pH < 3) or alkaline (pH > 10.5) conditions, as these can catalyze hydrolysis.[7] * Oxidation: If the peptide contains susceptible amino acids, it can be prone to oxidation. While PMX 205's sequence does not contain methionine or cysteine, care should be taken to use high-purity, oxygen-free solvents. * Improper Storage: Ensure both the lyophilized powder and reconstituted solutions are stored at the recommended temperatures and protected from moisture.[5][6]
Inconsistent experimental results. This could be due to inaccurate concentration of the peptide solution or partial degradation.* When preparing solutions, account for the net peptide content, as lyophilized powders contain counter-ions (trifluoroacetate) and residual moisture, typically making up 10-30% of the weight.[3] Refer to the Certificate of Analysis for the specific batch's peptide content. * Ensure consistent and proper handling and storage procedures are followed for all experiments.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized PMX 205 to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can compromise the stability of the hygroscopic peptide.[3]

  • Solvent Preparation: Prepare the desired solvent (e.g., sterile water, DMSO, or an appropriate buffer) of the highest purity available.

  • Dissolution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration.

  • Mixing: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, depending on the desired storage duration.[5][6]

Protocol 2: Handling of this compound Solutions
  • Thawing: When ready to use, thaw a single aliquot rapidly.

  • Dilution: Further dilute the stock solution in the appropriate experimental buffer immediately before use.

  • Avoid Repeated Freeze-Thaw Cycles: Discard any unused portion of a thawed aliquot to prevent degradation from repeated temperature fluctuations.[1]

  • Light Exposure: While specific data on the light sensitivity of PMX 205 is not available, it is good practice to protect peptide solutions from prolonged exposure to light.

Data Presentation

Table 1: Storage Recommendations for this compound

Form Storage Temperature Duration Key Considerations
Lyophilized Powder-20°C≥ 4 years[2]Store in a desiccated environment, tightly sealed.
Reconstituted Solution-20°CUp to 1 month[5][6]Aliquot to avoid freeze-thaw cycles.
Reconstituted Solution-80°CUp to 6 months[5][6]Aliquot to avoid freeze-thaw cycles.

Table 2: Solubility of this compound

Solvent Concentration
Water≤ 1 mg/mL (with sonication)
DMSO≥ 30 mg/mL[2]
DMF30 mg/mL[2]
Ethanol30 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:6)0.14 mg/mL[2]

Visualizations

C5aR1_Signaling_Pathway C5a-C5aR1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds G_protein G-protein (Gαi) C5aR1->G_protein Activates beta_arrestin β-arrestin C5aR1->beta_arrestin Recruits PI3K PI3K G_protein->PI3K MAPK Ras/MAPK Pathway G_protein->MAPK Inflammatory_Response Inflammatory Response (Cytokine production, Chemotaxis) PI3K->Inflammatory_Response MAPK->Inflammatory_Response NFkB NF-κB beta_arrestin->NFkB NFkB->Inflammatory_Response PMX205 PMX 205 PMX205->C5aR1 Antagonizes

Caption: C5a-C5aR1 signaling pathway and the antagonistic action of PMX 205.

PMX205_Handling_Workflow PMX 205 Experimental Workflow start Start: Lyophilized PMX 205 storage_lyo Store at -20°C in Desiccator start->storage_lyo equilibrate Equilibrate to Room Temperature storage_lyo->equilibrate reconstitute Reconstitute in Appropriate Solvent equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot storage_sol Store Aliquots at -20°C or -80°C aliquot->storage_sol thaw Thaw Single Aliquot storage_sol->thaw dilute Dilute for Experiment thaw->dilute discard Discard Unused Thawed Solution thaw->discard experiment Perform Experiment dilute->experiment

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

A Head-to-Head Comparison of C5aR1 Antagonists: PMX 205 Trifluoroacetate vs. PMX53

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent C5a receptor 1 (C5aR1) antagonists, PMX 205 Trifluoroacetate and PMX53. This analysis is supported by a compilation of experimental data from various preclinical studies.

The complement system, a critical component of innate immunity, can become dysregulated in numerous inflammatory and neurodegenerative diseases, making its modulation a key therapeutic strategy. The C5a-C5aR1 signaling axis is a particularly attractive target. Both PMX53 and its analog, PMX 205, are cyclic hexapeptide antagonists of C5aR1, showing promise in preclinical models of diseases such as colitis and Alzheimer's disease.[1][2][3] This guide delves into a comparative analysis of their performance, supported by experimental data.

Mechanism of Action: Targeting the C5aR1 Signaling Pathway

Both PMX53 and PMX 205 act as potent, non-competitive inhibitors of the complement C5a receptor 1 (C5aR1).[1] By binding to C5aR1, they prevent the pro-inflammatory effects of its natural ligand, C5a. This blockade inhibits downstream signaling cascades that are implicated in the pathogenesis of various inflammatory conditions.

G cluster_membrane Cell Membrane C5aR1 C5aR1 (CD88) G_protein G-protein Coupling C5aR1->G_protein Activates C5a C5a C5a->C5aR1 Binds Inflammation Pro-inflammatory Response G_protein->Inflammation Leads to PMX PMX 205 / PMX53 PMX->C5aR1 Blocks

Figure 1: Simplified C5aR1 signaling pathway and the inhibitory action of PMX antagonists.

Quantitative Comparison of Pharmacokinetics and Efficacy

Experimental data reveals key differences in the pharmacokinetic profiles and in vivo efficacy of PMX 205 and PMX53. PMX 205 generally exhibits enhanced pharmacokinetic properties, including superior oral bioavailability and central nervous system penetration, which may contribute to its enhanced efficacy in certain disease models.[1]

Pharmacokinetic Parameters
ParameterThis compoundPMX53Reference
Oral Bioavailability 23%9%[1]
Elimination Half-life (i.v.) ~20 min~20 min[1]
CNS Penetration More efficientLess efficient[1]
Subcutaneous Bioavailability >90%Not reported[1]
Efficacy in a Murine Model of Colitis (DSS-induced)
ParameterPMX 205 (200 µ g/day , oral)Control (DSS only)Reference
Body Weight Loss on Day 7 Significantly less-[2]
Colon Shortening Significantly prevented-[2]
Clinical Illness Score Significantly reduced-[2]
Colon Inflammation Score Significantly reduced-[2]
Pro-inflammatory Cytokines (IL-6, TNF, IL-1β) Lower productionHigher production[2]
Anti-inflammatory Cytokines (IL-4, IL-10) Increased levelsLower levels[2]
Efficacy in a Murine Model of Alzheimer's Disease (Tg2576 mice)
ParameterPMX 205 (20 µg/mL in drinking water)Untreated Tg2576 miceReference
Fibrillar Plaque Load Significantly less-[3]
Memory Retention (Passive Avoidance Task) Rescued deficit (130 s)Significant reduction (67.1 s)[3]
Hyperphosphorylated Tau (in 3xTg mice) Significantly reduced (69%)-[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Pharmacokinetic Analysis in Mice

A comprehensive pharmacokinetic analysis of PMX53 and PMX 205 was performed in mice following intravenous, intraperitoneal, subcutaneous, and oral administration.

G cluster_workflow Pharmacokinetic Study Workflow start Start: Administer PMX 205 or PMX53 (i.v., i.p., s.c., p.o.) collection Blood, Brain, and Spinal Cord Sample Collection at multiple time points start->collection extraction Drug Extraction from matrices collection->extraction analysis LC-MS/MS Analysis to quantify drug levels extraction->analysis modeling Pharmacokinetic Modeling to determine parameters (bioavailability, half-life, etc.) analysis->modeling end End: Comparative analysis of pharmacokinetic profiles modeling->end

Figure 2: General experimental workflow for the pharmacokinetic analysis of PMX compounds.

Methodology:

  • Drug Administration: PMX53 and PMX 205 were administered to wild-type mice at identical doses via intravenous, intraperitoneal, subcutaneous, and oral routes.[1]

  • Sample Collection: Blood, brain, and spinal cord samples were collected at various time points post-administration.[1]

  • Quantification: Drug levels in the collected samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

  • Data Analysis: The concentration-time data were used to determine key pharmacokinetic parameters, including bioavailability and elimination half-life, using a two-compartment model.[1]

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

The efficacy of PMX 205 was evaluated in a well-established murine model of inflammatory bowel disease.

Methodology:

  • Induction of Colitis: Colitis was induced in C57BL/6 or BALB/c mice by administering 3% or 5% DSS, respectively, in their drinking water for a specified period.[2]

  • Treatment: Mice were orally administered with PMX 205 (100 or 200 µ g/day ) in either a prophylactic (starting before DSS) or therapeutic (starting after DSS initiation) regimen.[2]

  • Assessment of Disease Severity: Disease progression was monitored by daily measurement of body weight, and at the end of the experiment, colon length was measured, and colonic tissue was collected for histological analysis and cytokine measurement.[2]

  • Histology and Cytokine Analysis: Colon sections were stained with hematoxylin (B73222) and eosin (B541160) to assess inflammation. The levels of pro- and anti-inflammatory cytokines in colon culture supernatants were measured by ELISA.[2]

Transgenic Mouse Models of Alzheimer's Disease

The neuroprotective effects of PMX 205 were investigated in transgenic mouse models that recapitulate key pathological features of Alzheimer's disease.

Methodology:

  • Animal Models: Tg2576 and 3xTg mouse models of Alzheimer's disease were used.[3]

  • Treatment: PMX 205 was administered to the mice in their drinking water (e.g., 20 µg/mL for Tg2576 mice) for a period of 3 months.[3]

  • Behavioral Testing: Cognitive function was assessed using the passive avoidance task to measure memory retention.[3]

  • Pathological Analysis: Brain tissue was analyzed for the presence of fibrillar amyloid plaques (using thioflavin-S staining) and hyperphosphorylated tau.[3]

Conclusion

Both this compound and PMX53 are effective antagonists of the C5aR1 receptor with demonstrated efficacy in preclinical models of inflammatory and neurodegenerative diseases. However, the available data suggests that PMX 205 possesses a more favorable pharmacokinetic profile, particularly in terms of oral bioavailability and CNS penetration, which may translate to enhanced in vivo efficacy in certain contexts.[1] The choice between these two compounds for research and development purposes will likely depend on the specific disease model, the required route of administration, and the desired therapeutic window. Further head-to-head comparative studies in a wider range of disease models are warranted to fully elucidate their relative therapeutic potential.

References

Differences in oral bioavailability between PMX 205 and PMX53.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Oral Bioavailability of PMX205 and PMX53

Introduction

PMX205 and PMX53 are potent, noncompetitive cyclic peptide inhibitors of the complement C5a receptor 1 (C5aR1).[1][2][3][4] They are widely utilized in preclinical research to investigate the role of the C5a-C5aR1 axis in various inflammatory and neurodegenerative disease models.[1][2][5] While both are structurally related, PMX205, a lipophilic analogue of PMX53, exhibits enhanced efficacy and stability in vivo.[6] A key differentiator for their therapeutic potential, particularly for chronic conditions, is their oral bioavailability. This guide provides a detailed comparison of the oral bioavailability of PMX205 and PMX53, supported by experimental data and protocols.

Data Presentation: Oral Bioavailability and Pharmacokinetic Parameters

A comprehensive pharmacokinetic analysis in mice revealed significant differences in the oral bioavailability between PMX205 and PMX53.[1][2][3][4] The data consistently demonstrates that PMX205 has a higher oral bioavailability compared to PMX53.

ParameterPMX205PMX53Reference
Oral Bioavailability (%) 23%9%[1][2][3][4]
>20%~9%[7]
Administration Route Oral (p.o.)Oral (p.o.)[1][7]
Animal Model MiceMice[1][2][3][4]
Analytical Method LC-MS/MSLC-MS/MS[1][3]
Pharmacokinetic Model Two-compartmentTwo-compartment[1][2][3]
Elimination Half-Life ~20 min~20 min[1][2][4]

Note: One study reported a lower oral bioavailability for PMX205 (~1%) compared to PMX53 (~8%), attributing the low plasma concentration of PMX205 to its lipophilic nature causing rapid absorption and distribution into tissues.[8] However, multiple other studies report a higher oral bioavailability for PMX205.

Experimental Protocols

The following is a generalized methodology based on the referenced preclinical pharmacokinetic studies for determining the oral bioavailability of PMX205 and PMX53.

Animal Models and Dosing
  • Species: Wild-type mice were used for the pharmacokinetic studies.[1][2][3]

  • Administration: For oral bioavailability studies, PMX205 or PMX53 was administered orally (p.o.) to the mice. For comparison and calculation of bioavailability, an equivalent dose was administered intravenously (i.v.) to a separate group of mice.[1][2][3] A single dose of 1 mg/kg was used in some studies.[3]

Sample Collection
  • Blood Sampling: Blood samples were collected at various time points post-administration to capture the absorption, distribution, and elimination phases of the compounds.[1]

  • Sample Processing: Plasma was separated from the blood samples for subsequent analysis.[1][3]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Quantification: The concentrations of PMX205 and PMX53 in the plasma samples were quantified using a validated LC-MS/MS method.[1][3] This technique provides the high sensitivity and specificity required for accurately measuring drug concentrations.

Pharmacokinetic Analysis
  • Concentration-Time Profiles: Plasma concentration versus time data was plotted to generate pharmacokinetic profiles.[1][3]

  • Model Fitting: The data was fitted to a two-compartment open model to describe the rapid distribution and elimination phases of both compounds.[1][2][3]

  • Bioavailability Calculation: Oral bioavailability (F%) was calculated by comparing the Area Under the Curve (AUC) from the oral administration to the AUC from the intravenous administration, corrected for the dose: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Mandatory Visualizations

Signaling Pathway Inhibition

Both PMX205 and PMX53 function by inhibiting the signaling of the C5a receptor 1 (C5aR1). The following diagram illustrates this mechanism of action.

G cluster_0 Cell Membrane C5aR1 C5aR1 (GPCR) G_protein G-protein Activation C5aR1->G_protein Activates C5a C5a C5a->C5aR1 Binds PMX PMX205 / PMX53 (Antagonist) PMX->C5aR1 Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Inflammation Pro-inflammatory Response Downstream->Inflammation

Caption: Mechanism of C5aR1 antagonism by PMX205 and PMX53.

Experimental Workflow

The diagram below outlines the general workflow for assessing the oral bioavailability of a test compound in a preclinical setting.

cluster_0 Dosing Groups IV_Group Group 1: Intravenous (IV) Administration Collection Serial Blood Sample Collection IV_Group->Collection Oral_Group Group 2: Oral (p.o.) Administration Oral_Group->Collection Analysis LC-MS/MS Quantification Collection->Analysis PK_Model Pharmacokinetic Modeling (AUC) Analysis->PK_Model Bioavailability Calculate Oral Bioavailability (F%) PK_Model->Bioavailability

Caption: Workflow for determining oral bioavailability.

Conclusion

The available experimental data clearly indicates that PMX205 possesses superior oral bioavailability (23%) compared to its parent compound PMX53 (9%).[1][2][3][4] This difference is a critical factor for drug development, as higher oral bioavailability can lead to more convenient dosing regimens and potentially greater therapeutic efficacy in chronic treatment paradigms. While both compounds are valuable research tools for studying the C5a-C5aR1 axis, the enhanced oral bioavailability of PMX205 makes it a more promising candidate for future clinical development, particularly for diseases requiring long-term systemic administration.[1][2]

References

Navigating In Vivo Stability: A Comparative Guide to C5aR Antagonists Featuring PMX-205 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of complement-targeted therapeutics, this guide offers an objective comparison of the in vivo stability of PMX-205 Trifluoroacetate and other key C5a receptor (C5aR) antagonists. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and experimental workflows, this guide aims to facilitate informed decisions in the pursuit of novel anti-inflammatory agents.

The complement system, a crucial component of innate immunity, can become a double-edged sword when dysregulated, contributing to the pathology of numerous inflammatory and autoimmune diseases. A key mediator in this cascade is C5a, a potent pro-inflammatory anaphylatoxin that exerts its effects through the C5a receptor (C5aR). Consequently, the development of C5aR antagonists has emerged as a promising therapeutic strategy. Among these, the cyclic hexapeptide PMX-205 has garnered significant attention for its enhanced efficacy and in vivo stability compared to its parent molecule, PMX53.[1][2] This guide delves into a comparative analysis of the in vivo stability of PMX-205 Trifluoroacetate alongside other notable C5aR antagonists.

Comparative In Vivo Pharmacokinetics of C5aR Antagonists

The in vivo performance of a drug candidate is critically dependent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key pharmacokinetic parameters for PMX-205, PMX53, and JPE-1375, offering a quantitative comparison of their in vivo stability and bioavailability.

CompoundAdministration RouteDoseElimination Half-lifeBioavailabilityKey Findings
PMX-205 Intravenous (i.v.)1 mg/kg~20 minN/ARapid distribution and elimination.[1][3]
Subcutaneous (s.c.)1 mg/kg->90%High bioavailability and prolonged plasma and CNS exposure.[1][3]
Oral (p.o.)1 mg/kg-23%Higher oral bioavailability compared to PMX53.[1][3]
PMX53 Intravenous (i.v.)1 mg/kg~20 minN/ARapid distribution and elimination.[1][3]
Oral (p.o.)1 mg/kg-9%Lower oral bioavailability compared to PMX205.[1][3]
JPE-1375 Intravenous (i.v.)1 mg/kg--A linear peptidomimetic antagonist.[4] A 1 mg/kg i.v. dose showed effective inhibition of C5a-induced neutrophil mobilization.[4][5]

Understanding the C5aR Signaling Pathway

The therapeutic efficacy of C5aR antagonists is rooted in their ability to block the downstream signaling cascade initiated by C5a binding. The following diagram illustrates the key events in the C5aR signaling pathway.

C5aR_Signaling_Pathway C5a C5a C5aR C5aR (GPCR) C5a->C5aR G_protein G-protein (Gα, Gβγ) C5aR->G_protein Activation PLC PLC G_protein->PLC Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inflammatory_response Pro-inflammatory Response Ca_release->Inflammatory_response PKC->Inflammatory_response MAPK_pathway->Inflammatory_response PI3K_Akt->Inflammatory_response

Caption: C5aR signaling cascade upon C5a binding.

Experimental Protocols for In Vivo Stability Assessment

The determination of in vivo stability and pharmacokinetic parameters relies on robust and well-defined experimental protocols. Below are methodologies commonly employed in the preclinical evaluation of C5aR antagonists.

In Vivo Pharmacokinetic Study in Mice

A comprehensive pharmacokinetic analysis of PMX53 and PMX205 has been performed in mice following various routes of administration.[1][3]

  • Subjects: C57BL/6J mice.

  • Administration: Intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) administration at identical doses.

  • Sample Collection: Blood samples are collected at various time points post-administration. Brain and spinal cord tissues can also be collected to assess CNS penetration.

  • Sample Analysis: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of the compounds in plasma and tissue homogenates.[6]

  • Data Analysis: Pharmacokinetic parameters such as elimination half-life, bioavailability, and clearance are calculated using a two-compartment model.[1][3]

In Vivo Pharmacodynamic Assay

An in vivo pharmacodynamic assay was developed to assess and compare the efficacy of C5aR antagonists.[5]

  • Model: C5a-induced neutrophil mobilization and TNF-α generation in mice.

  • Procedure:

    • C5aR antagonists (e.g., PMX53, JPE-1375) are administered intravenously at varying doses (e.g., 0.3 to 3 mg/kg).[4][5]

    • After a specified time, recombinant mouse C5a is injected intravenously to induce an inflammatory response.

    • Blood samples are collected to measure neutrophil counts and plasma TNF-α levels.

  • Outcome: The assay determines the effective dose and the duration of in vivo C5aR1 inhibition by the antagonists.[5]

The following diagram outlines a general workflow for assessing the in vivo stability of peptide-based drugs.

InVivo_Stability_Workflow cluster_study_design Study Design cluster_execution Experimental Execution cluster_analysis Sample Analysis cluster_data_interpretation Data Interpretation Animal_model Select Animal Model (e.g., Mice, Rats) Dosing Determine Dosing Route (i.v., s.c., p.o.) & Regimen Animal_model->Dosing Administration Administer Compound Dosing->Administration Sampling Collect Biological Samples (Blood, Tissues) at Time Points Administration->Sampling Extraction Extract Compound from Matrix Sampling->Extraction Quantification Quantify Compound Concentration (e.g., LC-MS/MS) Extraction->Quantification PK_analysis Pharmacokinetic Modeling (Half-life, Bioavailability, etc.) Quantification->PK_analysis PD_correlation Correlate with Pharmacodynamic (PD) Readouts PK_analysis->PD_correlation Stability_assessment Assess Overall In Vivo Stability PD_correlation->Stability_assessment

Caption: Workflow for in vivo stability assessment.

Conclusion

The in vivo stability of C5aR antagonists is a critical determinant of their therapeutic potential. PMX-205 demonstrates superior in vivo stability and oral bioavailability compared to its predecessor, PMX53, making it a more promising candidate for clinical development.[1][2][3] The lipophilic nature of PMX205, due to the substitution of a hydrocinnamate residue, contributes to its enhanced pharmacokinetic profile.[1][2] While direct comparative in vivo stability data for a broader range of C5aR antagonists remains to be consolidated in single studies, the available evidence underscores the importance of structural modifications, such as cyclization and lipidation, in improving the in vivo performance of peptide-based therapeutics.[7][8] The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and comparison of existing and novel C5aR antagonists, ultimately paving the way for more effective treatments for complement-mediated diseases.

References

Validating the Antagonistic Effect of PMX205 on the C5a Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the C5a receptor antagonist PMX205 with other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the performance and application of these compounds in preclinical and clinical research.

Introduction to C5a and its Receptor

The complement system, a crucial component of innate immunity, can become dysregulated in various inflammatory and autoimmune diseases. A key mediator in this cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through its primary receptor, the C5a receptor 1 (C5aR1 or CD88), a G protein-coupled receptor (GPCR). The interaction between C5a and C5aR1 triggers a signaling cascade that leads to neutrophil activation, chemotaxis, degranulation, and the release of inflammatory mediators. Consequently, antagonizing the C5a-C5aR1 axis has emerged as a promising therapeutic strategy for a range of inflammatory conditions.

PMX205 is a potent, non-competitive, and orally active cyclic hexapeptide antagonist of C5aR1.[1] It operates in a pseudo-irreversible and insurmountable manner at nanomolar concentrations.[1] This guide compares PMX205 with its parent compound, PMX53, another peptide antagonist, JPE-1375, and the small molecule inhibitor, Avacopan.

Comparative Performance of C5a Receptor Antagonists

The following tables summarize the in vitro and in vivo performance of PMX205 and its comparators based on available experimental data.

In Vitro Activity of C5aR1 Antagonists
AntagonistAssay TypeCell Type/SystemPotency (IC50 / EC50 / Kd)Reference
PMX205 C5a Receptor AntagonismNot Specified31 nM (IC50)[2]
PMX53 C5a Receptor AntagonismHuman Polymorphonuclear Leukocytes (PMNs)20 nM (IC50)[3]
Myeloperoxidase ReleaseHuman Neutrophils22 nM (IC50)[4][5][6]
ChemotaxisHuman Neutrophils75 nM (IC50)[4][5][6]
C5a-induced Ca2+ MobilizationHMC-1 cells~10 nM (Inhibition)[5][6]
Receptor BindingMouse Neutrophils30 nM (Kd)[5]
Receptor BindingC5aR4.7 nM (Kd)[7]
JPE-1375 Neutrophil MobilizationIn vivo (mice)6.9 µM (EC50)[8]
TNF ProductionIn vivo (mice)4.5 µM (EC50)[8]
Avacopan [125I]-C5a BindingHuman U937 cells0.1 nM (IC50)[9]
ChemotaxisHuman U937 cells0.2 nM (Potency for 2-fold right-shift)[9]
Calcium MobilizationHuman Neutrophils0.2 nM (IC50)[9]
ChemotaxisHuman Whole Blood1.7 nM (IC50)[10]
In Vivo Activity and Pharmacokinetics
AntagonistAnimal ModelKey FindingsReference
PMX205 Murine model of colitisSignificantly prevented DSS-induced colon inflammation.[11][11]
Murine model of allergic asthmaReduced allergen-induced inflammatory cell influx.[12][12]
MiceOral bioavailability of 23%; Elimination half-life of ~20 min.[13][13]
PMX53 MiceIn vivo active duration of up to 6 hours for inhibiting neutrophil mobilization.[14][14]
MiceOral bioavailability of 9%; Elimination half-life of ~20 min.[13][13]
JPE-1375 MiceIn vivo active duration of less than 2 hours for inhibiting neutrophil mobilization.[14][14]
Avacopan Human C5aR knock-in miceEffective in a model of ANCA-induced glomerulonephritis.[15][15]
Humans (Phase 1)Well-tolerated with dose-dependent pharmacokinetics. 30 mg twice daily achieved >94% target coverage.[15][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of C5a receptor antagonists.

C5a Receptor Signaling Pathway

The binding of C5a to C5aR1 activates intracellular G-proteins, leading to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways regulate a multitude of cellular responses including chemotaxis, degranulation, and the production of inflammatory cytokines.

C5aR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C5a C5a C5aR1 C5aR1 C5a->C5aR1 Binding G_protein Gαi/βγ C5aR1->G_protein Activation PI3K PI3K G_protein->PI3K MAPK MAPK/ERK Pathway G_protein->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) Akt->Cellular_Response MAPK->Cellular_Response PMX205 PMX205 PMX205->C5aR1 Antagonism

C5aR1 Signaling Pathway and PMX205 Inhibition.

In Vitro Assay: Neutrophil Chemotaxis (Boyden Chamber Assay)

This assay evaluates the ability of a compound to inhibit the directed migration of neutrophils towards a C5a gradient.

Experimental Workflow:

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_neutrophils 1. Isolate Human Neutrophils preincubate 2. Pre-incubate Neutrophils with Antagonist isolate_neutrophils->preincubate setup_chamber 3. Set up Boyden Chamber (Lower: C5a, Upper: Neutrophils) preincubate->setup_chamber incubate 4. Incubate to allow migration setup_chamber->incubate stain_quantify 5. Stain and Quantify Migrated Cells incubate->stain_quantify calculate_ic50 6. Calculate IC50 stain_quantify->calculate_ic50

Neutrophil Chemotaxis Assay Workflow.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Preparation: Resuspend isolated neutrophils in an appropriate assay buffer to a final concentration of 2 x 10⁶ cells/mL.

  • Antagonist Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of the test antagonist (e.g., PMX205) or vehicle control for 30 minutes at 37°C.

  • Boyden Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size).

    • Add medium containing C5a as a chemoattractant to the lower wells.

    • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for neutrophil migration.

  • Quantification:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the membrane to visualize the migrated neutrophils on the lower surface.

    • Count the number of migrated cells in several high-power fields for each well.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control and determine the IC50 value.

In Vivo Assay: C5a-Induced Neutrophil Mobilization and TNF-α Production in Mice

This in vivo model assesses the efficacy of C5a receptor antagonists in blocking C5a-mediated systemic inflammation.

Experimental Workflow:

InVivo_Workflow cluster_treatment Treatment cluster_sampling Sampling cluster_measurement Measurement administer_antagonist 1. Administer Antagonist (e.g., PMX205) to Mice induce_inflammation 2. Induce Inflammation with C5a Injection administer_antagonist->induce_inflammation collect_blood 3. Collect Blood Samples at a specific time point induce_inflammation->collect_blood measure_neutrophils 4. Measure Neutrophil Count collect_blood->measure_neutrophils measure_tnf 5. Measure TNF-α Levels (ELISA) collect_blood->measure_tnf

In Vivo C5a-Induced Inflammation Model Workflow.

Protocol:

  • Animals: Use male C57BL/6J mice (10-12 weeks old).

  • Antagonist Administration: Administer the C5aR antagonist (e.g., PMX205, PMX53, JPE-1375) via the desired route (e.g., intravenous, oral gavage).

  • C5a Challenge: After a specified pre-treatment time, intravenously inject recombinant mouse C5a (e.g., 50 µg/kg) to induce an inflammatory response.

  • Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at a defined time point (e.g., 60 minutes) after the C5a challenge.

  • Neutrophil Counting: Prepare blood smears and stain with a differential stain (e.g., Wright-Giemsa) to perform a manual differential count of neutrophils.

  • TNF-α Measurement: Prepare plasma from the collected blood and measure the concentration of TNF-α using a specific ELISA kit.

  • Data Analysis: Compare the neutrophil counts and TNF-α levels in antagonist-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Conclusion

PMX205 demonstrates potent antagonism of the C5a receptor both in vitro and in vivo. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a valuable tool for studying the role of the C5a-C5aR1 axis in various disease models. When compared to its parent compound PMX53, PMX205 exhibits enhanced stability and oral bioavailability. JPE-1375, a linear peptide antagonist, shows a shorter duration of action in vivo compared to the cyclic peptides. Avacopan, a small molecule inhibitor, displays high potency and has successfully translated to clinical use, offering a benchmark for the therapeutic potential of C5aR1 antagonism. The choice of antagonist will depend on the specific research question, the desired route of administration, and the required duration of action. The experimental protocols provided in this guide offer a starting point for the validation and comparative analysis of these and other C5a receptor antagonists.

References

A Comparative Analysis of PMX 205 and JPE-1375 in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two complement C5a receptor 1 (C5aR1) antagonists, PMX 205 and JPE-1375, in various preclinical models of inflammation. Both compounds are potent inhibitors of the C5a/C5aR1 signaling axis, a critical pathway in the inflammatory response. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these therapeutic candidates.

Executive Summary

Experimental data suggests that both classes of compounds effectively reduce inflammatory responses in various models. The available comparative data indicates that while both compounds have similar in vivo working doses, the cyclic peptide scaffold of the PMX series may offer a more extended duration of action compared to the linear peptide structure of JPE-1375.[2][3]

Mechanism of Action: Targeting the C5a-C5aR1 Axis

The complement system is a crucial component of innate immunity. Upon activation, the complement cascade generates the potent pro-inflammatory anaphylatoxin, C5a. C5a binds to its G protein-coupled receptor, C5aR1 (CD88), on the surface of various immune cells, including neutrophils, macrophages, and mast cells. This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines, all of which contribute to the inflammatory response. Both PMX 205 and JPE-1375 act as antagonists at the C5aR1, competitively inhibiting the binding of C5a and thereby suppressing the downstream inflammatory signaling.

C5a-C5aR1 Signaling Pathway and Points of Inhibition C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 Binds to G_protein G-protein Activation C5aR1->G_protein Activates Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling_Cascade Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) Signaling_Cascade->Inflammatory_Response Inhibitors PMX 205 / JPE-1375 Inhibitors->C5aR1 Antagonizes

Caption: C5a-C5aR1 signaling and antagonist inhibition.

Comparative Efficacy Data

C5a-Induced Neutrophil Mobilization and TNF Production

A key study compared the in vivo pharmacodynamics of PMX53 (a close analog of PMX 205) and JPE-1375 in a C5a-induced inflammation model in mice. Both compounds were administered intravenously prior to a C5a challenge.[2][3]

Table 1: Inhibition of C5a-Induced Polymorphonuclear Neutrophil (PMN) Mobilization [2][3]

CompoundDose (mg/kg, i.v.)% Inhibition of PMN Mobilization (at 15 min post-C5a)EC50 (µM)Median Effective Time (ET50)
PMX531~80%7.714.0 h
3>90%
JPE-13751~80%6.91.3 h
3>90%

Table 2: Inhibition of C5a-Induced TNFα Production [2][3]

CompoundDose (mg/kg, i.v.)% Inhibition of TNFα Production (at 15 min post-C5a)EC50 (µM)Median Effective Time (ET50)
PMX531~90%5.915.1 h
3>90%
JPE-13751~90%4.55.3 h
3>90%

These data indicate that while both compounds exhibit similar potency in terms of their immediate inhibitory effects at a 1 mg/kg dose, PMX53 demonstrates a significantly longer duration of action.[2][3]

Efficacy of PMX 205 in Specific Inflammation Models

Dextran Sulfate Sodium (DSS)-Induced Colitis

In a murine model of DSS-induced colitis, oral administration of PMX 205 demonstrated significant therapeutic efficacy.[4]

Table 3: Efficacy of PMX 205 in DSS-Induced Colitis in BALB/c Mice [4][5]

Treatment GroupDaily DoseChange in Body WeightColon Length (cm)Clinical Score
DSS Control-~ -8%~ 6.5~ 8
PMX 205200 µg~ -4%~ 7.5~ 4

Ovalbumin (OVA)-Induced Allergic Asthma

In a murine model of OVA-induced allergic asthma, subcutaneous administration of PMX 205 significantly reduced key inflammatory markers.[6][7]

Table 4: Efficacy of PMX 205 in OVA-Induced Allergic Asthma in BALB/c Mice [6][7]

Treatment GroupTotal Cells in BALF (x104)Eosinophils in BALF (x104)Neutrophils in BALF (x104)IL-13 in BALF (pg/mL)
OVA + Vehicle~15~8~1.5~40
OVA + PMX 205 (2 mg/kg)~6~3~0.5~20

Experimental Protocols

C5a-Induced Neutrophil Mobilization and TNF Production in Mice

This protocol is adapted from a study comparing PMX53 and JPE-1375.[2][3]

Workflow for C5a-Induced Inflammation Model Animal_Prep C57BL/6J Mice Drug_Admin Administer PMX53 or JPE-1375 (0.3, 1, or 3 mg/kg, i.v.) Animal_Prep->Drug_Admin Wait 15 minutes Drug_Admin->Wait C5a_Challenge Inject Recombinant Mouse C5a (50 µg/kg, i.v.) Wait->C5a_Challenge Blood_Collection Collect Blood Samples (at 60 min post-C5a) C5a_Challenge->Blood_Collection Analysis Analyze PMN Counts and Plasma TNFα Levels Blood_Collection->Analysis

Caption: Experimental workflow for C5a-induced inflammation.

Detailed Steps:

  • Animal Model: Male C57BL/6J mice (10-12 weeks old) are used.[8]

  • Drug Administration: PMX53 or JPE-1375 is administered via intravenous (i.v.) injection at doses of 0.3, 1.0, or 3.0 mg/kg.[2]

  • C5a Challenge: 15 minutes after drug administration, recombinant mouse C5a is injected i.v. at a dose of 50 µg/kg.[2]

  • Sample Collection: 60 minutes after the C5a challenge, blood is collected.[2]

  • Analysis:

    • Polymorphonuclear Neutrophil (PMN) Mobilization: Blood smears are prepared and stained to determine the percentage of circulating PMNs.[9]

    • TNFα Levels: Plasma is separated, and TNFα concentrations are measured by ELISA.[2]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This protocol is based on studies evaluating the efficacy of PMX 205.[4][5]

Detailed Steps:

  • Animal Model: BALB/c or C57BL/6 mice are used.[5]

  • Induction of Colitis: Mice are provided with drinking water containing 3-5% (w/v) DSS for 5-7 days.[5][10]

  • Drug Administration: PMX 205 (100 or 200 µ g/day ) or vehicle is administered orally by gavage, either prophylactically (starting one day before DSS) or therapeutically (starting after the onset of symptoms).[4]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a clinical score.[5]

  • Endpoint Analysis: At the end of the study, colons are excised, and their length is measured. Colon tissue is collected for histological analysis and measurement of inflammatory mediators.[5]

Ovalbumin (OVA)-Induced Allergic Asthma in Mice

The following protocol is derived from a study investigating PMX 205 in an allergic asthma model.[6][7]

Workflow for OVA-Induced Allergic Asthma Model Sensitization1 Day 0 & 14: Sensitization (i.p. injection of OVA/Alum) Challenge Days 21-24: Challenge (Aerosolized OVA) Sensitization1->Challenge Analysis Day 25: Endpoint Analysis (BALF cell counts, Cytokine levels) Challenge->Analysis Drug_Admin PMX 205 (2 mg/kg, s.c.) (1h and 24h prior to sensitization and challenge) Drug_Admin->Sensitization1 Drug_Admin->Challenge

Caption: Experimental workflow for allergic asthma model.

Detailed Steps:

  • Animal Model: BALB/c mice are used.[6]

  • Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide.[11]

  • Drug Administration: PMX 205 (2 mg/kg) or vehicle is administered subcutaneously (s.c.) 24 hours and 1 hour prior to each sensitization and challenge.[6]

  • Challenge: On days 21-24, mice are challenged with aerosolized OVA.[6]

  • Endpoint Analysis: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell counts (total cells, eosinophils, neutrophils) and cytokine levels (e.g., IL-13).[6]

Conclusion

Both PMX 205 and JPE-1375 are promising C5aR1 antagonists with demonstrated efficacy in preclinical models of inflammation. The available data suggests that while both compounds are potent inhibitors of the C5a-C5aR1 axis, the cyclic peptide structure of PMX 205 and its analogs may offer a more sustained in vivo effect compared to the linear peptide JPE-1375. The choice between these compounds for further development may depend on the specific therapeutic application, desired duration of action, and route of administration. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of PMX 205 and JPE-1375 in various inflammatory and autoimmune diseases.

References

A Preclinical Comparative Analysis of PMX 205 Trifluoroacetate in Inflammatory and Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the preclinical data available for PMX 205 Trifluoroacetate, a potent antagonist of the complement C5a receptor 1 (C5aR1).[1][2] It objectively compares its performance with its parent molecule, PMX53, and other therapeutic alternatives in preclinical models of Alzheimer's disease, colitis, and allergic asthma. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway and workflow diagrams to facilitate informed decision-making in research and drug development.

Executive Summary

PMX 205 is an orally active, brain-penetrant cyclic hexapeptide that demonstrates significant therapeutic potential in various preclinical models of inflammatory and neurodegenerative diseases.[3][4] As a selective antagonist of C5aR1, it targets a key component of the complement system's inflammatory cascade. Preclinical studies have shown its efficacy in reducing key pathological markers and improving functional outcomes. This guide offers a comparative look at its performance against related compounds and emerging therapeutic strategies for Alzheimer's disease, ulcerative colitis, and allergic asthma.

Comparison with PMX53

PMX 205 is a lipophilic analog of PMX53, with a hydrocinnamate residue replacing the extracyclic phenylalanine residue. This modification is reported to enhance its efficacy and in vivo stability compared to PMX53.[3]

Pharmacokinetic Comparison in Mice
ParameterPMX 205PMX53Reference
Oral Bioavailability 23%9%[3][5]
CNS Penetration More efficient than PMX53-[3][5]
Subcutaneous Bioavailability >90%-[3][5]
Elimination Half-life (i.v.) ~20 minutes~20 minutes[3][5]

Preclinical Efficacy of PMX 205 in Disease Models

Alzheimer's Disease (Tg2576 Mouse Model)
Efficacy EndpointPMX 205 Treatment OutcomeAlternative Therapies (Preclinical Data)
Fibrillar Amyloid Plaque Load Significant reduction.[1][2]Lecanemab: Reduces beta-amyloid protofibrils by 42% in the brain and 53% in the cerebrospinal fluid of mice.[6] Aducanumab: Dose-dependent reduction of amyloid-beta in a transgenic mouse model.[7]
Hyperphosphorylated Tau 69% reduction in 3xTg mice.[1][2]-
Cognitive Function Data not available in a directly comparable format.-
Ulcerative Colitis (DSS-Induced Mouse Model)
Efficacy EndpointPMX 205 Treatment OutcomeAlternative Therapies (Preclinical Data)
Severity of Colitis Ameliorated the severity of colitis.[8]Infliximab (B1170848): Ameliorated the severity of colitis, regardless of the administration route.[8] In another study, infliximab attenuated colon cancer development by 85% in AOM/DSS mice.[9]
Pro-inflammatory Cytokines Lower production in the colon.Vedolizumab: Data on specific cytokine reduction in preclinical models was not readily available in the search results.
Allergic Asthma (Ovalbumin-Induced Mouse Model)
Efficacy EndpointPMX 205 Treatment OutcomeAlternative Therapies (Preclinical Data)
Airway Inflammation Data not available in a directly comparable format.Omalizumab: Preclinical data on specific inflammatory markers was not detailed in the search results. Mepolizumab: Reduces lung eosinophilia in OVA-induced BALB/c mice.[10]

Experimental Protocols

This compound Administration
  • Alzheimer's Disease (Tg2576 mice): Administered at 20 μg/mL in the drinking water from 12 to 15 months of age.[1][2]

  • Amyotrophic Lateral Sclerosis (SOD1G93A rats): Orally dosed at 1 mg/kg/day.[1][2]

Lecanemab Administration (Clinical Protocol)
  • Administered as a 10 mg/kg intravenous infusion over approximately one hour every two weeks.[11]

Infliximab Administration (DSS Colitis Model)
  • Administered intravenously or by enema.[8] In a colitis-associated cancer model, it was injected intraperitoneally twice at 10 mg/kg during each cycle.[9]

Ovalbumin-Induced Asthma Model
  • Sensitization: Mice are sensitized with an intraperitoneal injection of ovalbumin (e.g., 50 μg) mixed with an adjuvant like aluminum hydroxide (B78521) on days 0 and 7.[12]

  • Challenge: Mice are subsequently challenged with aerosolized ovalbumin (e.g., 1% solution for 30 minutes) on multiple days (e.g., between days 14 and 17).[12]

Signaling Pathways and Experimental Workflows

C5aR1 Signaling Pathway

The complement component 5a (C5a) binds to its G protein-coupled receptor, C5aR1 (CD88), which is expressed on various immune cells like macrophages and neutrophils, as well as non-immune cells such as neurons.[13][14] This interaction triggers a cascade of intracellular signaling events leading to pro-inflammatory responses.

C5aR1_Signaling_Pathway cluster_membrane Cell Membrane C5aR1 C5aR1 (CD88) G_protein G Protein C5aR1->G_protein Activates Downstream Downstream Signaling (e.g., ERK1/2, Ca²⁺ mobilization) G_protein->Downstream C5a C5a C5a->C5aR1 Binds PMX205 PMX 205 PMX205->C5aR1 Antagonizes Inflammatory Pro-inflammatory Responses (Cytokine release, Chemotaxis) Downstream->Inflammatory

Caption: C5aR1 signaling pathway and the antagonistic action of PMX 205.

Preclinical Experimental Workflow for PMX 205

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of PMX 205 in a preclinical disease model.

Experimental_Workflow A Disease Model Induction (e.g., Tg2576 mice, DSS administration) B Treatment Groups - Vehicle Control - PMX 205 - Alternative Therapy A->B C Treatment Administration (e.g., Oral, IV, SC) B->C D Monitoring (e.g., Body weight, clinical scores) C->D E Endpoint Analysis D->E F Histopathology (e.g., Plaque load, inflammation) E->F G Biochemical Assays (e.g., Cytokine levels, protein phosphorylation) E->G H Behavioral Tests (e.g., Cognitive assays) E->H

Caption: A generalized preclinical experimental workflow for therapeutic evaluation.

Safety and Tolerability

Preclinical studies have not reported significant toxicity for PMX 205.[3] Repeated daily oral or subcutaneous administration of PMX 205 did not show accumulation of the drug in the blood, brain, or spinal cord, suggesting its safety for chronic dosing.[3]

Conclusion

This compound has demonstrated promising preclinical efficacy and a favorable pharmacokinetic profile compared to its parent compound, PMX53. Its ability to target the C5a-C5aR1 axis makes it a compelling candidate for further investigation in a range of inflammatory and neurodegenerative diseases. This guide provides a foundational comparison to aid researchers in contextualizing the potential of PMX 205 alongside other therapeutic strategies. Further head-to-head preclinical studies with emerging and standard-of-care therapies will be crucial to fully elucidate its therapeutic potential.

References

Comparative Pharmacokinetics of PMX205: An In-Depth Analysis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the pharmacokinetic properties of PMX205, a potent C5a receptor 1 (C5aR1) antagonist. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes the underlying signaling pathway to support further research and development of this compound.

Executive Summary

PMX205 is a cyclic hexapeptide that has demonstrated significant therapeutic potential in various preclinical models of inflammatory and neurodegenerative diseases. A thorough understanding of its pharmacokinetic profile is crucial for translating these promising findings into clinical applications. This guide reveals that while extensive pharmacokinetic data for PMX205 is available for mice, there is a notable lack of publicly accessible quantitative data for other species, including rats and non-human primates. The available data in mice indicate that PMX205 exhibits rapid absorption and distribution, with its bioavailability being highly dependent on the route of administration.

Quantitative Data Presentation: PMX205 Pharmacokinetics in Mice

The following table summarizes the key pharmacokinetic parameters of PMX205 in male C57BL/6J mice following intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration of a 1 mg/kg dose.

Pharmacokinetic ParameterIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)Oral (PO)
Half-life (t½) ~20 min[1][2]---
Peak Plasma Concentration (Cmax) -5.96 µg/mL[3]5.62 µg/mL[3]0.04 µg/mL[3]
Time to Peak Concentration (Tmax) -14 min[3]29 min[3]35 min[3]
Bioavailability (F%) 100%63.1%[3]>92%[3]~23%[1][2]
Clearance (CL) ----
Volume of Distribution (Vd) ----
Note: Detailed clearance and volume of distribution values were not explicitly found in the provided search results.

Cross-Species Comparison: A Data Gap

Despite numerous studies demonstrating the efficacy of PMX205 in rat models of diseases such as amyotrophic lateral sclerosis and inflammatory bowel disease, specific quantitative pharmacokinetic data for rats remain elusive in the public domain.[1] Similarly, a comprehensive search yielded no publicly available pharmacokinetic data for PMX205 in non-human primates. While Phase I clinical trials in humans have been completed, detailed pharmacokinetic parameters from these studies are not yet publicly available.[1][4] This significant data gap highlights the need for further research to enable a robust interspecies comparison and to facilitate the prediction of human pharmacokinetics.

Experimental Protocols

The pharmacokinetic data for PMX205 in mice were primarily generated using the following methodologies:

Animal Models

The studies utilized male C57BL/6J mice, a standard inbred strain for preclinical research.[1]

Drug Administration

PMX205 was administered at a dose of 1 mg/kg via four different routes:

  • Intravenous (IV): Administered as a single bolus injection.[1]

  • Intraperitoneal (IP): Administered as a single injection into the peritoneal cavity.[1]

  • Subcutaneous (SC): Administered as a single injection under the skin.[1]

  • Oral (PO): Administered via gavage.[1]

Sample Collection and Analysis

Blood samples were collected at various time points post-administration. Plasma was separated and analyzed for PMX205 concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] This highly sensitive and specific technique allows for the accurate quantification of the drug in biological matrices.

Signaling Pathway and Mechanism of Action

PMX205 exerts its therapeutic effects by acting as a potent and selective antagonist of the C5a receptor 1 (C5aR1). C5aR1 is a G protein-coupled receptor that, upon binding its ligand C5a, triggers a pro-inflammatory cascade. By blocking this interaction, PMX205 effectively dampens the inflammatory response.

C5aR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR1 C5aR1 C5a->C5aR1 G_protein G-protein (Gαi/Gβγ) C5aR1->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammatory_Response Pro-inflammatory Response NFkB->Inflammatory_Response PMX205 PMX205 PMX205->C5aR1 inhibits

References

A Comparative Analysis of the Anti-inflammatory Potency of PMX205 and SB290157

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two widely studied complement modulators: PMX205 and SB290157. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific research needs.

Introduction

The complement system, a crucial component of innate immunity, plays a significant role in the inflammatory response. Its activation leads to the generation of potent pro-inflammatory mediators, including the anaphylatoxins C3a and C5a. Both PMX205 and SB290157 are small molecule inhibitors that target the receptors for these anaphylatoxins, but their specificity, mechanism of action, and, consequently, their anti-inflammatory profiles differ significantly. PMX205 is a selective antagonist of the C5a receptor 1 (C5aR1, CD88), while SB290157 was initially developed as a C3a receptor (C3aR) antagonist, though its pharmacological profile is more complex.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for PMX205 and SB290157 based on published in vitro and in vivo studies. A direct comparative study of their anti-inflammatory potency in the same experimental model is not currently available.

ParameterPMX205SB290157
Primary Target C5a Receptor 1 (C5aR1/CD88)C3a Receptor (C3aR)
Mechanism of Action Potent peptide antagonist of C5aR1.[1]Initially described as a C3aR antagonist, but also exhibits agonist activity at C3aR and partial agonist activity at C5aR2.[2][3]
In Vitro Potency (IC50/EC50) C5aR1 Antagonism: 31 nM[1]C3aR Binding (Antagonist): 200 nM C3a-induced Ca2+ Mobilization (Antagonist): 27.7 - 28 nM[4] C3aR-mediated ERK Signaling (Agonist): 0.46 nM (in CHO cells overexpressing human C3aR)[3] C3a-induced ERK Signaling (Antagonist): 236 nM (in human monocyte-derived macrophages)[5]
Off-Target Activity Not reported to have significant off-target effects.C3aR Agonist: Potent agonist in cells with high C3aR expression.[3] C5aR2 Partial Agonist: Exerts partial agonist activity at higher concentrations.[2]
Reported In Vivo Anti-inflammatory Effects - Ameliorates experimentally-induced colon inflammation in mice.[1] - Reduces airway eosinophil and neutrophil influx in a murine model of allergic asthma.[6] - Reduces fibrillar amyloid deposits and neuroinflammation in mouse models of Alzheimer's disease.[1]- Inhibited neutrophil recruitment in a guinea pig LPS-induced airway neutrophilia model.[4] - Decreased paw edema in a rat adjuvant-induced arthritis model.[4] - Attenuates neuroinflammation after intracerebral hemorrhage.[7]
Effect on Cytokines - In a colitis model, it was associated with lower pro-inflammatory cytokine production and increased levels of anti-inflammatory cytokines IL-4 and IL-10.[8]- In a model of intracerebral hemorrhage, it downregulated the expression of TNF-α, IL-6, and IL-1β.[7]
Oral Activity Orally active and brain penetrant.[1]Used in in vivo studies through intraperitoneal injection.[7]

Signaling Pathways

The distinct primary targets of PMX205 and SB290157 mean they modulate different signaling cascades within the inflammatory response.

C5aR1_Signaling_Pathway C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 PMX205 PMX205 PMX205->C5aR1 G_protein Gαi / Gβγ C5aR1->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) PLC->MAPK PI3K->MAPK NFkB NF-κB MAPK->NFkB Activation Inflammatory_Response Inflammatory Response (Cytokine Release, Chemotaxis, Phagocytosis) NFkB->Inflammatory_Response

Caption: C5aR1 signaling pathway and the inhibitory action of PMX205.

C3aR_Signaling_Pathway C3a C3a C3aR C3aR (GPCR) C3a->C3aR SB290157 SB290157 SB290157->C3aR Antagonist/ Agonist G_protein Gαi / Gβγ C3aR->G_protein Activation PI3K_Akt PI3K/Akt G_protein->PI3K_Akt MAPK MAPK (ERK) G_protein->MAPK Cellular_Response Cellular Response (e.g., Ca2+ mobilization, chemotaxis) PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: C3aR signaling and the dualistic action of SB290157.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-inflammatory potency. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Assay: Inhibition of Chemotaxis

Objective: To assess the ability of a compound to inhibit the migration of inflammatory cells (e.g., neutrophils) towards a chemoattractant (e.g., C5a).

Materials:

  • Human neutrophils isolated from fresh blood

  • Chemotaxis chamber (e.g., Boyden chamber)

  • Chemoattractant (e.g., recombinant human C5a)

  • Test compounds (PMX205 or SB290157)

  • Culture medium (e.g., RPMI 1640)

  • Cell-permeable fluorescent dye (e.g., Calcein-AM)

Procedure:

  • Cell Preparation: Isolate human neutrophils from healthy donor blood using density gradient centrifugation. Resuspend the cells in culture medium.

  • Compound Incubation: Pre-incubate the neutrophils with various concentrations of the test compound (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.

  • Chemotaxis Assay:

    • Add the chemoattractant (e.g., 10 nM C5a) to the lower wells of the chemotaxis chamber.

    • Place the microporous membrane (e.g., 3 µm pore size) over the lower wells.

    • Add the pre-incubated neutrophils to the upper wells.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.

  • Quantification:

    • Remove non-migrated cells from the top of the membrane.

    • Quantify the migrated cells in the lower chamber by measuring fluorescence (if using a fluorescent dye) or by cell counting.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each compound concentration compared to the vehicle control. Determine the IC50 value.

In Vivo Model: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound in a model of inflammatory bowel disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • Test compounds (PMX205 or SB290157)

  • Vehicle for drug administration (e.g., sterile water)

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.

  • Compound Administration:

    • Prophylactic model: Start daily administration of the test compound (e.g., PMX205 at 100-200 µ g/day , orally) or vehicle one day before DSS administration and continue throughout the DSS treatment period.

    • Therapeutic model: Start daily administration of the test compound or vehicle after the onset of clinical signs of colitis (e.g., day 3-4 of DSS treatment).

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

  • Termination and Sample Collection: At the end of the experiment (e.g., day 8-10), euthanize the mice.

  • Assessment of Colitis:

    • Measure the length of the colon.

    • Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation and tissue damage).

    • Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.

  • Data Analysis: Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the vehicle-treated and compound-treated groups.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Target_Binding Target Binding Assay (IC50) Functional_Assay Functional Assay (e.g., Chemotaxis, Ca2+ flux) (IC50/EC50) Cytokine_Release Cytokine Release Assay (e.g., LPS stimulation) (IC50) Disease_Model Induce Disease Model (e.g., DSS Colitis) Cytokine_Release->Disease_Model Treatment Administer Compound (Prophylactic/Therapeutic) Monitoring Monitor Clinical Signs (e.g., DAI) Endpoint_Analysis Endpoint Analysis (Histology, MPO, Cytokines) Evaluation Evaluate Potency & Efficacy Endpoint_Analysis->Evaluation Start Compound Selection Start->Target_Binding Start->Functional_Assay Start->Cytokine_Release

Caption: General experimental workflow for assessing anti-inflammatory potency.

Conclusion

PMX205 and SB290157 represent two distinct approaches to modulating complement-mediated inflammation. PMX205 is a potent and selective antagonist of C5aR1 with demonstrated anti-inflammatory efficacy in various preclinical models. Its well-defined mechanism of action makes it a valuable tool for investigating the role of the C5a-C5aR1 axis in inflammatory diseases.

In contrast, the pharmacological profile of SB290157 is more complex. While it was developed as a C3aR antagonist, its agonist activity at C3aR in certain contexts and its partial agonism at C5aR2 complicate the interpretation of its in vivo effects. Researchers using SB290157 should be aware of these off-target activities and consider them when analyzing their results.

The choice between PMX205 and SB290157 will depend on the specific research question. For targeted investigation of the C5aR1 pathway, PMX205 is the more appropriate choice. If the aim is to modulate the C3aR pathway, the dual agonist/antagonist nature of SB290157 must be carefully considered, and results should be interpreted with caution.

References

Safety Operating Guide

Navigating the Safe Disposal of PMX 205 Trifluoroacetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as the potent C5a receptor antagonist PMX 205 Trifluoroacetate (B77799), are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the appropriate disposal of PMX 205 Trifluoroacetate, grounded in available safety data for the compound and its trifluoroacetate salt.

Chemical and Safety Profile
PropertyValueSource
Molecular Formula C47H63F3N10O8[1][2]
Molecular Weight 953.06 g/mol [1][2][3]
Appearance Crystalline solid[4]
Solubility Soluble in water (with sonication), DMF, DMSO, and Ethanol.[5][6][7][8]
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). (for PMX-205 base)[9]
Storage Store at -20°C, sealed away from moisture.[2][5][10]

Immediate Safety and Handling Protocols

Prior to disposal, adherence to proper handling procedures is crucial to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear ANSI Z-87.1 compliant safety glasses or goggles. A face shield is recommended when handling larger quantities.

  • Hand Protection: Use nitrile gloves. Inspect gloves for tears before use.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA approved respirator.

  • Body Protection: Wear a lab coat.

Engineering Controls:

  • Ventilation: All handling of this compound, especially weighing and solution preparation, must be conducted in a certified chemical fume hood to avoid dust generation.[11]

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.[12][13]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all local, state, and federal regulations.[11] Never discharge chemical waste into the sewer system.[11][14]

  • Waste Identification and Classification:

    • Determine if your institution classifies this compound as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste classification.[12][13]

    • Due to its potential to generate toxic fluorinated byproducts upon decomposition and its irritant properties, it is prudent to handle it as hazardous waste unless otherwise specified by your EHS department.

  • Waste Segregation and Collection:

    • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Indicate the solvent used on the label.

    • Contaminated Materials: Any materials, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be collected in a designated hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[13][14][15]

  • Final Disposal:

    • Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste disposal contractor.

    • The recommended method of disposal for trifluoroacetate-containing compounds is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber to handle the potentially toxic decomposition products.[15]

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal A Consult Institutional EHS Guidelines & Local Regulations B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Classify Waste (Solid, Liquid, Contaminated Materials) C->D E Segregate Waste into Labeled, Sealed Containers D->E F Store Waste in Designated Secure Area E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G H Ensure Disposal via High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for PMX 205 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling PMX 205 Trifluoroacetate (B77799). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

While a specific Safety Data Sheet (SDS) for PMX 205 Trifluoroacetate is not publicly available, the primary hazards are associated with trifluoroacetic acid, a strong and corrosive acid.[1] Therefore, the following guidelines are based on the established safety protocols for trifluoroacetate compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment is crucial to determine the appropriate level of PPE for any experiment.[1] However, the following are the minimum requirements for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting American National Standards Institute (ANSI) Z-87.1 standard.[1][2] A face shield is recommended for handling larger quantities (>100 mL).[2]Protects against splashes of this compound solutions, which can cause severe eye burns and potentially blindness.[3]
Hand Protection Nitrile gloves are required.[1][2][4] For high-volume applications, heavy-duty gloves such as butyl rubber or Viton are recommended.[3] Always inspect gloves for tears and degradation before use.[1]Prevents skin contact, which can cause burns and irritation that may have a delayed onset.[3] Toxic effects are possible through skin absorption.[3]
Body Protection A properly fitting, fully buttoned laboratory coat is mandatory.[2][3] Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[2][3] For larger quantities, a chemical-resistant apron is recommended.[3]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a chemical fume hood.[1] Contact your institution's Environmental Health & Safety (EHS) department for a respiratory protection analysis if needed.[3]Fumes can be suffocating and destructive to the upper respiratory tract.[3]

Operational Plan: From Receipt to Disposal

Proper handling procedures are critical to minimize exposure and maintain a safe working environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound at -20°C in a dry, well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[2][5][6]

  • Keep containers tightly closed when not in use.[1][2] Ensure the original label remains legible.[2]

2. Engineering Controls:

  • All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1][2][3]

  • Ensure that a safety shower and eyewash station are immediately accessible in the work area.[2]

3. Handling and Preparation:

  • Weighing: When weighing the solid compound, which is a crystalline solid, do so within the fume hood to avoid creating and inhaling dust.[1][6]

  • Solution Preparation: To minimize splashing and aerosol formation, slowly add the solid this compound to the solvent.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling the product and before breaks.[3]

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.[2]

  • Do not discharge any waste containing this compound into the sewer system.[1]

  • Collect all waste in sturdy, labeled, and tightly sealed containers. Use full chemical names on the label (no abbreviations).[2]

  • Store waste containers in a designated satellite accumulation area.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.[2]

Experimental Workflow for Handling this compound

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal b1 Don PPE b2 Prepare Fume Hood b1->b2 c1 Weigh Solid in Hood b2->c1 c2 Prepare Solution c1->c2 d1 Collect Waste c2->d1 d2 Decontaminate Workspace d1->d2 d3 Doff PPE d2->d3 e1 Procedure Complete d3->e1 End a1 Receive & Store This compound a1->b1

Caption: This diagram outlines the key steps for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.